molecular formula C26H29ClF2N4O8S B15623468 LY2940094 tartrate

LY2940094 tartrate

Cat. No.: B15623468
M. Wt: 631.0 g/mol
InChI Key: CQKWYQOOVWQULQ-UHFFFAOYSA-N
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Description

LY2940094 tartrate is a useful research compound. Its molecular formula is C26H29ClF2N4O8S and its molecular weight is 631.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWYQOOVWQULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF2N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LY2940094 Tartrate: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2940094 tartrate is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its mechanism of action centers on the blockade of this G protein-coupled receptor, which is widely distributed in the central nervous system and implicated in a range of physiological and pathological processes, including mood, stress, and addiction.[3][4] Preclinical and clinical evidence suggests that by antagonizing the NOP receptor, LY2940094 modulates downstream signaling cascades, leading to antidepressant, anxiolytic, and anti-addictive effects.[2][3][5] This document provides a comprehensive overview of the molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NOP Receptor Antagonism

The primary mechanism of action of LY2940094 is its high-affinity binding to and subsequent blockade of the NOP receptor.[5][6] The endogenous ligand for this receptor is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[2][3] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor and N/OFQ constitute a distinct signaling system.[4][5]

Upon activation by N/OFQ, the NOP receptor couples to inhibitory G proteins (Gi/o), initiating a cascade of intracellular events that generally lead to neuronal inhibition.[4] LY2940094, as a competitive antagonist, prevents the binding of N/OFQ, thereby inhibiting these downstream signaling events.

Signaling Pathways Modulated by LY2940094

By blocking the NOP receptor, LY2940094 prevents the N/OFQ-induced:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Modulation of Ion Channels:

    • Inhibition of presynaptic voltage-gated calcium channels, which reduces neurotransmitter release.[7]

    • Activation of inwardly rectifying potassium channels, causing postsynaptic hyperpolarization and reduced neuronal excitability.[7]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: The NOP receptor has been shown to activate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK. The antagonism by LY2940094 would block these effects.[7]

The following diagram illustrates the NOP receptor signaling pathway and the antagonistic action of LY2940094.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP_Receptor Binds & Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Produces Cellular_Response ↓ Neuronal Activity ↓ Neurotransmitter Release cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Ca_Influx->Cellular_Response K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Mediates K_Efflux->Cellular_Response MAPK->Cellular_Response

Caption: NOP receptor signaling and antagonism by LY2940094.

Quantitative Pharmacological Data

The potency and selectivity of LY2940094 have been characterized in various in vitro and in vivo studies.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human NOP Receptors (CHO cells)0.105 nM[5][6]
Antagonist Potency (Kb) Human NOP Receptors (CHO cells)0.166 nM[5][6]
Selectivity Mu, Kappa, Delta Opioid Receptors>4000-fold separation in affinity[2]
Preclinical EfficacyAnimal ModelEffective Dose (Oral)EffectReference
Antidepressant-like Mouse Forced-Swim Test30 mg/kgReduced immobility[2]
Anxiolytic-like Mouse Fear-Conditioned Freezing30 mg/kgAttenuated immobility[8]
Anxiolytic-like Rat Stress-Induced Hyperthermia10, 30 mg/kgDose-dependent inhibition[8]
Anti-addiction Rat Ethanol (B145695) Self-Administration3, 10, 30 mg/kgDose-dependent reduction[6]
Anti-addiction Rat Motivation for Ethanol30 mg/kgReduced breakpoints in progressive ratio[5]
Clinical EfficacyStudy PopulationDoseOutcomeReference
Major Depressive Disorder Patients with MDD40 mg/day (8 weeks)Some evidence for antidepressant effect[9]
Alcohol Dependence Patients with Alcohol Dependence40 mg/day (8 weeks)Reduced heavy drinking days, increased abstinent days[4]

Key Preclinical Experimental Protocols

The antidepressant and anxiolytic-like effects of LY2940094 have been demonstrated in several rodent models.

Mouse Forced-Swim Test (Antidepressant-like Activity)
  • Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable cylinder of water.

  • Methodology:

    • Male NIH-Swiss mice are individually placed in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22-25°C) for a 6-minute session.[2]

    • LY2940094 or vehicle is administered orally (p.o.) 60 minutes prior to the test.[8]

    • The duration of immobility (floating passively) during the last 4 minutes of the session is recorded.

    • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

  • Logical Workflow:

FST_Workflow Start Start Administer Administer LY2940094 (e.g., 30 mg/kg, p.o.) or Vehicle Start->Administer Wait Wait 60 minutes Administer->Wait Place_in_Water Place Mouse in Water Cylinder Wait->Place_in_Water Record Record Immobility for last 4 min of 6 min test Place_in_Water->Record Analyze Analyze Data: Compare Immobility Times Record->Analyze End End Analyze->End

Caption: Workflow for the Mouse Forced-Swim Test.

Fear-Conditioned Freezing Assay (Anxiolytic-like Activity)
  • Objective: To evaluate anxiolytic-like effects by measuring the reduction of a conditioned fear response (freezing).

  • Methodology:

    • Training Day: Mice are placed in a conditioning chamber and presented with an auditory cue (conditioned stimulus, CS) paired with a mild footshock (unconditioned stimulus, US).

    • Test Day: The following day, mice are returned to a novel environment, and the auditory cue (CS) is presented without the footshock.

    • LY2940094 or vehicle is administered orally 60 minutes before the test session.[8]

    • Freezing behavior (complete absence of movement except for respiration) in response to the cue is recorded.

    • A reduction in freezing time in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.[2][8]

  • Logical Workflow:

FCF_Workflow cluster_day1 Training Day cluster_day2 Test Day Conditioning Fear Conditioning: Auditory Cue (CS) + Footshock (US) Administer Administer LY2940094 or Vehicle Wait Wait 60 minutes Administer->Wait Test Present Auditory Cue (CS) in Novel Environment Wait->Test Record Record Freezing Behavior Test->Record Analyze Analyze Data: Compare Freezing Times Record->Analyze Result Result Analyze->Result Anxiolytic-like effect if freezing is reduced

Caption: Workflow for the Fear-Conditioned Freezing Assay.

Conclusion

This compound exerts its pharmacological effects through potent and selective antagonism of the NOP receptor. By blocking the actions of the endogenous ligand N/OFQ, it modulates key intracellular signaling pathways involved in neuronal excitability and neurotransmission. This mechanism of action translates to demonstrable antidepressant and anxiolytic-like effects in preclinical models, with early clinical studies providing evidence for its therapeutic potential in major depressive disorder and alcohol dependence. The data presented in this guide underscore the significance of the NOP receptor system as a novel target for the development of therapeutics for neuropsychiatric disorders.

References

LY2940094 Tartrate: A Selective Nociceptin/Orphanin FQ Peptide Receptor (NOP) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, constitute a distinct signaling system that modulates a wide range of physiological and pathological processes, including pain, mood, stress, and reward.[5][6] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a unique pharmacological profile.[7] LY2940094 has emerged as a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP system and as a potential therapeutic agent for various central nervous system (CNS) disorders.[1][8] This technical guide provides a comprehensive overview of LY2940094, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Data

LY2940094 demonstrates high affinity and potent antagonist activity at the human NOP receptor, coupled with excellent selectivity over other opioid receptors. Its favorable pharmacokinetic properties, including oral bioavailability, make it suitable for in vivo studies.[1]

Receptor Binding and Functional Activity

The pharmacological profile of LY2940094 has been characterized through in vitro receptor binding and functional assays.

ParameterSpeciesValueAssay TypeReference
Ki (Binding Affinity) Human0.105 nMRadioligand Binding Assay[2][3][4][9]
Kb (Antagonist Potency) Human0.166 nMGTPγS Functional Assay[2][3][4][9]
Selectivity Human>4000-fold vs. mu, kappa, delta opioid receptorsRadioligand Binding Assay[1]
Efficacy HumanNo agonist activity at concentrations up to 10 μMGTPγS Functional Assay[4][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize LY2940094 as a selective NOP antagonist.

Radioligand Binding Assay for NOP Receptor

This assay is employed to determine the binding affinity (Ki) of LY2940094 for the NOP receptor.

Objective: To measure the displacement of a specific radioligand from the NOP receptor by LY2940094.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP).

  • Radioligand: [³H]-N/OFQ or another suitable NOP receptor radioligand.

  • This compound.

  • Non-specific binding control: A high concentration of unlabeled N/OFQ.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of LY2940094.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay

This functional assay is used to determine the antagonist potency (Kb) of LY2940094 by measuring its ability to inhibit agonist-stimulated G protein activation.

Objective: To assess the ability of LY2940094 to block N/OFQ-induced binding of [³⁵S]GTPγS to G proteins coupled to the NOP receptor.

Materials:

  • Cell membranes from CHO-hNOP cells.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • N/OFQ (agonist).

  • This compound.

  • GDP (to ensure G proteins are in their inactive state).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters or SPA beads.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of LY2940094.

  • Agonist Stimulation: Add a fixed concentration of N/OFQ to stimulate the NOP receptors.

  • GTPγS Binding: Add [³⁵S]GTPγS and GDP to the mixture and incubate to allow for the binding of the radiolabeled GTP analog to activated G proteins.

  • Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA).

  • Quantification: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the concentration-response curve for LY2940094's inhibition of the N/OFQ-stimulated signal. Calculate the Kb value from the IC50 value using the appropriate pharmacological model.

In Vivo Behavioral Assays

LY2940094 has been evaluated in various rodent models to assess its potential therapeutic effects.

1. Mouse Forced Swim Test (Antidepressant-like effects): [1]

  • Animals: Male mice.

  • Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured.

  • Dosing: LY2940094 is administered orally prior to the test.[1]

  • Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.[1]

2. Fear-Conditioned Freezing (Anxiolytic-like effects): [1]

  • Animals: Male mice.

  • Procedure: Mice are conditioned to associate a neutral stimulus with an aversive stimulus (e.g., foot shock). The freezing behavior in response to the conditioned stimulus is measured.

  • Dosing: LY2940094 is administered orally before the conditioning or testing phase.[1]

  • Endpoint: A decrease in freezing time suggests anxiolytic-like activity.[1]

3. Ethanol (B145695) Self-Administration (Anti-addiction potential): [9][10]

  • Animals: Alcohol-preferring rats.

  • Procedure: Rats are trained to self-administer ethanol by pressing a lever.

  • Dosing: LY2940094 is administered orally before the self-administration session.[9]

  • Endpoint: A reduction in ethanol intake indicates a potential therapeutic effect for alcohol use disorder.[9][10]

Visualizations

Signaling Pathways

The NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

NOP_Signaling_Pathway NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux NOFQ N/OFQ NOFQ->NOP Agonist LY2940094 LY2940094 LY2940094->NOP Antagonist

Caption: NOP receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a selective NOP antagonist like LY2940094.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay GTPγS Functional Assay (Determine Kb and Efficacy) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. other receptors) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Oral Bioavailability) selectivity_panel->pk_studies behavioral_models Behavioral Models (e.g., Forced Swim Test) pk_studies->behavioral_models receptor_occupancy Receptor Occupancy Studies behavioral_models->receptor_occupancy lead_optimization Lead Optimization receptor_occupancy->lead_optimization start Compound Synthesis (LY2940094) start->binding_assay clinical_trials Clinical Candidate lead_optimization->clinical_trials

Caption: Experimental workflow for NOP antagonist characterization.

Conclusion

This compound is a highly selective and potent NOP receptor antagonist with demonstrated oral bioavailability and in vivo efficacy in preclinical models of CNS disorders. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the N/OFQ-NOP system. The unique pharmacological profile of LY2940094 makes it an invaluable tool for further exploring the therapeutic potential of NOP receptor modulation.

References

Pharmacological Profile of LY2940094 Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 tartrate, also known as BTRX-246040, is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of LY2940094, summarizing its binding affinity, in vitro and in vivo activities, and findings from preclinical and clinical studies. The information presented herein is intended to support further research and development of this compound for various therapeutic indications, including major depressive disorder (MDD), alcohol dependence, and binge eating disorder.

Introduction

The N/OFQ system, comprising the NOP receptor and its endogenous ligand N/OFQ, is implicated in a wide range of physiological and pathological processes, including pain, mood, reward, and feeding behaviors.[3][4] While it shares structural homology with the classical opioid receptor family, the NOP receptor does not bind traditional opioid ligands with high affinity.[3] LY2940094 has emerged as a key pharmacological tool to investigate the therapeutic potential of NOP receptor antagonism. Preclinical studies have demonstrated its efficacy in models of depression, anxiety, and substance abuse.[1][5][6] Furthermore, initial clinical trials have provided proof-of-concept for its therapeutic utility in human subjects.[7][8]

Mechanism of Action

LY2940094 functions as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand N/OFQ. This antagonism modulates downstream neuronal pathways involved in mood, reward, and appetite regulation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling LY2940094 LY2940094 NOP Receptor NOP Receptor LY2940094->NOP Receptor Binds and Blocks N/OFQ N/OFQ N/OFQ->NOP Receptor Binds and Activates G-protein G-protein NOP Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Figure 1: Simplified signaling pathway of NOP receptor activation and its antagonism by LY2940094.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Potency
ParameterValueSpeciesCell LineReference
Ki0.105 nMHumanCHO[3]
Kb0.166 nMHumanCHO[3]
Table 2: Receptor Selectivity
ReceptorSelectivity vs. NOPReference
Mu Opioid>4000x[1]
Kappa Opioid>4000x[1]
Delta Opioid>4000x[1]
Table 3: In Vivo Receptor Occupancy
Dose (p.o.)Receptor OccupancySpeciesBrain RegionReference
10 mg/kg62%Rat-[3]

Preclinical Pharmacology

A range of preclinical studies in rodent models have been conducted to evaluate the pharmacological effects of LY2940094.

Antidepressant-like and Anxiolytic-like Effects

LY2940094 has demonstrated antidepressant-like effects in the mouse forced-swim test.[1][5] This effect was absent in NOP receptor knockout mice, confirming the on-target activity of the compound.[1] Additionally, LY2940094 exhibited anxiolytic-like properties in several assays, including fear-conditioned freezing in mice and stress-induced hyperthermia in rats.[1][5]

Effects on Alcohol Consumption

LY2940094 has been shown to reduce ethanol (B145695) self-administration in alcohol-preferring rat strains.[6][9] It also attenuated stress-induced reinstatement of ethanol-seeking behavior and blocked ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[3][6]

Effects on Feeding Behavior

The compound has been found to inhibit excessive feeding behaviors in various rodent models.[4][10] LY2940094 reduced fasting-induced feeding in mice, an effect that was not observed in NOP receptor knockout mice.[4] It also decreased the consumption of a palatable high-energy diet in rats.[4]

Clinical Pharmacology

Major Depressive Disorder (MDD)

A proof-of-concept, double-blind, placebo-controlled study evaluated LY2940094 (40 mg, once daily for 8 weeks) in patients with MDD.[7] While the primary efficacy endpoint was not met, the study provided some evidence for an antidepressant effect.[7] LY2940094 was generally safe and well-tolerated.[7]

Alcohol Dependence

In a proof-of-concept study involving patients with alcohol dependence, 8 weeks of treatment with 40 mg/day of LY2940094 did not significantly reduce the number of drinks per day compared to placebo.[8] However, it did lead to a greater reduction in the percentage of heavy drinking days and an increase in the percentage of abstinent days.[8]

Experimental Protocols

Mouse Forced-Swim Test

This assay is used to assess antidepressant-like activity.

Start Start Administer LY2940094 or Vehicle (p.o.) Administer LY2940094 or Vehicle (p.o.) Start->Administer LY2940094 or Vehicle (p.o.) Wait 60 min Wait 60 min Administer LY2940094 or Vehicle (p.o.)->Wait 60 min Place Mouse in Cylinder of Water Place Mouse in Cylinder of Water Wait 60 min->Place Mouse in Cylinder of Water Record Behavior for 6 min Record Behavior for 6 min Place Mouse in Cylinder of Water->Record Behavior for 6 min Measure Immobility Time Measure Immobility Time Record Behavior for 6 min->Measure Immobility Time End End Measure Immobility Time->End

Figure 2: Experimental workflow for the mouse forced-swim test.

Methodology: Male NIH-Swiss mice are administered LY2940094 or vehicle orally 60 minutes prior to testing.[1] Each mouse is then placed individually into a clear plastic cylinder filled with water.[1] The duration of immobility is recorded during the final 4 minutes of the 6-minute test session. A reduction in immobility time is indicative of an antidepressant-like effect.[1]

Ethanol Self-Administration in Rats

This protocol evaluates the effect of the compound on voluntary alcohol consumption.

Start Start Train Rats to Self-Administer Ethanol Train Rats to Self-Administer Ethanol Start->Train Rats to Self-Administer Ethanol Establish Stable Baseline Intake Establish Stable Baseline Intake Train Rats to Self-Administer Ethanol->Establish Stable Baseline Intake Administer LY2940094 or Vehicle (p.o.) Administer LY2940094 or Vehicle (p.o.) Establish Stable Baseline Intake->Administer LY2940094 or Vehicle (p.o.) Measure Ethanol Intake Measure Ethanol Intake Administer LY2940094 or Vehicle (p.o.)->Measure Ethanol Intake End End Measure Ethanol Intake->End

Figure 3: Experimental workflow for ethanol self-administration in rats.

Methodology: Alcohol-preferring rats are trained to self-administer ethanol in an operant chamber. Once a stable baseline of ethanol intake is established, rats are treated with LY2940094 or vehicle.[3][6] The amount of ethanol consumed during the session is then measured to determine the effect of the compound.[3][6]

Conclusion

This compound is a potent and selective NOP receptor antagonist with a promising pharmacological profile. Preclinical and early clinical data suggest its potential as a novel therapeutic agent for MDD, alcohol dependence, and disorders of excessive eating. Further research is warranted to fully elucidate its therapeutic efficacy and safety in these and other indications. The detailed information and protocols provided in this guide are intended to facilitate these future investigations.

References

An In-Depth Technical Guide to the Binding Affinity and Selectivity of LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 tartrate is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system that is implicated in a wide range of physiological and pathological processes, including pain, mood, reward, and feeding behaviors.[4] LY2940094 has been investigated for its therapeutic potential in several central nervous system disorders, including depression and alcohol dependence.[5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY2940094, along with detailed experimental methodologies and visualization of relevant biological pathways.

Binding Affinity and Selectivity Profile

LY2940094 exhibits high affinity for the human NOP receptor with a reported inhibitor constant (Ki) of 0.105 nM.[2][3] Functional assays have demonstrated its potent antagonist activity, with a Kb value of 0.166 nM in Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor.[2] A key characteristic of LY2940094 is its remarkable selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta). Reports indicate a greater than 4000-fold separation in affinity for these receptors, highlighting its specific engagement with the NOP receptor system.[1][3]

While a comprehensive public screening of LY2940094 against a broad panel of G-protein coupled receptors (GPCRs), kinases, and other potential off-targets is not available in the reviewed literature, its high selectivity against the classical opioid receptors underscores its targeted pharmacological profile. One study noted that LY2940094 did not alter the occupancy of the serotonin (B10506) reuptake transporter (SERT) when co-administered with fluoxetine, suggesting a lack of direct interaction with this transporter at the tested doses.[1]

Quantitative Binding and Functional Data
TargetSpeciesAssay TypeParameterValue (nM)Reference
NOP ReceptorHumanRadioligand BindingKi0.105[2][3]
NOP ReceptorHumanFunctional AntagonismKb0.166[2]
Mu Opioid ReceptorHuman/RatBinding AffinitySelectivity>4000-fold vs. NOP[1][3]
Kappa Opioid ReceptorHuman/RatBinding AffinitySelectivity>4000-fold vs. NOP[1][3]
Delta Opioid ReceptorHuman/RatBinding AffinitySelectivity>4000-fold vs. NOP[1][3]
Serotonin Transporter (SERT)MouseOccupancy AssayNo Change-[1]

Signaling Pathways

The NOP receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand N/OFQ, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release. LY2940094, as an antagonist, blocks the binding of N/OFQ to the NOP receptor, thereby preventing the initiation of these downstream signaling events.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LY2940094 LY2940094 NOP_R NOP Receptor LY2940094->NOP_R Blocks G_protein Gi/o Protein (αβγ) NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits α subunit GIRK GIRK Channel G_protein->GIRK Activates βγ subunits VGCC VGCC G_protein->VGCC Inhibits βγ subunits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Cellular_Response Decreased Neuronal Excitability VGCC->Cellular_Response Reduced Influx ATP ATP PKA PKA cAMP->PKA Activates PKA->Cellular_Response K_ion->Cellular_Response Ca_ion Ca2+ Ca_ion->VGCC Influx

Figure 1: NOP Receptor Signaling Pathway Antagonized by LY2940094.

Experimental Protocols

The characterization of LY2940094's binding affinity and functional antagonism involves several standard in vitro assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of LY2940094 for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., CHO-hNOP cells) incubate Incubation: - Membranes - Radioligand (e.g., [3H]Nociceptin) - LY2940094 (varying conc.) prep->incubate separate Separation of Bound and Free Ligand (Vacuum Filtration) incubate->separate count Quantification of Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 determination, Cheng-Prusoff for Ki) count->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • CHO cells stably expressing the human NOP receptor (CHO-hNOP) are cultured to confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

    • The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add in sequence:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]Nociceptin) at a concentration close to its Kd.

      • Varying concentrations of this compound or a reference compound.

      • Membrane preparation (typically 10-20 µg of protein per well).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and the trapped radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of LY2940094.

    • The IC₅₀ value (the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of LY2940094 to inhibit agonist-stimulated G-protein activation, providing a measure of its antagonist potency (Kb).

Logical Relationship:

GTPgS Assay Logic Agonist NOP Agonist NOP_R NOP Receptor Agonist->NOP_R Activates LY2940094 LY2940094 LY2940094->NOP_R Inhibits G_protein G-protein Activation NOP_R->G_protein GTPgS_Binding [35S]GTPγS Binding G_protein->GTPgS_Binding Promotes Signal Increased Radioactivity GTPgS_Binding->Signal

Figure 3: Logical Flow of the [³⁵S]GTPγS Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Membranes from CHO-hNOP cells are prepared as described for the radioligand binding assay.

  • GTPγS Binding Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed, sub-saturating concentration of GDP (e.g., 10 µM) to enhance the agonist-stimulated signal.

      • Varying concentrations of this compound.

      • A fixed concentration of a NOP receptor agonist (e.g., N/OFQ) at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Membrane preparation (typically 10-20 µg of protein per well).

    • The plate is pre-incubated at 30°C for approximately 15 minutes.

    • The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

    • The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The antagonist potency (Kb) can be determined using the Schild equation by performing agonist concentration-response curves in the presence of increasing concentrations of LY2940094. Alternatively, the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding can be determined and converted to a Kb value using the Cheng-Prusoff equation for antagonists.

Calcium Mobilization Assay (Functional Antagonism)

For NOP receptors engineered to couple to Gαq/i5 chimeric G-proteins, antagonist activity can be assessed by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Experimental Workflow:

Calcium Mobilization Assay Workflow cell_plating Plate Cells (e.g., HEK293-hNOP-Gαqi5) dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation Pre-incubate with LY2940094 (varying conc.) dye_loading->pre_incubation agonist_addition Add NOP Agonist pre_incubation->agonist_addition measurement Measure Fluorescence (FLIPR or similar) agonist_addition->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Figure 4: Workflow for the Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • HEK293 cells stably co-expressing the human NOP receptor and a promiscuous G-protein chimera such as Gαqi5 are cultured.

    • Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near confluency.

  • Dye Loading:

    • The growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion-transport inhibitor like probenecid (B1678239) to improve dye retention.

    • Incubation is typically carried out at 37°C for 60 minutes.

  • Assay Procedure:

    • The dye-loaded plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound are added to the wells, and the plate is incubated for a short period.

    • A fixed concentration of a NOP agonist is then added to stimulate the cells.

    • The change in intracellular calcium is monitored by measuring the fluorescence intensity over time.

  • Data Analysis:

    • The antagonist effect of LY2940094 is quantified by its ability to inhibit the agonist-induced increase in fluorescence.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of LY2940094 and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent and selective antagonist of the NOP receptor. Its sub-nanomolar affinity for the NOP receptor and high selectivity over other opioid receptor subtypes make it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of LY2940094 and other NOP receptor ligands. While its broader off-target profile remains to be fully disclosed in public literature, the available data strongly support its specific engagement with the NOP receptor, underpinning its potential as a targeted therapeutic agent.

References

In Vitro Characterization of LY2940094 Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LY2940094 tartrate, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, offering a centralized resource for understanding the preclinical profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity and Antagonist Potency

ParameterValueCell LineReference
Ki (Binding Affinity)0.105 nMCHO cells expressing human NOP receptors[1][2][3]
Kb (Antagonist Potency)0.166 nMCHO cells expressing human NOP receptors[1][2][3]

Table 2: Receptor Selectivity

ReceptorBinding Affinity (Ki)Selectivity vs. NOPReference
NOP0.105 nM-[1][2][3]
Mu Opioid Receptor (MOP)> 4000-fold lower affinity> 4000x[4]
Kappa Opioid Receptor (KOP)> 4000-fold lower affinity> 4000x[4]
Delta Opioid Receptor (DOP)> 4000-fold lower affinity> 4000x[4]

Table 3: Functional Activity

AssayActivityConcentrationCell LineReference
Agonist EfficacyNo agonist activity observedUp to 10 µMCHO cells expressing human NOP receptors[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays for GPCRs and have been adapted for the characterization of NOP receptor antagonists like LY2940094.

NOP Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of LY2940094 for the NOP receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor in appropriate growth medium.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin).

      • Varying concentrations of this compound (competition binding).

      • For non-specific binding control wells, add a high concentration of an unlabeled NOP receptor agonist (e.g., 1 µM N/OFQ).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the LY2940094 concentration.

    • Determine the IC50 value (the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of LY2940094 to antagonize agonist-stimulated G-protein activation.

  • Membrane Preparation:

    • Prepare cell membranes from CHO cells expressing the human NOP receptor as described in the radioligand binding assay protocol.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • [35S]GTPγS (a non-hydrolyzable GTP analog).

      • GDP (to maintain a pool of inactive G-proteins).

      • A fixed concentration of a NOP receptor agonist (e.g., N/OFQ) to stimulate G-protein activation.

      • Varying concentrations of this compound.

      • For basal binding, omit the NOP agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the LY2940094 concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

    • The antagonist dissociation constant (Kb) can be calculated from the IC50 value using the Schild equation for competitive antagonism.

Cyclic AMP (cAMP) Inhibition Assay

This cell-based assay assesses the ability of LY2940094 to block the agonist-mediated inhibition of adenylyl cyclase.

  • Cell Culture:

    • Use CHO cells stably expressing the human NOP receptor.

  • Assay Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

    • Incubate for a defined period to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the LY2940094 concentration.

    • Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

    • This provides a measure of the functional antagonist potency of LY2940094 in a whole-cell system.

Visualizations

Signaling Pathway of the NOP Receptor and the Action of LY2940094

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds and Activates LY2940094 LY2940094 LY2940094->NOP_Receptor Binds and Blocks G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects MAPK_Pathway->Downstream_Effects

Caption: NOP receptor signaling and the inhibitory action of LY2940094.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture NOP-expressing cells B Prepare cell membranes A->B D Incubate membranes with radioligand and LY2940094 B->D C Prepare reagents: - Radioligand - LY2940094 dilutions - Buffers C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity E->F G Plot competition curve F->G H Calculate IC50 and Ki G->H

Caption: Workflow for determining the binding affinity of LY2940094.

Logical Relationship of In Vitro Characterization

Characterization_Logic Target_Identification Target: NOP Receptor Binding_Affinity Binding Affinity (Ki) - Radioligand Binding Assay Target_Identification->Binding_Affinity Functional_Potency Functional Potency (Kb) - [35S]GTPγS Assay - cAMP Assay Target_Identification->Functional_Potency Selectivity Selectivity - Binding assays against other opioid receptors Target_Identification->Selectivity Mechanism_of_Action Mechanism of Action: Competitive Antagonist Binding_Affinity->Mechanism_of_Action Functional_Potency->Mechanism_of_Action In_Vitro_Profile Comprehensive In Vitro Profile of LY2940094 Selectivity->In_Vitro_Profile Mechanism_of_Action->In_Vitro_Profile

Caption: Logical flow of the in vitro characterization of LY2940094.

References

Preclinical Profile of LY2940094 Tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Applications, Mechanism of Action, and Experimental Data for the Nociceptin (B549756) Receptor Antagonist LY2940094

This technical guide provides a comprehensive overview of the preclinical research applications of LY2940094 tartrate, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. Targeted at researchers, scientists, and drug development professionals, this document synthesizes key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, pharmacological profile, and its effects in various preclinical models of neuropsychiatric and behavioral disorders.

Core Compound Properties and Mechanism of Action

LY2940094 is a high-affinity antagonist of the NOP receptor, a G protein-coupled receptor implicated in a range of physiological processes, including pain, mood, and reward.[1] Its mechanism of action involves blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling cascades.

In Vitro Pharmacology

LY2940094 demonstrates high potency and selectivity for the human and rat NOP receptors. While specific IC50 values from functional assays are not consistently reported in the available literature, its binding affinity (Ki) and antagonist potency (Kb) have been well-characterized, highlighting its nanomolar potency.[1][2] The compound exhibits over 4000-fold selectivity for the NOP receptor compared to other opioid receptors (mu, kappa, and delta).[1]

ParameterSpeciesValueReference
Ki Human0.105 nM[2]
Kb Human0.166 nM[2]

Table 1: In Vitro Binding Affinity and Antagonist Potency of LY2940094 at the NOP Receptor

NOP Receptor Signaling Pathway

The antagonism of the NOP receptor by LY2940094 modulates several intracellular signaling pathways. The NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Blockade of this pathway by LY2940094 is a key component of its mechanism of action. Furthermore, NOP receptor activation is known to modulate mitogen-activated protein kinase (MAPK) signaling and ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. By preventing N/OFQ from binding, LY2940094 effectively reverses these downstream effects.

NOPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOPR NOP Receptor G_protein Gαi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux LY2940094 LY2940094 LY2940094->NOPR Antagonizes N_OFQ N/OFQ N_OFQ->NOPR Activates Experimental_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation baseline Establish Baseline Behavior (e.g., Ethanol (B145695) Intake, Immobility) acclimation->baseline treatment_group Administer LY2940094 baseline->treatment_group vehicle_group Administer Vehicle baseline->vehicle_group behavioral_test Conduct Behavioral Assay (e.g., Forced-Swim, Operant Chamber) treatment_group->behavioral_test vehicle_group->behavioral_test data_collection Collect and Quantify Data behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

References

The NOP Receptor Antagonist LY2940094 Tartrate: A Technical Guide for Nociceptin System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LY2940094 tartrate, a potent and selective antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor. This document details its pharmacological properties, key experimental protocols for its use in research, and visualizations of its mechanism of action within the nociceptin signaling pathway.

Introduction to this compound and the Nociceptin System

The nociceptin system, comprising the NOP receptor (also known as ORL-1) and its endogenous ligand N/OFQ, is a key modulator of a wide range of physiological and pathological processes.[1][2] This system is implicated in pain perception, mood, anxiety, reward, and feeding behaviors.[3][4][5] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a distinct pharmacology.[2]

LY2940094 is a potent, selective, and orally bioavailable non-peptide antagonist of the NOP receptor.[6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the role of the nociceptin system in various biological processes and for exploring its therapeutic potential in conditions such as depression, anxiety, and substance use disorders.[3][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its high affinity and potency for the NOP receptor.

Table 1: In Vitro Binding Affinity and Functional Antagonism of LY2940094

ParameterSpeciesValueReference
Binding Affinity (Ki) Human0.105 nM[3][7]
Antagonist Potency (Kb) Human0.166 nM[3][7]
Selectivity >4000-fold vs. mu, kappa, delta opioid receptors-[6]

Table 2: In Vivo Receptor Occupancy and Behavioral Effects of LY2940094

SpeciesDose (p.o.)NOP Receptor Occupancy (Brain)Behavioral ModelKey FindingReference
Rat10 mg/kg62%--[3]
Human4-40 mg73-97% (peak)--
Mouse30 mg/kg-Forced-Swim TestAntidepressant-like effect[6]
Mouse30 mg/kg-Fear-Conditioned FreezingAnxiolytic-like effect[6]
Rat3, 10, or 30 mg/kg-Ethanol (B145695) Self-AdministrationDose-dependent reduction[3][7]

Nociceptin Receptor Signaling and Mechanism of LY2940094 Action

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1][8] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[1][2] This activation also modulates ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively inhibit neuronal firing.[1]

LY2940094 acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of this downstream signaling cascade.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx N_OFQ N/OFQ N_OFQ->NOP Binds LY2940094 LY2940094 LY2940094->NOP Blocks ATP->cAMP Conversion Neuronal_Inhibition Neuronal Inhibition

NOP Receptor Signaling Pathway and LY2940094 Action.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to study the effects of LY2940094 on the nociceptin system.

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. Antagonism by LY2940094 can be determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes prepared from cells expressing the human NOP receptor (e.g., CHO-hNOP cells)

  • [³⁵S]GTPγS

  • GDP

  • Unlabeled GTPγS

  • N/OFQ (agonist)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filter manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of LY2940094 and a fixed concentration of N/OFQ.

  • In a microplate, combine cell membranes (10-20 µg protein/well), GDP (10 µM), and the desired concentrations of LY2940094.

  • Add the fixed concentration of N/OFQ to stimulate the receptor. For basal binding, add buffer instead. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filter manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ of LY2940094 in inhibiting N/OFQ-stimulated [³⁵S]GTPγS binding.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (hNOP expressing) mix Combine Membranes, GDP, LY2940094, and N/OFQ prep_membranes->mix prep_reagents Prepare Reagents (LY2940094, N/OFQ, [35S]GTPγS, GDP) prep_reagents->mix initiate Add [35S]GTPγS to Initiate Reaction mix->initiate incubate Incubate at 30°C for 60 min initiate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 of LY2940094 count->analyze

Workflow for the [³⁵S]GTPγS Binding Assay.
In Vivo Behavioral Assay: Mouse Forced-Swim Test

This test is a widely used rodent model to screen for antidepressant-like activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the time spent immobile.

Materials:

  • Male mice (e.g., C57BL/6J)

  • This compound

  • Vehicle (e.g., 20% Captisol® in 25 mM phosphate (B84403) buffer, pH 2)[6]

  • Transparent cylindrical containers (e.g., 25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment and analysis software

Procedure:

  • Administer LY2940094 (e.g., 30 mg/kg) or vehicle orally (p.o.) 60 minutes prior to the test.[6]

  • Fill the cylinders with water to a depth of 15 cm.

  • Gently place each mouse into a cylinder for a 6-minute session.

  • Record the entire session with a video camera.

  • After the 6 minutes, remove the mice, dry them, and return them to their home cages.

  • Analyze the video recordings, scoring the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Compare the duration of immobility between the LY2940094-treated and vehicle-treated groups.

In Vivo Behavioral Assay: Fear-Conditioned Freezing

This paradigm assesses fear-based learning and memory and is used to screen for anxiolytic-like effects. A neutral conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock). The animal learns to associate the CS and the context with the US, and subsequent exposure to the CS or context alone elicits a fear response (freezing).

Materials:

  • Male mice

  • This compound

  • Vehicle

  • Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for tone presentation, and a video camera.

Procedure: Day 1: Conditioning

  • Administer LY2940094 (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes before placing the mouse in the conditioning chamber.[6]

  • Allow the mouse to explore the chamber for a 2-minute baseline period.

  • Present the CS (e.g., 30-second tone, 80 dB).

  • Co-terminate the CS with the US (e.g., 2-second footshock, 0.5 mA).

  • Repeat the CS-US pairing (e.g., 2-3 times) with an inter-trial interval of 2 minutes.

  • Return the mouse to its home cage.

Day 2: Contextual Fear Testing

  • Place the mouse back into the same conditioning chamber (without any CS or US presentation).

  • Record the mouse's behavior for 5 minutes.

  • Measure the percentage of time spent freezing.

Day 3: Cued Fear Testing

  • Place the mouse in a novel context (different shape, color, and odor).

  • Allow a 2-minute baseline period.

  • Present the CS (tone) for 3 minutes.

  • Record the mouse's behavior and measure the percentage of time spent freezing during the CS presentation.

  • Compare freezing behavior between the LY2940094-treated and vehicle-treated groups for both contextual and cued fear.

In Vivo Behavioral Assay: Ethanol Self-Administration in Rats

This operant conditioning model is used to study the reinforcing effects of ethanol and to screen for compounds that may reduce alcohol consumption and seeking behavior.

Materials:

  • Alcohol-preferring rats (e.g., Indiana P rats or Marchigian Sardinian msP rats)[3]

  • This compound

  • Vehicle

  • Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a lickometer.

  • Ethanol solution (e.g., 10-15% v/v)

Procedure: Training Phase:

  • Train rats to press a lever to receive a small amount of ethanol solution. This is typically done over several weeks until stable responding is achieved.

Testing Phase:

  • Administer LY2940094 (e.g., 3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the start of the operant session.[3][7]

  • Place the rats in the operant chambers for a daily session (e.g., 30 minutes).

  • Record the number of lever presses on the active (ethanol-delivering) and inactive levers.

  • Measure the volume of ethanol consumed.

  • Compare ethanol intake and lever pressing between the LY2940094-treated and vehicle-treated groups.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the complex roles of the nociceptin system. Its potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a foundation for researchers to explore the effects of NOP receptor antagonism in various models of central nervous system function and dysfunction. The continued use of LY2940094 will undoubtedly contribute to a deeper understanding of nociceptin biology and the development of novel therapeutics.

References

Methodological & Application

LY2940094 tartrate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes including pain, mood, and addiction. As the tartrate salt, LY2940094 offers improved handling and formulation properties for in vitro and in vivo research. These application notes provide detailed information on the solubility of LY2940094 tartrate, a protocol for a relevant cell-based assay, and an overview of the associated signaling pathway.

Physicochemical Properties and Solubility

Proper dissolution of a compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in various common laboratory solvents.

Table 1: Solubility of LY2940094 and its Tartrate Salt

CompoundSolventSolubilityMolar Concentration (mM)Notes
LY2940094 (Free Base)DMSO41.67 mg/mL86.64Sonication may be required to aid dissolution.
This compoundDMSOSolubleNot specifiedPrepare stock solutions fresh and store appropriately.
This compoundWaterSparingly solubleNot specifiedSolubility is expected to be low.
This compoundEthanolSparingly solubleNot specifiedSolubility is expected to be low.
This compoundPBS (pH 7.4)Poorly solubleNot specifiedNot recommended for preparing high-concentration stock solutions.

Note on Stock Solutions: For most in vitro applications, it is recommended to prepare a high-concentration stock solution of this compound in DMSO. For in vivo studies, specific formulations may be required to achieve the desired bioavailability. One such formulation described for oral administration in rodents is 20% Captisol® in 25 mM phosphate (B84403) buffer (pH 2).

Mechanism of Action and Signaling Pathway

LY2940094 acts as a competitive antagonist at the NOP receptor. The NOP receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also modulate the activity of various downstream effectors, including ion channels. Furthermore, NOP receptor activation has been shown to influence mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. By blocking the binding of N/OFQ, LY2940094 prevents these downstream signaling events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK1/2) G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces NOFQ N/OFQ NOFQ->NOP Activates LY2940094 LY2940094 LY2940094->NOP Blocks PKA PKA cAMP->PKA Activates

Caption: NOP Receptor Signaling Pathway

Experimental Protocols

The following is a detailed protocol for a calcium mobilization assay to determine the antagonist activity of LY2940094 at the NOP receptor. This assay is suitable for high-throughput screening and pharmacological characterization of NOP receptor antagonists.

Calcium Mobilization Assay for NOP Receptor Antagonists

Objective: To measure the ability of LY2940094 to inhibit N/OFQ-induced intracellular calcium mobilization in cells expressing the NOP receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5 or GαqG66Di5) that couples NOP receptor activation to the phospholipase C pathway.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin B).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • Pluronic F-127: 0.02% solution in DMSO.

  • Probenecid (B1678239): To inhibit the efflux of the calcium indicator dye from the cells.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • N/OFQ (or other NOP agonist): Prepare a stock solution in water or appropriate buffer.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader: Equipped with appropriate filters for the chosen calcium indicator dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

Protocol:

  • Cell Culture:

    • Maintain the CHO-NOP cells in a 37°C, 5% CO₂ incubator.

    • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • Cell Plating:

    • The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in culture medium and perform a cell count.

    • Seed the cells into the assay plates at a density of 40,000-60,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).

    • Incubate the plates overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), an equal volume of 0.02% Pluronic F-127, and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plates.

    • Add the dye loading solution to each well (e.g., 100 µL for 96-well plates).

    • Incubate the plates for 45-60 minutes at 37°C, 5% CO₂, protected from light.

    • After incubation, wash the cells once with assay buffer containing probenecid.

    • Add fresh assay buffer containing probenecid to each well.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

    • Add the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the N/OFQ solution in assay buffer at a concentration that will elicit a submaximal response (EC₈₀) after addition to the wells.

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record the fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject the N/OFQ solution into the wells and continue recording the fluorescence for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the concentration of this compound.

    • Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a compound like LY2940094 in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare LY2940094 Stock Solution (DMSO) Antagonist_Incubation Incubate with LY2940094 Compound_Prep->Antagonist_Incubation Cell_Culture Culture CHO-NOP Cells Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Indicator Dye Plate_Cells->Dye_Loading Dye_Loading->Antagonist_Incubation Fluorescence_Reading Measure Fluorescence (Baseline) Antagonist_Incubation->Fluorescence_Reading Agonist_Addition Add N/OFQ (Agonist) Fluorescence_Reading->Agonist_Addition Kinetic_Read Measure Fluorescence (Kinetic) Agonist_Addition->Kinetic_Read Data_Processing Calculate ΔF Kinetic_Read->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Determination Determine IC₅₀ Dose_Response->IC50_Determination

Caption: In Vitro Antagonist Assay Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the NOP receptor in various physiological and pathological conditions. Understanding its solubility and employing robust experimental protocols are essential for generating high-quality, reproducible data. The information and protocols provided in these application notes are intended to guide researchers in the effective use of this compound in their studies.

Preparing LY2940094 Tartrate for In Vivo Oral Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of LY2940094 tartrate for in vivo oral administration, specifically tailored for preclinical research in rodent models. LY2940094 is a potent and selective antagonist of the nociceptin (B549756)/orphanin FQ (NOP) receptor, demonstrating therapeutic potential in models of depression, alcohol dependence, and excessive feeding behaviors.[1][2][3][4][5] Proper formulation is critical to ensure the compound's bioavailability and the reproducibility of experimental results. This guide outlines several validated vehicle compositions and provides step-by-step instructions for preparing clear solutions or suspensions suitable for oral gavage.

Introduction

LY2940094 is a novel, orally bioavailable NOP receptor antagonist with high affinity and selectivity.[1][6] Its mechanism of action involves blocking the NOP receptor, which is implicated in various physiological and pathological processes, including mood regulation, reward pathways, and appetite control.[1][3] Preclinical studies have shown that oral administration of LY2940094 can reduce ethanol (B145695) self-administration in rats, inhibit excessive feeding behaviors, and produce antidepressant-like effects in rodent models.[1][3][6][7] To achieve reliable in vivo results, it is essential to prepare a stable and homogenous formulation of LY2940094 for oral delivery. This document details several methods for the preparation of this compound solutions and suspensions.

Physicochemical Properties and Solubility

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For in vivo oral administration, it is typically formulated as a solution or suspension in a vehicle designed to enhance its solubility and stability. The choice of vehicle can depend on the desired concentration, dosing volume, and the specific requirements of the animal model.

Recommended Vehicle Compositions

Several vehicle compositions have been successfully used for the oral administration of LY2940094 in preclinical studies. The following tables summarize these formulations and their achievable concentrations.

Table 1: Vehicle Compositions for this compound Oral Formulation

Formulation IDVehicle CompositionAchievable ConcentrationResulting Formulation
F110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear Solution
F210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear Solution
F310% DMSO, 90% Corn Oil≥ 2.08 mg/mLSuspension
F420% Captisol® in 25 mmol/L Phosphate (B84403) Buffer (pH 2)Not specifiedSolution

Experimental Protocols

The following are detailed, step-by-step protocols for preparing this compound formulations for oral administration.

Protocol 1: Preparation of LY2940094 in a PEG300-Based Vehicle (Formulation F1)

This protocol yields a clear solution suitable for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[8]

  • Vehicle Preparation: In a sterile conical tube, add the vehicle components in the following order, vortexing after each addition:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix thoroughly.

  • Combine Stock Solution and Vehicle: Add 100 µL of the this compound stock solution to the PEG300 and Tween-80 mixture. Vortex until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to ensure a clear and uniform solution.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution of LY2940094. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • Storage: The prepared solution should be stored appropriately. For short-term storage, 4°C is recommended. For longer-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Preparation of LY2940094 in a Cyclodextrin-Based Vehicle (Formulation F2)

This protocol utilizes a cyclodextrin (B1172386), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®), to enhance solubility and is suitable for oral administration.[6][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Captisol®

  • Sterile Saline (0.9% NaCl) or 25 mmol/L Phosphate Buffer (pH 2)

  • Sterile conical tubes

  • Pipettes and tips

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • For SBE-β-CD: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.

    • For Captisol®: Prepare a 20% (w/v) solution of Captisol® in 25 mmol/L phosphate buffer (pH 2).[6]

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Combine Stock Solution and Vehicle: In a sterile conical tube, add 900 µL of the 20% SBE-β-CD or Captisol® solution.

  • Final Formulation: While vortexing, slowly add 100 µL of the this compound stock solution to the cyclodextrin solution. Continue to mix until the solution is clear and homogenous.

  • Final Concentration: This will result in a 2.08 mg/mL solution of LY2940094 in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline or Captisol® in buffer).[8]

  • Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[8]

Protocol 3: Preparation of LY2940094 as a Corn Oil Suspension (Formulation F3)

This protocol is for preparing a suspension of LY2940094, which may be suitable for certain experimental paradigms.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil

  • Sterile conical tubes

  • Pipettes and tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Vehicle Addition: In a sterile conical tube, add 900 µL of corn oil.

  • Suspension Formation: While vortexing vigorously, slowly add 100 µL of the this compound stock solution to the corn oil.

  • Homogenization: Continue to vortex and then sonicate the mixture to ensure a uniform and fine suspension. Visually inspect for any large particles.

  • Final Concentration: This will result in a 2.08 mg/mL suspension of LY2940094 in a vehicle of 10% DMSO and 90% corn oil.[8]

  • Administration Note: As this is a suspension, ensure it is well-mixed (e.g., by vortexing) immediately before each oral gavage administration to ensure accurate dosing.

  • Storage: Suspensions are generally less stable than solutions. It is recommended to prepare this formulation fresh before use.

In Vivo Dosing Information

In preclinical studies, LY2940094 has been administered orally to rodents at doses ranging from 3 to 30 mg/kg.[1][6] The specific dose will depend on the research question and the animal model being used. It is recommended to conduct preliminary dose-response studies to determine the optimal dose for a particular experimental paradigm.

Table 2: Examples of In Vivo Oral Dosing of LY2940094 in Rodents

SpeciesDose Range (mg/kg)Study FocusReference
Rats3, 10, 30Ethanol self-administration[1]
Mice30Forced-swim test (antidepressant-like effects)[6]
Mice3, 30Fasting-induced feeding[3][7]
Mice20Fasting-induced food intake in DIO mice[7]

Visual Representations

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing this compound for oral administration.

G cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock Concentrated Stock Solution dissolve->stock combine Combine Stock and Vehicle stock->combine components Measure Vehicle Components (e.g., PEG300, Tween-80, Saline) mix_vehicle Mix Vehicle Components components->mix_vehicle vehicle Prepared Vehicle mix_vehicle->vehicle vehicle->combine mix_final Vortex/Sonicate combine->mix_final final_formulation Final Formulation for Oral Gavage mix_final->final_formulation

Caption: Workflow for this compound formulation.

Signaling Pathway Context: NOP Receptor Antagonism

LY2940094 exerts its effects by blocking the NOP receptor. The diagram below provides a simplified representation of its mechanism of action at the cellular level.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nofq N/OFQ (Ligand) nopr NOP Receptor nofq->nopr Binds and Activates gprotein G-protein Signaling nopr->gprotein downstream Downstream Cellular Effects gprotein->downstream ly2940094 LY2940094 ly2940094->block block->nopr Blocks Binding

Caption: Mechanism of LY2940094 as a NOP receptor antagonist.

Conclusion

The successful in vivo oral administration of this compound is dependent on the appropriate selection and preparation of the formulation vehicle. The protocols outlined in this document provide researchers with several validated methods to prepare this compound for oral gavage in a consistent and reproducible manner. By carefully following these procedures, investigators can ensure the reliable delivery of LY2940094 and enhance the validity of their preclinical findings. It is always recommended to perform a small-scale pilot formulation to ensure compatibility and stability before preparing a large batch for an in vivo study.

References

Application Notes and Protocols for LY2940094 Tartrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] This document provides essential guidelines for the preparation, handling, and storage of LY2940094 tartrate solutions for research applications. Due to the limited availability of public data on the formal aqueous stability of this compound, this note also outlines a general protocol for researchers to conduct their own stability assessments. The information herein is intended to ensure consistent and reliable results in preclinical studies.

Introduction to this compound

LY2940094 is a selective and orally bioavailable antagonist of the NOP receptor, which is implicated in a variety of physiological processes including pain, mood, feeding behavior, and addiction.[2][3][4] It has been investigated for its potential therapeutic utility in treating conditions such as depression and alcohol dependence.[2] Unlike initial assumptions, LY2940094 is not a pan-RAF inhibitor; its mechanism of action is mediated through the NOP receptor, a G protein-coupled receptor.

Given its use in solution for in vitro and in vivo experiments, understanding the stability of this compound in aqueous environments is critical for ensuring accurate and reproducible experimental outcomes.

Signaling Pathway of NOP Receptor Antagonism

The NOP receptor, upon binding its endogenous ligand N/OFQ, typically inhibits adenylyl cyclase, activates potassium channels, and inhibits calcium channels. As an antagonist, LY2940094 blocks these downstream effects of N/OFQ, thereby modulating neuronal activity.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LY2940094 This compound NOP_Receptor NOP Receptor LY2940094->NOP_Receptor Antagonism G_Protein Gi/o Protein NOP_Receptor->G_Protein Inhibition of Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP

Figure 1: Simplified NOP Receptor Antagonism Pathway.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are paramount for maintaining its integrity and activity.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for DMSO Stock Solution Preparation
  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.

Storage of Stock Solutions

Based on vendor recommendations, the stability of stock solutions is summarized below. It is crucial to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[5]

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended Storage Conditions for this compound in DMSO.

Preparation of Aqueous Working Solutions

For most cell-based assays, the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Important: Prepare aqueous working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous media over extended periods has not been formally reported.

Protocol for Assessing Aqueous Stability

While specific degradation kinetics for this compound are not publicly available, researchers can perform their own stability studies. A general workflow using High-Performance Liquid Chromatography (HPLC) is proposed below.

Experimental Design

This protocol aims to determine the concentration of this compound remaining in an aqueous solution over time under various conditions.

  • Variables to Test:

    • Time: 0, 2, 4, 8, 24, 48 hours

    • Temperature: 4°C, Room Temperature (20-25°C), 37°C

    • pH: Acidic (e.g., pH 4-5), Neutral (e.g., pH 7.4), Basic (e.g., pH 8-9)

    • Light Exposure: Protected from light vs. ambient light

Materials
  • Aqueous solution of this compound at a known concentration.

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase (to be optimized, but likely a mixture of acetonitrile (B52724) and a buffered aqueous solution).

  • Temperature-controlled incubators.

  • pH meter and buffers.

General HPLC Method (Hypothetical)

A validated HPLC method is essential for accurately quantifying the compound. The following is a starting point for method development.

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (to be determined by UV scan)
Column Temp. 30°C

Table 2: Example HPLC Parameters for Stability Testing.

Stability Testing Workflow
  • Preparation: Prepare a fresh aqueous solution of this compound at a known concentration (e.g., 10 µM) in the desired buffer.

  • Time Zero (T=0) Sample: Immediately analyze an aliquot of the solution by HPLC to determine the initial concentration.

  • Incubation: Aliquot the remaining solution into separate tubes for each time point and condition (temperature, pH, light).

  • Sample Collection: At each designated time point, remove the respective tube and immediately analyze it by HPLC. If immediate analysis is not possible, freeze the sample at -80°C.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point based on the peak area from the HPLC chromatogram relative to a standard curve.

    • Express the stability as the percentage of the initial concentration remaining.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation under Test Conditions cluster_analysis Analysis Prep_Sol Prepare Aqueous Solution of this compound T0_Sample Analyze T=0 Sample (HPLC) Prep_Sol->T0_Sample Temp Temperature (4°C, RT, 37°C) pH pH (Acidic, Neutral, Basic) Light Light (Dark vs. Light) Collect_Samples Collect Samples at Time Points Temp->Collect_Samples pH->Collect_Samples Light->Collect_Samples HPLC_Analysis HPLC Analysis Collect_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis

Figure 2: General Workflow for Aqueous Stability Assessment.

Discussion and Best Practices

  • Hydrolytic Degradation: Compounds with ester or amide functionalities can be susceptible to hydrolysis, which is often pH and temperature-dependent. While the specific degradation pathway of LY2940094 is unknown, it is prudent to use freshly prepared aqueous solutions.

  • Photostability: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. It is recommended to protect solutions of this compound from light by using amber vials or covering tubes with aluminum foil.

  • Oxidation: Although less common, oxidation can be a degradation pathway. Using degassed buffers can mitigate this if oxidation is suspected.

  • Consistency is Key: For long-term or comparative studies, it is critical to adhere to a consistent protocol for solution preparation and handling to ensure the comparability of results across experiments. If a prolonged experiment is necessary, conducting a preliminary stability test under the specific experimental conditions is highly recommended.

Conclusion

While detailed public data on the aqueous stability of this compound is lacking, adherence to the protocols and best practices outlined in this document will aid researchers in achieving reliable and reproducible results. Preparing fresh aqueous working solutions for each experiment from properly stored DMSO stock aliquots is the most critical step to mitigate potential stability issues. For studies requiring extended incubation in aqueous media, a preliminary stability assessment using a method such as HPLC is strongly advised.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of LY2940094 tartrate for mouse behavioral studies. The information is compiled from preclinical research to assist in the design and execution of robust and reproducible experiments.

Introduction

LY2940094 is a potent and selective antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Blockade of NOP receptor signaling has shown promise in preclinical models for the treatment of depression, anxiety, and excessive feeding behaviors.[1][3][4] This document outlines recommended dosages, experimental protocols, and the underlying signaling pathway to facilitate further research into the behavioral effects of LY2940094 in mice.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various mouse behavioral studies. Oral administration is the most common route, with doses typically ranging from 3 to 30 mg/kg.

Behavioral AssayMouse StrainRoute of AdministrationEffective Dose (mg/kg)Observed EffectReference
Forced-Swim TestNot SpecifiedOral (p.o.)3, 10, 30Dose-dependent decrease in immobility (antidepressant-like effect)[3]
Forced-Swim Test (in combination with fluoxetine)Not SpecifiedOral (p.o.)3Enhanced the antidepressant-like effect of fluoxetine[3]
Fear-Conditioned FreezingNot SpecifiedOral (p.o.)30Attenuated fear-conditioned immobility (anxiolytic-like effect)[3]
Fasting-Induced FeedingNOP(+/+) and NOP(-/-)Oral (p.o.)3, 30Reduced food intake in NOP(+/+) but not NOP(-/-) mice[4]
Diet-Induced ObesityC57Bl/6Oral (p.o.)20Reduced fasting-induced food intake and body weight[4]
Cuprizone-Induced DemyelinationC57BL/6Oral (gavage)30Promoted oligodendrocyte generation and myelin recovery[4]

Experimental Protocols

Forced-Swim Test (FST)

This test is widely used to assess antidepressant-like activity in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol® in 25 mmol/L phosphate (B84403) buffer, pH 2)[3]

  • Glass beakers (4 L) filled with water at room temperature

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound orally (p.o.) to mice 60 minutes before the test.[3] A vehicle control group should be included.

  • Test Session: Gently place each mouse into a 4 L beaker half-filled with room temperature water for a 6-minute session.[3]

  • Data Collection: Record the total time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Analysis: Compare the immobility time between the LY2940094-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Fear-Conditioned Freezing

This assay evaluates anxiolytic-like effects by measuring the suppression of a conditioned fear response.

Materials:

  • This compound

  • Vehicle

  • Conditioning chamber with a grid floor capable of delivering a mild footshock

  • Contextual testing chamber

  • Sound-attenuating cubicles

  • Video recording and analysis software

Procedure:

  • Conditioning Phase:

    • Place a mouse in the conditioning chamber.

    • After a baseline period, present a conditioned stimulus (CS; e.g., an auditory tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild footshock).

    • Repeat the CS-US pairing as per the experimental design.

  • Drug Administration: The following day, administer this compound orally (p.o.) 60 minutes before the contextual fear test.[3]

  • Contextual Fear Test:

    • Place the mouse back into the same conditioning chamber (context).

    • Record the amount of time the mouse spends freezing (complete lack of movement except for respiration) over a defined period.

  • Cued Fear Test (Optional):

    • Place the mouse in a novel context.

    • After a baseline period, present the CS (auditory tone) without the US (footshock).

    • Record freezing behavior during the CS presentation.

  • Analysis: Compare the percentage of time spent freezing between the drug-treated and vehicle-treated groups. A reduction in freezing is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflow

Signaling Pathway of LY2940094

LY2940094 acts as an antagonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. By blocking the binding of the endogenous ligand N/OFQ, it inhibits the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 cluster_2 Downstream Cellular Effects NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Behavioral_Effects Modulation of Neurotransmission & Behavioral Outcomes Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) LY2940094 LY2940094 LY2940094->NOP Blocks N_OFQ N/OFQ (Endogenous Ligand) N_OFQ->NOP Binds and Activates

Caption: Signaling pathway of the NOP receptor and the antagonistic action of LY2940094.

Experimental Workflow for a Mouse Behavioral Study

The following diagram illustrates a typical workflow for conducting a behavioral study with LY2940094 in mice.

start Start: Hypothesis Formulation acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups (Vehicle, LY2940094 doses) acclimatization->randomization drug_prep Drug Preparation: This compound in Vehicle randomization->drug_prep administration Drug Administration (e.g., Oral Gavage) drug_prep->administration pre_test_wait Pre-Test Waiting Period (e.g., 60 minutes) administration->pre_test_wait behavioral_test Behavioral Testing (e.g., Forced-Swim Test) pre_test_wait->behavioral_test data_collection Data Collection (Automated or Manual Scoring) behavioral_test->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Interpretation of Results analysis->results end Conclusion results->end

Caption: A typical experimental workflow for mouse behavioral studies using LY2940094.

Safety and Handling

As with any experimental compound, appropriate safety precautions should be taken when handling this compound. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Conclusion

This compound has demonstrated significant effects in various mouse behavioral paradigms at oral doses between 3 and 30 mg/kg. The provided protocols and diagrams serve as a starting point for researchers investigating the behavioral pharmacology of this NOP receptor antagonist. Careful consideration of the specific research question, mouse strain, and behavioral endpoint is crucial for designing effective and informative studies.

References

Application Notes for LY294002: A PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a case of mistaken identity in the compound of interest. The requested information for LY2940094 tartrate as a PI3K/mTOR inhibitor for cell culture experiments does not align with the established biological activity of this molecule. Scientific literature consistently identifies LY2940094 as a potent and selective antagonist of the nociceptin (B549756) receptor (NOP), primarily investigated for its effects on the central nervous system, including potential applications in treating depression and alcohol dependence.[1][2][3][4][5][6][7]

Conversely, the compound that fits the described mechanism of action as a well-characterized inhibitor of the PI3K/Akt/mTOR signaling pathway is LY294002 .[1][2][4][8] This document will proceed with providing detailed application notes and protocols for LY294002, as it is highly probable that this is the intended compound for the described research applications.

Introduction:

LY294002 is a pioneering and potent, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[2] Its mode of action involves competing with ATP for the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol (3,4)-diphosphate to form phosphatidylinositol (3,4,5)-triphosphate (PIP3).[5] This blockade inhibits the downstream activation of key signaling proteins such as Akt (also known as Protein Kinase B) and mammalian target of rapamycin (B549165) (mTOR), which are crucial for numerous cellular processes including cell growth, proliferation, survival, and metabolism.[9] Due to its role in these fundamental pathways, LY294002 is widely utilized in cell culture experiments to investigate the consequences of PI3K/Akt/mTOR pathway inhibition.

Mechanism of Action:

LY294002 acts as a broad-spectrum inhibitor of class I PI3Ks.[10] While it is a valuable research tool, it's important to note that it is not entirely specific and can inhibit other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2), at higher concentrations.[1][4] The inhibition of the PI3K/Akt/mTOR pathway by LY294002 typically leads to cell cycle arrest, induction of apoptosis, and autophagy.[1][11]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of LY294002 across various parameters and cell lines, providing a reference for experimental design.

ParameterValueCell Line/SystemReference
IC50 (PI3Kα) 0.5 µMCell-free assay[1][10]
IC50 (PI3Kδ) 0.57 µMCell-free assay[1][10]
IC50 (PI3Kβ) 0.97 µMCell-free assay[1][10]
IC50 (DNA-PK) 1.4 µMCell-free assay[10]
IC50 (CK2) 98 nMCell-free assay[1][10]
Ki (PI3-kinase) 6 µMHeLa cells[1]
IC50 (Cell Growth) 5 µMBxPC-3 (pancreatic cancer)[12]
IC50 (Cell Growth) 35 µMPANC-1 (pancreatic cancer)[12]
IC50 (Cell Growth) 40 µMAsPC-1 (pancreatic cancer)[12]

Experimental Protocols

Preparation of LY294002 Stock Solution

Proper preparation and storage of LY294002 are critical for maintaining its potency.

  • Solubility: LY294002 is soluble in DMSO and ethanol.[8]

  • Stock Solution Preparation: To prepare a 10 mM stock solution, reconstitute 1.5 mg of LY294002 in 488 µl of DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl of DMSO.[8]

  • Storage: Store the lyophilized powder or the DMSO stock solution at -20°C, desiccated. In its lyophilized form, the chemical is stable for 24 months. Once in solution, it is recommended to use it within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the effect of LY294002 on cell proliferation and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 3 x 10^5 cells/ml in a total volume of 100 µl per well.[11][13] Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of LY294002 in cell culture medium from the stock solution. Replace the existing medium with the medium containing the desired concentrations of LY294002. Include a vehicle control (DMSO) at the same concentration as in the highest LY294002 treatment.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11][13]

  • MTS/MTT Addition: Add 20 µl of a tetrazolium compound solution (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.[11][13]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.[11][13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11][13]

  • Data Analysis: Express cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, following treatment with LY294002.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of LY294002 for the specified time (a 1-hour pre-treatment is often recommended before stimulation).[8]

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.[14]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[14]

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6 Ser235/236) and total proteins (e.g., Akt, S6) overnight at 4°C.[9][15]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14]

    • Capture the image using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream LY294002 LY294002 LY294002->PI3K Experimental_Workflow start Start cell_culture Cell Culture (e.g., 6-well or 96-well plates) start->cell_culture treatment Treatment with LY294002 (various concentrations and time points) cell_culture->treatment viability_assay Cell Viability Assay (MTS/MTT) treatment->viability_assay lysis Cell Lysis and Protein Quantification treatment->lysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot Analysis (p-Akt, Akt, etc.) lysis->western_blot western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for LY2940094 Tartrate in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY2940094 is a novel, potent, and selective antagonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor expressed in brain regions associated with mood disorders like the cortex, hippocampus, and amygdala.[1][2] The N/OFQ system is recognized for its significant role in stress-driven biology and behavior.[1] Preclinical and clinical evidence suggests that elevated levels of N/OFQ may be associated with depressive disorders, pointing to the blockade of NOP receptor signaling as a promising therapeutic strategy for Major Depressive Disorder (MDD).[1][3] LY2940094, being orally bioavailable, serves as a critical tool for investigating this hypothesis in rodent models.[4][5] Studies have demonstrated that targeting NOP receptors with LY2940094 produces antidepressant-like effects in rodents, which has translated to observed efficacy in patients with MDD.[1][2]

Mechanism of Action: NOP Receptor Antagonism

LY2940094 exerts its therapeutic effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. In states of stress or depression, the N/OFQ system may be overactive. By antagonizing the NOP receptor, LY2940094 inhibits the downstream signaling cascade, thereby mitigating the effects of excessive N/OFQ activity and producing an antidepressant-like response. The antidepressant-like effects of LY2940094 were shown to be absent in mice lacking the NOP receptor, confirming its on-target mechanism.[3][4][6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N_OFQ N/OFQ Peptide NOP_Receptor NOP Receptor N_OFQ->NOP_Receptor Binds & Activates G_Protein G Protein Signaling NOP_Receptor->G_Protein Activates Downstream Downstream Effects (e.g., Modulation of Neurotransmitter Release) G_Protein->Downstream Leads to LY2940094 LY2940094 LY2940094->NOP_Receptor Blocks

Caption: NOP receptor signaling and antagonism by LY2940094.

Data from Preclinical Studies

LY2940094 has demonstrated antidepressant- and anxiolytic-like effects across various rodent models.[4] It consistently reduces immobility in the forced-swim test, a standard assay for screening antidepressant drugs.[4] Notably, its efficacy in this model is comparable to that of the established tricyclic antidepressant, imipramine (B1671792).[2][4] While it does not show activity in all anxiety models, it has demonstrated anxiolytic-like effects in assays such as fear-conditioned freezing and stress-induced hyperthermia.[4][7][8] An important finding is that LY2940094 can augment the antidepressant-like effects of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), without altering the occupancy of either the NOP receptor or the serotonin transporter (SERT).[4][6][7] This suggests a synergistic potential for combination therapies.

Table 1: Antidepressant-like Effects of LY2940094 Monotherapy
Rodent ModelBehavioral AssayDosing (p.o.)Key OutcomeReference
MiceForced-Swim Test30 mg/kgMinimal effective dose to decrease immobility.[4]
RatsForced-Swim Test30 mg/kgRobustly decreased immobility time, comparable to imipramine.[2]
NOP-/- MiceForced-Swim TestN/AAntidepressant-like effect was absent, confirming on-target activity.[4][6]
Table 2: Anxiolytic-like Effects of LY2940094
Rodent ModelBehavioral AssayDosing (p.o.)Key OutcomeReference
MiceFear-Conditioned Freezing30 mg/kgSignificantly attenuated immobility (freezing).[7]
Rats (Fischer F-344)Stress-Induced Hyperthermia3, 10, 30 mg/kgDose-dependent inhibition of stress-induced temperature increase.[4]
RatsVogel Conflict TestUp to 100% NOP OccupancyNo anxiolytic- or anxiogenic-like effects observed.[1][2]
MiceMarble-Burying AssayUp to 100% NOP OccupancyNo anxiolytic-like activity observed.[1]
Table 3: Combination Study with Fluoxetine
Rodent ModelBehavioral AssayDosingKey OutcomeReference
MiceForced-Swim TestLY2940094 + FluoxetineAugmented the behavioral effect of fluoxetine.[4][6][7]

Experimental Protocols

Protocol 1: Drug Preparation and Administration

This protocol is based on methodologies reported in preclinical studies.[2]

  • Reagents and Materials:

    • LY2940094 tartrate

    • Captisol® (20% w/v solution)

    • pH meter

    • Sterile water for injection

    • Vortex mixer and/or sonicator

    • Oral gavage needles (appropriate size for mice or rats)

    • Syringes

  • Vehicle Preparation:

    • Prepare a 20% (w/v) solution of Captisol® in sterile water.

    • Adjust the pH of the Captisol solution to 2.0 using appropriate acids (e.g., HCl).

  • LY2940094 Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.

    • Dissolve the calculated amount of this compound in the prepared 20% Captisol (pH 2) vehicle.

    • Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. The final solution should be clear.

    • Prepare fresh on the day of the experiment.

  • Administration:

    • Administer the solution to rodents via oral gavage (p.o.).

    • The typical administration volume is 10 ml/kg for mice and 1 ml/kg for rats.[2]

    • In the cited studies, LY2940094 was typically administered 60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.[2][7]

Protocol 2: Mouse Forced-Swim Test (FST)

The FST is a widely used assay to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water cylinder.[9]

  • Apparatus:

    • Transparent cylinders (e.g., 25 cm height x 10 cm diameter).

    • Fill cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or climb out.

    • Video recording system for later scoring.

  • Experimental Procedure:

    • Habituation/Pre-test (Day 1 - Optional but recommended): Place each mouse in its respective cylinder for 15 minutes. This session is for adaptation and is not scored. Dry the mice thoroughly with a towel before returning them to their home cages.

    • Drug Administration (Day 2): Administer LY2940094 (e.g., 30 mg/kg, p.o.), vehicle, or a positive control like imipramine (e.g., 15-30 mg/kg, i.p.) at the appropriate pre-treatment time (60 minutes for oral LY2940094, 30 minutes for i.p. imipramine).[2][4]

    • Test Session (Day 2): 60 minutes post-LY2940094 administration, place the mice individually into the water cylinders for a 6-minute session.

    • Record the entire 6-minute session for each animal.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[9]

    • Typically, the last 4 minutes of the 6-minute session are scored.

    • Compare the duration of immobility between the LY2940094-treated group, the vehicle group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating LY2940094 in a rodent model of depression.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Testing cluster_2 Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug Administration (Vehicle, LY2940094, Positive Control) Grouping->Dosing PreTreatment Pre-treatment Interval (e.g., 60 min) Dosing->PreTreatment Behavior Behavioral Assay (e.g., Forced-Swim Test) PreTreatment->Behavior Scoring Video Scoring (Blinded Observer) Behavior->Scoring Stats Statistical Analysis Scoring->Stats Results Results Interpretation Stats->Results

Caption: General experimental workflow for preclinical rodent studies.

References

Application of LY2940094 Tartrate in Alcohol Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) is a chronic relapsing brain disorder characterized by compulsive alcohol use, loss of control over alcohol intake, and a negative emotional state when not using. The nociceptin (B549756)/orphanin FQ (N/OFQ) system and its receptor (NOP receptor) have emerged as a promising target for the development of therapeutics for AUD. LY2940094 is a potent and selective NOP receptor antagonist that has demonstrated efficacy in reducing alcohol consumption and seeking behaviors in preclinical models.[1][2] This document provides detailed application notes and protocols for the use of LY2940094 tartrate in alcohol self-administration studies in rodents, based on published research.

Mechanism of Action

LY2940094 acts as a competitive antagonist at the NOP receptor, a Gi/o protein-coupled receptor.[3][4] The NOP receptor system is implicated in stress, reward, and motivation, all of which play a crucial role in the pathophysiology of AUD. In the context of alcohol-related behaviors, LY2940094 is thought to exert its effects by modulating the mesolimbic dopamine (B1211576) system. Ethanol (B145695) administration typically increases dopamine release in the nucleus accumbens, a key component of the brain's reward circuitry. LY2940094 has been shown to block this ethanol-stimulated dopamine release, thereby potentially reducing the reinforcing effects of alcohol.[1][2]

LY2940094_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron (VTA) cluster_synapse cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Ethanol Ethanol Dopamine_Vesicle Dopamine Vesicles Ethanol->Dopamine_Vesicle Stimulates Release NOP_R NOP Receptor G_protein Gi/o Protein NOP_R->G_protein Activates LY2940094 LY2940094 LY2940094->NOP_R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Dopamine_Vesicle Modulates Release D2R Dopamine D2 Receptor Dopamine_Vesicle->D2R Dopamine placeholder1 placeholder1 placeholder2 placeholder2 Reward_Signal Reward Signaling D2R->Reward_Signal Activates

Caption: Proposed mechanism of LY2940094 in modulating alcohol reward pathways.

Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of LY2940094 on alcohol self-administration and related behaviors.

Table 1: Effect of LY2940094 on Home-Cage Ethanol Self-Administration in Alcohol-Preferring Rats

Animal ModelDose (mg/kg, p.o.)Time PointEthanol Intake Reduction vs. VehicleReference
Indiana Alcohol-Preferring (P) Rats303 hoursSignificant[1]
Indiana Alcohol-Preferring (P) Rats3012 hoursSignificant[1]
Marchigian Sardinian Alcohol-Preferring (msP) Rats324 hoursSignificant[1]
Marchigian Sardinian Alcohol-Preferring (msP) Rats302, 8, and 24 hoursSignificant[1]

Table 2: Effect of LY2940094 on Operant Alcohol Self-Administration and Motivation in P Rats

Behavioral ParadigmDose (mg/kg, p.o.)Outcome MeasureEffect vs. VehicleReference
Progressive Ratio30BreakpointSignificantly Reduced[1]
Progressive Ratio30Responses on Active LeverSignificantly Reduced[1]

Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking in msP Rats

StressorDose (mg/kg, p.o.)Outcome MeasureEffect vs. VehicleReference
Yohimbine (B192690) (2 mg/kg, i.p.)3Reinstatement of SeekingSignificantly Inhibited[1]
Yohimbine (2 mg/kg, i.p.)30Reinstatement of SeekingCompletely Blocked[1]

Table 4: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release in the Nucleus Accumbens

Ethanol ChallengeDose (mg/kg, p.o.)Outcome MeasureEffectReference
1.1 g/kg, i.p.30Dopamine ReleaseBlocked[1][2]

Experimental Protocols

This compound Formulation and Administration

Materials:

  • This compound

  • 20% (w/v) Captisol® in 25 mM phosphate (B84403) buffer (pH 3) or 20% SBE-β-CD in saline

  • Oral gavage needles

  • Standard laboratory scale and vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals, adjusting for the molecular weight of the tartrate salt.

  • Prepare the vehicle solution (e.g., 20% Captisol® in 25 mM phosphate buffer, pH 3).

  • Dissolve the calculated amount of this compound in the vehicle. Vortex thoroughly to ensure complete dissolution.

  • Administer the solution orally (p.o.) to the rats using an appropriate gavage needle at a volume of 2-3 ml/kg.

  • Prepare fresh solutions daily.

Operant Alcohol Self-Administration

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

Procedure:

  • Acquisition: Train rats to self-administer a 10% (v/v) ethanol solution. Initially, responding on the active lever is reinforced on a fixed-ratio 1 (FR1) schedule, where each press delivers 0.1 mL of the ethanol solution. A 5-second timeout period, signaled by a cue light, follows each reinforcement. Training sessions are typically 30 minutes daily.

  • Stabilization: Continue daily sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in responses over three consecutive days).

  • Drug Testing: Once a stable baseline is established, administer LY2940094 or vehicle prior to the self-administration session. The pre-treatment time may vary depending on the study design (e.g., 60 minutes before the session).

Progressive Ratio Schedule

Procedure:

  • Following stable responding on an FR schedule, switch to a progressive ratio (PR) schedule.

  • In a PR schedule, the number of lever presses required to receive a single reinforcement increases after each successful reinforcement (e.g., 1, 2, 4, 6, 9, 12...).

  • The session ends after a predetermined period of inactivity (e.g., 30 minutes) where the rat ceases to respond.

  • The primary outcome measure is the breakpoint , which is the final ratio completed before the cessation of responding. This reflects the motivation to work for the reward.

  • Administer LY2940094 or vehicle prior to the PR session as in the operant self-administration protocol.

Stress-Induced Reinstatement of Alcohol-Seeking

Procedure:

  • Acquisition and Extinction: Train rats in the operant self-administration paradigm as described above. Following stable responding, begin extinction sessions where lever presses are no longer reinforced with alcohol. Continue extinction until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline).

  • Reinstatement Test:

    • Administer LY2940094 (e.g., 3 or 30 mg/kg, p.o.) or vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), administer a pharmacological stressor such as yohimbine (e.g., 2 mg/kg, i.p.).

    • Place the rat in the operant chamber 30 minutes after the yohimbine injection for a reinstatement session under extinction conditions (i.e., no alcohol is delivered).

    • Record the number of presses on the active and inactive levers. An increase in active lever pressing compared to the extinction baseline indicates reinstatement of alcohol-seeking behavior.

Experimental_Workflow cluster_training Training Phase cluster_testing Testing Phase Acquisition Acquisition of Alcohol Self-Administration (FR1) Stabilization Stabilization of Responding Acquisition->Stabilization Operant Operant Self-Administration (Fixed Ratio) Stabilization->Operant Drug/Vehicle Administration PR Progressive Ratio Stabilization->PR Drug/Vehicle Administration Extinction Extinction Stabilization->Extinction Extinction Training Reinstatement Stress-Induced Reinstatement Extinction->Reinstatement Drug/Vehicle + Stressor (Yohimbine)

Caption: General experimental workflow for alcohol self-administration studies.

Concluding Remarks

This compound has demonstrated robust efficacy in reducing alcohol consumption and seeking in various preclinical models of AUD. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of NOP receptor antagonists. Careful consideration of experimental design, including the choice of animal model, behavioral paradigm, and drug formulation, is critical for obtaining reliable and reproducible results. The data suggest that antagonism of the NOP receptor system is a viable strategy for the development of novel pharmacotherapies for alcohol use disorder.

References

Application Notes and Protocols for Investigating Feeding Behavior in Rats with LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 tartrate is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] The N/OFQ system is recognized for its role in regulating various physiological processes, including the modulation of feeding behavior.[1][3][4] this compound offers a valuable pharmacological tool to investigate the involvement of the NOP receptor in controlling food intake and body weight, particularly in rodent models of obesity and binge eating.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in studies of feeding behavior in rats, along with a summary of expected quantitative outcomes and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action

LY2940094 exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, a G protein-coupled receptor (GPCR).[5] Activation of the NOP receptor is generally associated with an orexigenic (appetite-stimulating) effect. Therefore, by antagonizing this receptor, LY2940094 is hypothesized to reduce food intake, particularly in states of excessive or reward-driven eating.

Data Presentation

The following tables summarize the quantitative effects of this compound on feeding behavior in various rat models as reported in preclinical studies.

Table 1: Effect of this compound on Palatable Diet-Induced Hyperphagia in Lean Rats

Treatment GroupDose (mg/kg, p.o.)Palatable Food IntakeTotal Caloric IntakeBody Weight ChangeReference
Vehicle-IncreasedSignificantly higher than chowGain[2]
LY29400943, 10, 30Inhibited overconsumptionReduced to control chow levelsAttenuated gain[2]

Table 2: Effect of this compound on Feeding and Body Weight in Diet-Induced Obese (DIO) Rats

Treatment GroupDose (mg/kg, p.o.)Food IntakeBody Weight Regain (post-restriction)Reference
Vehicle-UnchangedSignificant regain[2]
LY2940094Not specifiedInhibitedInhibited[2]

Signaling Pathway

The binding of N/OFQ to the NOP receptor activates downstream signaling cascades that ultimately influence neuronal activity and feeding behavior. LY2940094 blocks these downstream effects.

NOPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOPR NOP Receptor N/OFQ->NOPR Binds & Activates LY2940094 LY2940094 LY2940094->NOPR Blocks Gi_Go Gαi/o NOPR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca2+ Channels Gi_Go->Ca_channel Inhibits K_channel K+ Channels Gi_Go->K_channel Activates MAPK MAPK Pathway Gi_Go->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity Feeding_Behavior ↓ Food Intake Neuronal_Activity->Feeding_Behavior

Caption: NOP Receptor Signaling Pathway and Point of Intervention for LY2940094.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on feeding behavior in rats.

Protocol 1: Palatable Diet-Induced Hyperphagia in Lean Rats

Objective: To assess the effect of LY2940094 on the overconsumption of a highly palatable, energy-dense diet in non-obese rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Standard rodent chow

  • Highly palatable diet (e.g., a cafeteria-style diet with a variety of high-fat and high-sugar options, or a standardized high-fat diet)[6]

  • This compound

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Oral gavage needles

  • Metabolic cages for accurate food intake and spillage measurement

Procedure:

  • Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for at least one week to acclimate.

  • Baseline Measurement: For 3-5 days, measure baseline daily food intake (standard chow) and body weight.

  • Diet Introduction: In addition to the standard chow, provide the palatable diet for a set period each day (e.g., 2-4 hours) or ad libitum.[7]

  • Group Assignment: Randomly assign rats to treatment groups (e.g., vehicle, LY2940094 at 3, 10, and 30 mg/kg).

  • Drug Administration: Administer this compound or vehicle via oral gavage at a consistent time each day, typically 30-60 minutes before the presentation of the palatable diet.

  • Data Collection:

    • Measure the intake of both the palatable diet and standard chow daily, accounting for spillage.

    • Record body weight daily.

    • Calculate total caloric intake from both diets.

  • Duration: Continue the treatment for a predetermined period, typically 7-14 days.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake, caloric intake, and body weight changes between the treatment groups.

Protocol 2: Fasting-Induced Feeding in Diet-Induced Obese (DIO) Rats

Objective: To evaluate the effect of LY2940094 on the compensatory hyperphagia that occurs after a period of food deprivation in obese rats.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • High-fat diet (e.g., 45-60% kcal from fat) to induce obesity[8]

  • Standard rodent chow

  • This compound

  • Vehicle

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Obesity Induction: Feed rats a high-fat diet for 8-12 weeks until they become significantly heavier than age-matched, chow-fed controls.

  • Acclimation: Acclimate the DIO rats to individual housing and handling.

  • Group Assignment: Randomly assign DIO rats to treatment groups.

  • Fasting: Fast the rats for a period of 16-24 hours with free access to water.[9]

  • Drug Administration: At the end of the fasting period, administer this compound or vehicle via oral gavage.

  • Re-feeding and Data Collection:

    • Immediately after drug administration, provide pre-weighed amounts of standard chow or the high-fat diet.

    • Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-dosing.

    • Record body weight before fasting and at the end of the 24-hour re-feeding period.

  • Data Analysis: Compare the cumulative food intake and body weight change between the treatment groups using statistical analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a feeding behavior study in rats.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (3-5 days) - Food Intake - Body Weight Acclimation->Baseline Grouping Random Group Assignment - Vehicle - LY2940094 (multiple doses) Baseline->Grouping Diet_Intervention Dietary Intervention (e.g., Palatable Diet or Fasting) Grouping->Diet_Intervention Dosing Daily Dosing (Oral Gavage) Diet_Intervention->Dosing Data_Collection Daily Data Collection - Food & Water Intake - Body Weight Dosing->Data_Collection Data_Collection->Dosing Repeat for study duration Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General Experimental Workflow for a Rat Feeding Behavior Study.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the N/OFQ-NOP receptor system in the regulation of feeding behavior. The protocols outlined above provide a framework for investigating its effects in models of hyperphagia and obesity in rats. Careful experimental design and adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to a better understanding of the complex mechanisms underlying appetite control and the potential for NOP receptor antagonists in the development of novel therapeutics for eating disorders and obesity.

References

Application Notes and Protocols for In Vivo Microdialysis with LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis studies with LY2940094 tartrate, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technique allows for the continuous sampling of the unbound, pharmacologically active fraction of LY2940094 from the interstitial fluid (ISF) of a specific tissue, most commonly the brain, in awake and freely moving animals.[3][4] Such data are crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing blood-brain barrier penetration, and elucidating its mechanism of action at the target site.[5]

Experimental Principles

In vivo microdialysis utilizes a probe with a semi-permeable membrane implanted into the target tissue.[6] A physiological solution, the perfusate, is slowly pumped through the probe.[3] Small molecules in the extracellular fluid, like LY2940094, diffuse across the membrane into the perfusate down their concentration gradient. This collected fluid, the dialysate, can then be analyzed to determine the concentration of the analyte over time.[6] One study successfully utilized in vivo microdialysis in the nucleus accumbens of rats to investigate the effects of LY2940094 on ethanol-stimulated dopamine (B1211576) release.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo microdialysis experiments with this compound, based on published literature and general microdialysis practices.

Table 1: this compound Properties and Dosing

ParameterValueReference
Mechanism of Action Potent and selective NOP receptor antagonist[8]
Binding Affinity (Ki) 0.105 nM[2]
Antagonist Potency (Kb) 0.166 nM[2]
Vehicle for Oral Admin. 20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2)[9]
Typical Oral Dose (Rats) 10 - 30 mg/kg[2][8]
Receptor Occupancy 10 mg/kg (p.o.) yields ~62% NOP receptor occupancy in the brain[8]

Table 2: In Vivo Microdialysis Experimental Parameters

ParameterRecommended Range/ValueReference/Note
Animal Model Rat (e.g., Sprague-Dawley, Wistar)Commonly used for CNS microdialysis.
Target Brain Region Nucleus Accumbens, Prefrontal Cortex, etc.Dependent on the study's scientific question.[7]
Microdialysis Probe Appropriate for small molecules (e.g., <20 kDa MWCO)[10]
Perfusate Artificial Cerebrospinal Fluid (aCSF)Should be sterile and isotonic.
Flow Rate 0.5 - 2.0 µL/minA common range for brain microdialysis.[6][11]
Equilibration Period 60 - 120 minutes post-probe insertionTo allow tissue to recover from insertion trauma.
Baseline Collection 3 - 4 samples before drug administrationTo establish a stable baseline.
Sample Collection Interval 10 - 30 minutesBalances temporal resolution and sample volume.[6]
Dialysate Analysis LC-MS/MSFor sensitive and specific quantification.

Experimental Protocols

This section outlines a detailed methodology for an in vivo microdialysis study to measure LY2940094 concentrations in a specific brain region of a rat.

Preparation of this compound Dosing Solution
  • Prepare a vehicle solution of 20% Captisol® (w/v) in 25 mmol/L phosphate buffer (pH 2).[9]

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.

  • Dissolve the this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution.

  • Prepare fresh on the day of the experiment.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Surgically expose the skull and identify the coordinates for the target brain region using a stereotaxic atlas.

  • Drill a small hole in the skull at the identified coordinates.

  • Slowly lower a guide cannula to the desired depth, just above the target region.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover from surgery for at least 5-7 days.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Slowly insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe's inlet tubing to a syringe pump and the outlet tubing to a refrigerated fraction collector.

  • Begin perfusing the probe with sterile aCSF at a constant flow rate (e.g., 1.0 µL/min).[10]

  • Allow the system to equilibrate for 90-120 minutes. Discard the dialysate collected during this period.

  • Begin collecting baseline dialysate samples into vials at set intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples.

  • Administer this compound orally (e.g., via gavage) at the predetermined dose.

  • Continue collecting dialysate samples for the desired duration of the experiment (e.g., 4-6 hours).

  • At the end of the experiment, euthanize the animal and perfuse with saline and formalin to verify probe placement via histology.

  • Store collected dialysate samples at -80°C until analysis.

Probe Recovery and Sample Analysis
  • In Vitro Recovery: Before or after the in vivo experiment, determine the probe's recovery rate. Submerge the probe in a standard solution of LY2940094 of known concentration and perfuse with aCSF. The ratio of the concentration in the dialysate to the concentration in the standard solution gives the in vitro recovery.

  • Sample Analysis: Quantify the concentration of LY2940094 in the dialysate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

  • Data Correction: Correct the measured dialysate concentrations for the probe's recovery rate to estimate the absolute unbound concentration in the brain's interstitial fluid.

Visualizations

Signaling Pathway of NOP Receptor Antagonism

The NOP receptor, the target of LY2940094, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[12] Antagonism by LY2940094 blocks the downstream signaling cascade typically initiated by the endogenous ligand N/OFQ. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP), and interferes with the modulation of ion channels and MAPK signaling pathways.[12][13]

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY2940094 LY2940094 NOP_Receptor NOP Receptor LY2940094->NOP_Receptor blocks N/OFQ N/OFQ (Agonist) G_Protein Gαi/o Gβγ NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein:f0->AC inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein:f1->Ion_Channels modulates MAPK_Pathway MAPK Pathway G_Protein:f1->MAPK_Pathway activates cAMP cAMP Microdialysis_Workflow A 1. Guide Cannula Implantation Surgery B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion B->C D 4. System Equilibration (90-120 min) C->D E 5. Baseline Sample Collection D->E F 6. This compound Administration (p.o.) E->F G 7. Post-Dose Sample Collection F->G H 8. Sample Analysis (LC-MS/MS) G->H I 9. Data Correction (using Probe Recovery) H->I J 10. PK/PD Analysis I->J

References

Application Notes and Protocols: Establishing Positive and Negative Controls for PI3K Pathway Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular functions, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through genetic mutations or loss of tumor suppressors, is a frequent driver in human cancers, making it a prime target for therapeutic intervention.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust positive and negative controls for experiments investigating PI3K pathway inhibitors. As a representative pan-Class I PI3K inhibitor, we will reference LY294002 for the purpose of outlining specific experimental setups. The principles and protocols described herein are broadly applicable to other inhibitors targeting this pathway.

Correctly establishing positive and negative controls is fundamental to validating the on-target efficacy and specificity of a PI3K inhibitor. These controls ensure that the observed experimental effects are genuinely due to the inhibition of the PI3K pathway and not a result of off-target activities or other confounding factors.

Establishing Cellular Models for Positive and Negative Controls

The selection of appropriate cell lines is the cornerstone of a well-controlled experiment. A positive control should exhibit a clear and measurable response to the PI3K inhibitor, while a negative control should show minimal or no response.

Positive Control Cell Lines

Positive control cell lines are those with a known dependency on the PI3K pathway for their proliferation and survival. This dependency is often due to specific genetic alterations that lead to constitutive activation of the pathway.

  • Characteristics:

    • Activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K).[5][6]

    • Loss or mutation of the PTEN tumor suppressor gene, a negative regulator of the PI3K pathway.[7]

    • Amplification or overexpression of receptor tyrosine kinases (RTKs) like HER2, which are upstream activators of PI3K.[8]

  • Expected Outcome: Treatment with a PI3K inhibitor like LY294002 should lead to a significant decrease in cell viability and a marked reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.

Negative Control Cell Lines

Negative control cell lines are those that are expected to be resistant to the effects of the PI3K inhibitor. This resistance can be intrinsic or acquired.

  • Characteristics:

    • Wild-type PI3K and PTEN status, with growth driven by alternative signaling pathways (e.g., Ras/Raf/MEK/ERK).

    • Known resistance mechanisms, such as mutations in downstream effectors like AKT1, that bypass the need for PI3K signaling.[9]

    • Acquired resistance through prolonged exposure to a PI3K inhibitor, which may involve the upregulation of parallel signaling pathways.[8][10]

  • Expected Outcome: Treatment with a PI3K inhibitor should have a minimal impact on the viability of these cells and little to no effect on the phosphorylation of key downstream signaling proteins.

Recommended Cell Lines

The following table summarizes a selection of commercially available cancer cell lines that can be used as positive and negative controls. The choice of cell line should be guided by the specific research question and the tissue type of interest.

Cell LineCancer TypeKey Genetic FeaturesControl TypeRationale for Selection
MCF-7 Breast CancerPIK3CA (E545K) mutantPositiveExhibits constitutive PI3K pathway activation and is sensitive to PI3K inhibitors.[5]
T47D Breast CancerPIK3CA (H1047R) mutantPositiveCarries a common activating mutation in PI3K, making it dependent on this pathway.[11]
PC-3 Prostate CancerPTEN nullPositiveLoss of PTEN leads to hyperactivation of the PI3K/Akt pathway.
MDA-MB-231 Breast CancerKRAS, BRAF mutant; PTEN wild-typeNegativeGrowth is primarily driven by the MAPK pathway, making it less sensitive to PI3K inhibition alone.
JIMT-1 Breast CancerHER2 amplified, intrinsically resistantNegativeDisplays intrinsic resistance to PI3K pathway inhibitors.[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the dose-dependent effect of a PI3K inhibitor on the metabolic activity and proliferation of both positive and negative control cell lines.

Materials:

  • Selected positive and negative control cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • LY294002 (or other PI3K inhibitor)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the PI3K inhibitor (e.g., 10 mM LY294002 in DMSO). Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[3]

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the PI3K inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Viability Measurement:

    • For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.[11][13]

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Data Summary:

Cell LineControl TypeIC50 (µM) for LY294002
MCF-7Positive~5-15
PC-3Positive~10-20
MDA-MB-231Negative>50
JIMT-1Negative>50

Note: IC50 values are approximate and can vary based on experimental conditions.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol assesses the direct impact of the PI3K inhibitor on the phosphorylation status of key downstream proteins in the pathway, providing a mechanistic confirmation of its activity.

Materials:

  • Selected positive and negative control cell lines

  • 6-well plates

  • PI3K inhibitor (e.g., LY294002) and DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PI3K inhibitor at a concentration around the IC50 value (determined from the viability assay) and a higher concentration for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.[12]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[3] Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.[3]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the ECL substrate, and visualize the protein bands using an imaging system.[11]

  • Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Expected Data Summary:

Treatment GroupCell Line (Control Type)p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle)p-S6 (Ser235/236) / Total S6 (Fold Change vs. Vehicle)
Vehicle (DMSO)MCF-7 (Positive)1.01.0
LY294002 (10 µM)MCF-7 (Positive)< 0.2< 0.2
Vehicle (DMSO)MDA-MB-231 (Negative)1.01.0
LY294002 (10 µM)MDA-MB-231 (Negative)> 0.8> 0.8

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PI3K/Akt Core Pathway cluster_downstream Downstream Effectors cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth LY294002 LY294002 LY294002->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by LY294002.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Select Positive & Negative Control Cell Lines seed_viability Seed cells in 96-well plates start->seed_viability seed_wb Seed cells in 6-well plates start->seed_wb treat_viability Treat with serial dilutions of PI3K inhibitor (72h) seed_viability->treat_viability treat_wb Treat with specific concentrations of PI3K inhibitor (2-24h) seed_wb->treat_wb viability_assay Perform Cell Viability Assay (MTT or CTG) treat_viability->viability_assay wb_assay Perform Western Blot treat_wb->wb_assay analysis_viability Calculate IC50 values viability_assay->analysis_viability analysis_wb Quantify p-Akt / p-S6 levels wb_assay->analysis_wb

Caption: General experimental workflow for inhibitor characterization.

Troubleshooting and Interpretation

  • High IC50 in Positive Controls: If a sensitive cell line shows unexpected resistance, verify the inhibitor's activity and concentration, check for cell line misidentification or contamination, and ensure the pathway is active under your culture conditions.

  • Low IC50 in Negative Controls: If a resistant cell line shows sensitivity, it may indicate off-target effects of the inhibitor at higher concentrations or that the cell line has some uncharacterized dependency on the PI3K pathway.

  • No Change in Phosphorylation: If Western blot results do not show decreased phosphorylation in sensitive cells, check the treatment time, inhibitor concentration, and antibody quality. Ensure that the pathway is basally active before treatment.

By implementing these detailed protocols and controls, researchers can confidently assess the efficacy and mechanism of action of PI3K pathway inhibitors, generating robust and reproducible data for drug development and basic science applications.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with LY2940094 tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2940094 tartrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY2940094?

LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOPR), also known as the opioid-receptor-like 1 (ORL1) receptor.[1][2][3] It is crucial to distinguish it from the similarly named PI3K inhibitor, LY294002. LY2940094 exhibits high affinity for NOPR with nanomolar potency and demonstrates over 4000-fold selectivity against canonical opioid receptors (mu, kappa, and delta).[1]

Q2: I am observing effects that are inconsistent with NOP receptor blockade. What could be the cause?

While LY2940094's primary on-target effect is NOPR antagonism, researchers should consider two main possibilities for unexpected results:

  • NOPR-Independent (Off-Target) Effects: Recent studies have revealed that LY2940094 can promote oligodendrocyte generation and myelin recovery through a mechanism that is independent of the NOP receptor.[4][5] This effect is mediated by the modulation of oligodendrocyte differentiation-associated transcription factors, ID4 and Myrf.[4] If your experimental system involves oligodendrocytes or related cell types, you may be observing these NOPR-independent effects.

  • Confounding Factors in In Vivo Studies: At higher doses, some NOP receptor ligands have been reported to cause effects on motor coordination in rodents.[1] While LY2940094 has been shown to not be an activator or suppressor of locomotion in rodents, it is essential to include appropriate control groups to rule out any confounding behavioral effects.[1][3]

Q3: I am having trouble dissolving this compound. What are the recommended procedures?

For in vivo studies, LY2940094 has been successfully dissolved in 20% Captisol® in a 25 mM phosphate (B84403) buffer at a pH of 2-3.[6] For in vitro experiments, preparing a high-concentration stock solution in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is a common practice. However, due to the hydrophobic nature of many small molecules, precipitation can occur when the DMSO stock is diluted into aqueous buffers or cell culture media.

Troubleshooting Solubility Issues:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is minimal (typically ≤0.5%) to avoid solvent-induced artifacts and toxicity.

  • Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO before the final dilution into your aqueous experimental solution.

  • Vigorous Mixing: When preparing the final working solution, add the DMSO stock to the aqueous medium with vigorous vortexing or stirring to facilitate dissolution.

  • Temperature: Ensure your aqueous medium is at the experimental temperature before adding the compound stock to prevent precipitation due to temperature changes.

  • Tartrate Salt Considerations: Tartrate salts can sometimes exhibit different solubility profiles compared to the freebase. If you continue to experience precipitation, consider the pH of your buffer, as the solubility of tartrate salts can be pH-dependent. In some cases, buffer components can interact with the tartrate salt, leading to precipitation. A simple test to check for buffer compatibility is to incubate the compound in the buffer at the final concentration and visually inspect for precipitates.

Q4: My in vitro functional assay results are variable. What are some common pitfalls?

Inconsistent results in functional assays such as cAMP inhibition or [35S]GTPγS binding can arise from several factors:

  • Cell Line Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and show robust expression of the NOP receptor.

  • Assay Component Optimization: The concentrations of reagents like GDP, Mg2+, and NaCl are critical for [35S]GTPγS binding assays and should be optimized for your specific system.[7]

  • Ligand Stability: Prepare fresh dilutions of LY2940094 for each experiment, as repeated freeze-thaw cycles or prolonged storage in aqueous solutions can lead to degradation.

  • Incomplete Antagonist Washout: If you are pre-incubating with the antagonist, ensure thorough washing steps to remove any unbound compound that could interfere with subsequent agonist stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for LY2940094 to aid in experimental design and data interpretation.

Table 1: In Vitro Pharmacological Profile of LY2940094

ParameterValueReceptorSpeciesReference
Ki 0.105 nMNOPRHumanMedChemExpress
Kb 0.166 nMNOPRHumanMedChemExpress
Selectivity >4000-foldNOPR vs. μ, κ, δHuman, Rat[1]

Table 2: Effective In Vivo Doses of LY2940094 in Rodent Models

Animal ModelEffective Dose (Oral)Observed EffectReference
Mouse Forced-Swim Test30 mg/kgAntidepressant-like effects[1]
Rat Ethanol (B145695) Self-Administration3-30 mg/kgReduction in ethanol intake[6]
Rat Progressive Ratio for Ethanol30 mg/kgReduced motivation for ethanol[6]
Mouse Fear-Conditioned Freezing30 mg/kgAnxiolytic-like effects

Experimental Protocols

Below are detailed methodologies for key experiments involving LY2940094.

NOP Receptor cAMP Inhibition Assay

This assay measures the ability of LY2940094 to antagonize the agonist-induced inhibition of cAMP production in cells expressing the NOP receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human NOP receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin (B1673556).

  • NOPR agonist (e.g., N/OFQ).

  • This compound.

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white, low-volume assay plates.

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of the NOPR agonist.

  • Assay Procedure:

    • Dispense cells into the 384-well plate.

    • Add the diluted this compound to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes) at 37°C.

    • Add the NOPR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Generate concentration-response curves for the antagonist and determine its IC50 value.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes from cells or tissues expressing the NOP receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • [35S]GTPγS.

  • GDP.

  • NOPR agonist (e.g., N/OFQ).

  • This compound.

  • Unlabeled GTPγS (for non-specific binding).

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare crude membranes from cells or tissues expressing the NOP receptor and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, and the serially diluted this compound.

    • Add the cell membrane suspension.

    • Add the NOPR agonist at a fixed concentration (e.g., EC80).

    • To determine non-specific binding, add an excess of unlabeled GTPγS to a set of wells.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Visualizations

NOP Receptor Signaling Pathway

NOPR_Signaling cluster_membrane Plasma Membrane NOPR NOP Receptor G_protein Gi/o Protein NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->NOPR Binds LY2940094 LY2940094 (Antagonist) LY2940094->NOPR Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: NOP receptor signaling pathway and the antagonistic action of LY2940094.

Troubleshooting Workflow for Unexpected In Vitro Results

troubleshooting_workflow start Unexpected In Vitro Result with LY2940094 check_solubility Is the compound fully dissolved in the assay medium? start->check_solubility check_on_target Is the effect blocked by another known NOPR antagonist? check_solubility->check_on_target Yes solubility_issue Address solubility: - Check final DMSO % - Optimize buffer - Use solubilizing agents check_solubility->solubility_issue No check_cell_system Are the cells healthy and expressing NOPR? check_on_target->check_cell_system Yes on_target_issue Troubleshoot on-target assay: - Verify agonist activity - Optimize assay conditions - Check antagonist concentration check_on_target->on_target_issue No off_target_hypothesis Hypothesize NOPR-independent (off-target) effect check_cell_system->off_target_hypothesis Yes cell_issue Troubleshoot cell system: - Check cell viability - Verify receptor expression - Use lower passage cells check_cell_system->cell_issue No investigate_off_target Investigate off-target: - Screen against a panel of receptors - Use NOPR knockout/knockdown cells - Test for oligodendrocyte effects off_target_hypothesis->investigate_off_target

Caption: Decision tree for troubleshooting unexpected in vitro results with LY2940094.

Experimental Workflow for Investigating NOPR-Independent Effects

off_target_workflow start Observe effect of LY2940094 in wild-type cells nopr_knockout Test LY2940094 in NOPR knockout/knockdown cells start->nopr_knockout effect_persists Does the effect persist? nopr_knockout->effect_persists nopr_dependent Effect is NOPR-dependent effect_persists->nopr_dependent No nopr_independent Effect is NOPR-independent effect_persists->nopr_independent Yes identify_target Identify potential off-targets: - Computational screening - Affinity chromatography - Proteome-wide thermal shift assay nopr_independent->identify_target validate_target Validate candidate off-target: - Binding assays - Functional assays - siRNA knockdown of candidate identify_target->validate_target mechanism Elucidate downstream signaling (e.g., ID4/Myrf in oligodendrocytes) validate_target->mechanism

Caption: Workflow to investigate and confirm NOPR-independent effects of LY2940094.

References

Technical Support Center: Optimizing LY294002 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "LY2940094 tartrate" did not yield information consistent with a compound used for in vitro assays targeting common signaling pathways. It is highly likely that this was a typographical error and the intended compound is LY294002 , a well-characterized and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks). This guide will focus on the optimization and troubleshooting of LY294002 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LY294002?

A1: LY294002 is a potent and reversible inhibitor of all class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K.[2][4] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger in the PI3K/Akt signaling pathway.[5] The inhibition of PIP3 production leads to the subsequent suppression of downstream signaling cascades, including the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB), which is a key regulator of cell proliferation, survival, and growth.[6][7]

Q2: What is the optimal concentration range for LY294002 in cell-based assays?

A2: The optimal concentration of LY294002 can vary significantly depending on the cell type, the specific assay, and the desired outcome. However, a general starting range for most in vitro cell-based experiments is between 1 µM and 20 µM.[1][2] For dose-response studies, a broader range from 1 µM to 50 µM may be used.[8][9] It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific model system to minimize off-target effects.[2]

Q3: How should I prepare and store a stock solution of LY294002?

A3: LY294002 is soluble in DMSO and ethanol (B145695) but is insoluble in water.[2][8][10][11] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10-50 mM).[2][8][11] To prepare a 10 mM stock, for example, you can reconstitute 1.5 mg of LY294002 in 488 µl of DMSO.[8][11] For a 50 mM stock, reconstitute 1.5 mg in 98 µl of DMSO.[8][11] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][8][11] When stored properly, the lyophilized powder is stable for up to 24 months, and the stock solution is stable for at least 3 months.[8][11]

Q4: What are the known off-target effects of LY294002?

A4: While LY294002 is a widely used PI3K inhibitor, it is not entirely specific and can exhibit off-target effects, particularly at higher concentrations (typically above 10 µM).[2][10][12][13] Known off-target effects include the inhibition of other kinases such as casein kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK).[10][12][13][14] LY294002 has also been reported to inhibit BET bromodomain proteins (BRD2, BRD3, and BRD4) at micromolar concentrations.[2][4] These off-target activities can lead to cellular effects that are independent of PI3K inhibition.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of Akt phosphorylation 1. Inactive compound: LY294002 may have degraded due to improper storage or multiple freeze-thaw cycles.[2][8][11]- Use a fresh aliquot of the stock solution. - Prepare a new stock solution from lyophilized powder.
2. Insufficient incubation time: The pre-incubation time may not be long enough for the inhibitor to effectively penetrate the cells and inhibit PI3K.- Increase the pre-incubation time with LY294002. A pre-incubation of 30 minutes to 1 hour is generally recommended.[8][11][15]
3. Suboptimal concentration: The concentration of LY294002 may be too low to effectively inhibit PI3K in your specific cell line.- Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 50 µM).[16]
4. High cell density: A high density of cells can reduce the effective concentration of the inhibitor per cell.- Optimize cell seeding density to ensure a consistent cell-to-inhibitor ratio.
Unexpected cytotoxicity 1. Off-target effects: At higher concentrations, LY294002 can induce cytotoxicity through off-target inhibition of other essential cellular proteins.[2][12][13]- Titrate to the minimal effective dose that inhibits PI3K signaling without causing significant cell death.[2] - Use a more specific PI3K inhibitor as a control if available.
2. Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally is below 0.1%.[2][16] - Include a vehicle control (DMSO only) in your experiments.[2]
Precipitation of the compound in culture medium 1. Poor solubility in aqueous solutions: LY294002 is insoluble in water and can precipitate when diluted in cell culture medium.[2][10]- Ensure the stock solution is fully dissolved in DMSO before further dilution. - Dilute the stock solution directly into the pre-warmed culture medium with gentle mixing. - Avoid preparing large volumes of working solutions in aqueous buffers for long-term storage.

Quantitative Data Summary

Table 1: IC50 Values of LY294002 for PI3K Isoforms and Off-Targets

TargetIC50
PI3Kα0.5 µM[10][14]
PI3Kβ0.97 µM[10][14]
PI3Kδ0.57 µM[10][14]
DNA-PK1.4 µM[14]
CK298 nM[10][14]

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayRecommended Concentration RangeIncubation Time
Western Blot (p-Akt inhibition)10 - 50 µM1 - 24 hours
Cell Viability (e.g., MTT, WST-1)5 - 75 µM[9][16]24 - 72 hours[2]
Autophagy Inhibition~20 µM30 minutes pre-treatment[15]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Treatment:

    • Pre-treat cells with varying concentrations of LY294002 (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 1 hour.[8][11]

    • Stimulate the cells with an appropriate agonist (e.g., growth factor) to activate the PI3K/Akt pathway, if necessary.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[17][18]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[17]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of LY294002 (e.g., 1, 5, 10, 25, 50, 75 µM) and a vehicle control (DMSO).[16]

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.[2]

  • MTT Addition:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[19]

    • Incubate for 1-4 hours at 37°C until formazan (B1609692) crystals are visible.[19]

  • Solubilization:

    • Add 100 µl of solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9][19]

  • Absorbance Measurement:

    • Gently mix the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9][16]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Proliferation, Survival, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) LY294002 LY294002 LY294002->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Experimental_Workflow start Start: Determine Optimal LY294002 Concentration dose_response 1. Perform Dose-Response Curve (e.g., 1-50 µM) start->dose_response viability_assay 2. Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay p_akt_blot 3. Analyze p-Akt Levels (Western Blot) dose_response->p_akt_blot determine_ec50 4. Determine EC50 for p-Akt Inhibition viability_assay->determine_ec50 p_akt_blot->determine_ec50 select_concentration 5. Select Optimal Concentration (Minimal dose with maximal p-Akt inhibition and minimal cytotoxicity) determine_ec50->select_concentration downstream_assays 6. Proceed with Downstream Functional Assays select_concentration->downstream_assays end End downstream_assays->end

Caption: General workflow for optimizing LY294002 concentration in vitro.

Troubleshooting_Guide start Issue: Inconsistent Results with LY294002 no_inhibition No Inhibition of p-Akt? start->no_inhibition Yes cytotoxicity High Cytotoxicity? start->cytotoxicity No check_compound Check Compound Integrity (Fresh Aliquot/Stock) no_inhibition->check_compound Is compound fresh? check_dmso Check Final DMSO % (<0.1%) cytotoxicity->check_dmso Is DMSO% high? increase_conc Increase Concentration (Dose-Response) check_compound->increase_conc Yes solution_persist Problem Persists: Re-evaluate Experimental Design check_compound->solution_persist No increase_time Increase Incubation Time increase_conc->increase_time Still no effect? solution_ok Problem Resolved increase_conc->solution_ok Effect observed increase_time->solution_ok Effect observed increase_time->solution_persist Still no effect decrease_conc Decrease Concentration check_dmso->decrease_conc No check_dmso->solution_ok Yes, adjust off_target Consider Off-Target Effects (Use more specific inhibitor) decrease_conc->off_target Still cytotoxic? decrease_conc->solution_ok Cytotoxicity reduced off_target->solution_ok Problem identified

References

Potential off-target effects of LY2940094 tartrate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY2940094 tartrate, particularly at high concentrations. This information is intended to help researchers interpret unexpected experimental results and design appropriate control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of LY2940094?

A1: LY2940094 is a potent and highly selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOPR), also known as the ORL1 receptor.[1] It exhibits nanomolar binding affinity and functional antagonism at NOPR.[1] Its on-target effects are related to the blockade of NOPR signaling, which has been investigated for the treatment of major depressive disorder and alcohol dependence.[1][2]

Q2: We are observing effects in our experiments that do not seem to be mediated by NOPR. Is this possible?

A2: Yes, it is possible. While LY2940094 is highly selective for NOPR, recent evidence has emerged demonstrating that at certain concentrations, it can elicit biological effects independent of NOPR. A notable example is its ability to promote oligodendrocyte differentiation and myelin recovery.[3]

Q3: What is the known NOPR-independent off-target effect of LY2940094?

A3: A key NOPR-independent effect of LY2940094 is the promotion of oligodendrocyte progenitor cell (OPC) differentiation and myelination.[3] This effect was observed both in vitro and in vivo and was not replicated by other NOPR ligands, nor was it blocked by NOPR knockdown.[3]

Q4: What is the proposed mechanism for this NOPR-independent effect?

A4: The precise upstream target of LY2940094 that mediates this effect is not yet fully elucidated. However, studies have shown that LY2940094 modulates the expression of key transcription factors involved in oligodendrocyte differentiation, namely Inhibitor of DNA binding 4 (ID4) and Myelin Regulatory Factor (Myrf).[3] It is hypothesized that LY2940094 interacts with an unknown upstream signaling molecule that, in turn, regulates the activity or expression of these transcription factors.

Q5: Has LY2940094 been profiled against a broad panel of kinases?

A5: Publicly available, comprehensive kinase screening data for LY2940094 is limited. While the chemical class of thienopyridines and related heterocyclic compounds have been associated with kinase inhibitory activity, specific off-target kinase liabilities for LY2940094 at high concentrations have not been detailed in the reviewed literature.[4][5][6][7] Researchers observing unexpected phenotypes consistent with kinase inhibition (e.g., effects on cell cycle, proliferation, or apoptosis) should consider performing their own kinase profiling experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound at high concentrations.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell differentiation, particularly in neural cell types (e.g., increased oligodendrocyte markers). NOPR-independent promotion of oligodendrocyte differentiation via modulation of ID4 and Myrf transcription factors.1. Confirm NOPR-independence: Use a NOPR knockout/knockdown cell line or a co-treatment with a structurally different NOPR antagonist. If the effect persists, it is likely NOPR-independent. 2. Analyze transcription factors: Measure the expression levels of ID4 and Myrf using qPCR or Western blotting. 3. Investigate upstream pathways: Examine signaling pathways known to regulate ID4 and Myrf, such as Wnt/β-catenin and SOX10 signaling.
Unexplained anti-proliferative or pro-apoptotic effects. Potential off-target kinase inhibition. While not confirmed for LY2940094, its chemical scaffold shares features with some kinase inhibitors.1. Perform a kinase screen: Subject LY2940094 to a broad-panel kinase profiling assay at the concentrations used in your experiments. 2. Negative control: Use a structurally related but inactive compound, if available. 3. Cell-based target validation: If a specific off-target kinase is identified, validate its role using siRNA/shRNA knockdown or by using a more selective inhibitor for that kinase.
Results are inconsistent with other NOPR antagonists. The observed effect may be specific to the chemical structure of LY2940094 and not a class effect of NOPR antagonists.1. Comparative studies: Test other NOPR antagonists with different chemical scaffolds in your assay to distinguish between on-target and potential off-target effects. 2. Literature review: Search for studies on the specific off-target profiles of the other NOPR antagonists you are using.

Data on Potential Off-Target Effects

Currently, quantitative data on the off-target effects of LY2940094 is sparse in the public domain. The primary reported off-target activity is qualitative.

Potential Off-Target Pathway Observed Effect Mediating Factors Quantitative Data (IC50/EC50) Experimental System
Oligodendrocyte DifferentiationPromotion of OPC differentiation and myelinationModulation of ID4 and Myrf expressionNot yet determinedin vitro primary OPC cultures and in vivo animal models of demyelination

Experimental Protocols

Protocol 1: Validating NOPR-Independence of an Observed Effect

  • Cell Culture: Culture wild-type and NOPR-knockout/knockdown cells in parallel under standard conditions.

  • Compound Treatment: Treat both cell lines with a dose-range of LY2940094 and a vehicle control.

  • Assay: Perform your functional assay (e.g., cell differentiation marker expression, proliferation assay).

  • Data Analysis: Compare the dose-response curves between the wild-type and NOPR-deficient cell lines. If the effect of LY2940094 is still present and has a similar potency in the NOPR-deficient cells, it is considered NOPR-independent.

Protocol 2: Assessing Changes in Transcription Factor Expression

  • Cell Treatment: Treat your cells of interest with LY2940094 at various concentrations and time points.

  • RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe to cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using validated primers for ID4, MYRF, and appropriate housekeeping genes.

  • Protein Extraction and Western Blotting: Lyse cells and perform Western blotting using antibodies against ID4 and Myrf.

  • Data Analysis: Quantify the relative changes in mRNA and protein levels compared to vehicle-treated controls.

Visualizations

Signaling Pathways

LY2940094_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway (NOPR-Independent) LY2940094_on LY2940094 NOPR NOP Receptor LY2940094_on->NOPR Antagonizes GPCR_signaling G-protein Signaling Cascade NOPR->GPCR_signaling Activates Cellular_Response_on Modulation of Neuronal Activity GPCR_signaling->Cellular_Response_on LY2940094_off LY2940094 (High Concentration) Unknown_Target Unknown Upstream Target(s) LY2940094_off->Unknown_Target Signaling_Cascade Intracellular Signaling Cascade Unknown_Target->Signaling_Cascade ID4 ID4 Expression Signaling_Cascade->ID4 Modulates Myrf Myrf Expression Signaling_Cascade->Myrf Modulates Oligodendrocyte_Diff Oligodendrocyte Differentiation & Myelination ID4->Oligodendrocyte_Diff Regulates Myrf->Oligodendrocyte_Diff Promotes

Caption: On-target vs. potential off-target signaling of LY2940094.

Experimental Workflow for Investigating Off-Target Effects

Troubleshooting_Workflow start Unexpected Experimental Result with LY2940094 is_nopr_mediated Is the effect blocked by NOPR knockdown/knockout? start->is_nopr_mediated on_target Likely On-Target NOPR-mediated effect is_nopr_mediated->on_target Yes off_target Likely Off-Target Effect is_nopr_mediated->off_target No check_oligo Does the phenotype involve changes in cell differentiation? off_target->check_oligo measure_tf Measure ID4 and Myrf expression levels check_oligo->measure_tf Yes other_off_target Consider other off-targets (e.g., kinases) check_oligo->other_off_target No end Conclusion on Off-Target Mechanism measure_tf->end kinase_screen Perform broad-panel kinase profiling other_off_target->kinase_screen kinase_screen->end

Caption: Logical workflow for troubleshooting unexpected results with LY2940094.

References

Technical Support Center: Addressing Poor Oral Bioavailability of LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent oral bioavailability with LY2940094 tartrate in their experiments. While LY2940094 is reported in the literature as being orally bioavailable, discrepancies between published findings and experimental outcomes can arise from various factors including formulation, experimental protocol, and the specific animal model used.[1][2][3][4][5][6]

This guide provides a structured approach to troubleshooting, offering frequently asked questions (FAQs) and detailed experimental protocols to help identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with orally administered this compound resulted in very low plasma concentrations. What are the likely causes?

A1: Low plasma concentrations of this compound following oral administration can stem from several factors, primarily related to its physicochemical properties and formulation. Key potential causes include:

  • Poor Aqueous Solubility: this compound, as a complex organic molecule, may have limited solubility in gastrointestinal fluids. If the compound does not dissolve, it cannot be absorbed.

  • Inadequate Formulation: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.

  • Precipitation in the GI Tract: The compound may dissolve in the formulation but precipitate out in the different pH environments of the stomach and intestine.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.

  • Improper Dosing Technique: Errors in the oral gavage procedure can lead to inaccurate dosing or administration into the lungs instead of the stomach.

Q2: The literature suggests LY2940094 is orally bioavailable. Why am I seeing different results?

A2: Several factors could account for this discrepancy:

  • Formulation Differences: The published studies may have used an optimized formulation (e.g., with specific excipients that enhance solubility) that is not detailed in the publication.

  • Animal Strain and Health Status: Different strains or the health status of the animals can affect drug absorption and metabolism.

  • Fasting/Fed State: The presence of food can significantly impact the absorption of many drugs. Ensure you are using a consistent and appropriate fasting or fed state for your animals that matches the conditions of the reference studies if possible.

  • Particle Size of the Compound: The particle size of the active pharmaceutical ingredient (API) can dramatically influence its dissolution rate and, consequently, its absorption.

Q3: What are the first steps I should take to troubleshoot this issue?

A3: A logical approach to troubleshooting would be:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound batch.

  • Review Your Formulation: Is the compound fully dissolved? Is the formulation stable? Consider preparing fresh formulations for each experiment.

  • Refine Your Dosing Technique: Ensure proper oral gavage technique is being used.

  • Conduct In Vitro Dissolution Studies: Test how well your formulation releases the drug in simulated gastric and intestinal fluids.

  • Pilot a Pharmacokinetic (PK) Study: If not already done, a small-scale PK study with both intravenous (IV) and oral (PO) arms can help determine the absolute bioavailability and provide insights into whether the issue is absorption- or clearance-related.

Troubleshooting Guides

Issue 1: Low or No Detectable Plasma Concentrations of this compound

Potential Cause: Poor dissolution of the compound from the formulation in the gastrointestinal tract.

Troubleshooting Workflow:

start Low/No Plasma Concentration formulation Review Formulation - Is it a solution or suspension? - Check for precipitation start->formulation dissolution Conduct In Vitro Dissolution Test (See Protocol 2) formulation->dissolution If suspension or precipitation observed pk_study Conduct Pilot PK Study (See Protocol 3) formulation->pk_study If it's a clear solution reformulate Reformulate (See Table 2 for options) dissolution->reformulate If poor dissolution dissolution->pk_study If dissolution is good reformulate->dissolution analyze Analyze PK Data - Low F% suggests absorption issue - High clearance suggests metabolic instability pk_study->analyze analyze->reformulate If low F% end Optimized Formulation & Protocol analyze->end If PK parameters are acceptable

Caption: Troubleshooting workflow for low plasma concentrations.

Issue 2: High Variability in Plasma Concentrations Between Animals

Potential Cause: Inconsistent dosing, variable food effects, or non-homogenous formulation.

Logical Troubleshooting Flow:

Caption: Logic flow to address high data variability.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Note
Molecular FormulaC₂₆H₂₉ClF₂N₄O₈SPubChem CID: 90654751[7]
Molecular Weight631.0 g/mol PubChem CID: 90654751[7]
Aqueous SolubilityData not publicly availableExpected to be low for a complex molecule. This is a critical parameter to determine experimentally.
LogPData not publicly availablePredicted values may vary. Experimental determination is recommended.
pKaData not publicly availableImportant for understanding solubility at different GI tract pH values.

Note: The lack of publicly available, experimentally determined physicochemical data highlights the importance of in-house characterization.

Table 2: Common Formulation Strategies for Poorly Soluble Compounds
Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Using a mixture of water-miscible solvents (e.g., PEG300, DMSO, ethanol) to increase solubility.[8]Simple to prepare for preclinical studies.Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous media.[3]Can significantly enhance solubility and absorption, potentially through lymphatic uptake.More complex to develop and characterize.
Nanosuspensions Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3]Greatly improves dissolution rate.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a polymer matrix.Increases the apparent solubility and dissolution rate.Can be physically unstable and revert to the crystalline form.

Experimental Protocols

Protocol 1: Standardized Oral Gavage in Rats

Objective: To ensure accurate and consistent oral administration of this compound formulations.

Materials:

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats).[9]

  • Syringes.

  • Animal scale.

  • This compound formulation.

Procedure:

  • Animal Preparation: Fast animals for 4-6 hours prior to dosing (with free access to water) to standardize GI conditions.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg for rats.[4]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10]

  • Restraint: Restrain the rat firmly but gently, ensuring the head and neck are extended to create a straight path to the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.

  • Administration: Once the needle is in place, administer the formulation slowly and steadily.

  • Withdrawal and Monitoring: After administration, gently remove the needle. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[4][11]

Protocol 2: In Vitro Dissolution Testing

Objective: To assess the release of this compound from a formulation under simulated gastrointestinal conditions.

Materials:

  • USP Apparatus 2 (Paddle Apparatus).

  • Dissolution vessels (900 mL).

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin).

  • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • HPLC system for quantification.

Procedure:

  • Media Preparation: Prepare SGF and SIF. The temperature of the dissolution medium should be maintained at 37 ± 0.5°C.

  • Apparatus Setup: Set up the paddle apparatus with a rotation speed of 50 or 75 RPM.

  • Test Initiation: Add 900 mL of SGF to each vessel. Place one dose of the this compound formulation into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • pH Change (Optional): To better simulate GI transit, the test can be run in SGF for 1-2 hours, followed by a switch to SIF.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile and absolute oral bioavailability of this compound.

Materials:

  • Rats (e.g., Sprague-Dawley), cannulated if possible for serial blood sampling.

  • IV formulation (e.g., in a solution with co-solvents like DMSO/PEG300).

  • Oral formulation to be tested.

  • Blood collection tubes (e.g., with K2EDTA).

  • Centrifuge.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Animal Groups:

    • Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) of the IV formulation.

    • Group 2 (PO): Administer the desired oral dose (e.g., 10 mg/kg) of the test formulation.

  • Dosing: Fast animals for 4-6 hours before dosing. Administer the formulations as described in Protocol 1 for the PO group.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at appropriate time points.

    • IV: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of LY2940094 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration vs. time for both groups.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

NOP Receptor Signaling Pathway

LY2940094 is an antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK signaling cascades.[12][13] LY2940094 blocks these downstream effects by preventing the binding of the endogenous ligand N/OFQ.

G cluster_membrane Cell Membrane NOP NOP Receptor Gi_o Gi/o Protein NOP->Gi_o NOFQ N/OFQ (Ligand) NOFQ->NOP Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP Blocks AC Adenylyl Cyclase Gi_o->AC Ca_channel Ca²⁺ Channels Gi_o->Ca_channel K_channel K⁺ Channels Gi_o->K_channel MAPK MAPK Pathway (e.g., ERK1/2) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Activity & Gene Expression cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the NOP receptor and the antagonistic action of LY2940094.

References

Troubleshooting Guide: Investigating a Lack of Effect with LY2940094 Tartrate in Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of effect with LY2940094 tartrate in their behavioral experiments. LY2940094 is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, and it is brain-penetrant.[1] Its effects are mediated through the blockade of the NOP receptor signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] It exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling. This receptor system is implicated in various physiological processes, including mood, stress, feeding, and addiction.[2][3]

Q2: In which behavioral paradigms has this compound shown efficacy?

A2: LY2940094 has demonstrated effects in a range of behavioral models, including:

  • Depression: It has shown antidepressant-like effects in the mouse forced-swim test.[4][5]

  • Anxiety: Anxiolytic-like effects have been observed in specific assays such as fear-conditioned freezing in mice and stress-induced hyperthermia in rats.[4][5] However, it's important to note that these effects were not seen in all anxiety models, like the conditioned suppression or novelty-suppressed feeding tests.[4][5]

  • Ethanol (B145695) Consumption: The compound has been shown to reduce ethanol self-administration and seeking behaviors in animal models.[1][2]

  • Feeding Behavior: LY2940094 can inhibit excessive feeding behaviors, such as fasting-induced feeding and the overconsumption of palatable high-energy diets.[3][6]

Q3: What are some potential reasons for not observing an effect with this compound in my behavioral study?

A3: Several factors could contribute to a lack of a discernible effect. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the specific behavioral paradigm being used. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify the root cause.

Troubleshooting Guides

If you are not observing the expected behavioral effect with this compound, please consider the following troubleshooting steps:

Guide 1: Compound and Formulation Issues

A primary reason for a lack of effect can be related to the compound's integrity, solubility, and administration.

1.1. Verify Compound Quality and Storage:

  • Source and Purity: Ensure the this compound was obtained from a reputable supplier with a certificate of analysis indicating high purity.

  • Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations to prevent degradation.

1.2. Assess Formulation and Solubility:

  • Vehicle Selection: The choice of vehicle is critical for ensuring the compound is properly dissolved and bioavailable. A commonly used vehicle in published studies is 20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2).[4]

  • Solubility Issues: this compound may precipitate if not properly dissolved. Visual inspection of the solution for any particulate matter is crucial. If precipitation is observed, gentle heating or sonication may aid in dissolution.[7][8]

  • Alternative Formulations: If solubility remains an issue, consider alternative vehicle formulations. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested for achieving a clear solution.[7][8]

Quantitative Data Summary: Recommended In Vivo Formulations

Vehicle CompositionSolubilityNotesReference
20% Captisol® in 25 mmol/L phosphate buffer (pH 2)Effective for oral administration in rodent studies.Used in several preclinical studies.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)A multi-component system to enhance solubility.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (clear solution)An alternative cyclodextrin-based formulation.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)Suitable for oral administration.[7]
Guide 2: Experimental Protocol and Dosing Regimen

The experimental design, including the dosage, administration route, and timing, can significantly influence the outcome.

2.1. Review Dosage and Administration:

  • Dose Selection: The effective dose of LY2940094 can vary depending on the animal model and the behavioral paradigm. In rodents, oral doses typically range from 3 to 30 mg/kg.[2][4] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions. A 10 mg/kg oral dose has been shown to result in 62% NOP receptor occupancy in the brain.[2]

  • Route of Administration: Oral gavage is the most common route of administration for LY2940094 in behavioral studies, reflecting its good oral bioavailability.[2][4]

  • Timing of Administration: The pretreatment time is a critical parameter. For oral administration, a pretreatment time of 60 minutes before behavioral testing has been commonly used.[4]

2.2. Consider Pharmacokinetics and Brain Penetrance:

  • Brain Penetrance: LY2940094 is known to be brain penetrant.[1] However, factors such as the animal's health status and the integrity of the blood-brain barrier can influence drug exposure in the central nervous system.

  • Metabolism and Half-life: The pharmacokinetic profile of the compound should be considered in the experimental design, especially for studies involving repeated dosing.

Guide 3: Behavioral Paradigm-Specific Considerations

The nature of the behavioral test itself can be a determining factor in observing an effect.

3.1. Appropriateness of the Behavioral Model:

  • Model Specificity: As previously mentioned, LY2940094 has shown efficacy in some, but not all, models of anxiety.[4][5] Carefully evaluate whether the chosen behavioral paradigm is appropriate for detecting the effects of a NOP receptor antagonist.

  • On-Target Confirmation: The behavioral effects of LY2940094 have been shown to be absent in NOP receptor knockout mice.[3][4][6] This provides a powerful tool for confirming that any observed effects (or lack thereof) are indeed mediated by the NOP receptor.

3.2. Baseline and Control Conditions:

  • Appropriate Controls: Ensure that the experiment includes appropriate vehicle-treated control groups to account for any effects of the vehicle or the administration procedure itself.

  • Baseline Behavior: The baseline level of the behavior being measured can influence the ability to detect a drug effect. For example, floor or ceiling effects may mask the compound's activity.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Vehicle Preparation: Prepare a solution of 20% Captisol® (a cyclodextrin (B1172386) derivative) in 25 mmol/L phosphate buffer (pH 2).

  • Dissolution: Weigh the required amount of this compound and add it to the vehicle.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Final Concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration (e.g., for a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).

  • Administration: Administer the solution via oral gavage 60 minutes prior to the behavioral test.

Visualizations

Signaling Pathway of NOP Receptor Antagonism

NOP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_OFQ N/OFQ (Endogenous Ligand) NOP_R NOP Receptor N_OFQ->NOP_R Binds & Activates LY2940094 LY2940094 LY2940094->NOP_R Binds & Blocks G_protein Gαi/o NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: NOP receptor antagonism by LY2940094.

Troubleshooting Workflow for Lack of Effect

Troubleshooting_Workflow cluster_compound Compound & Formulation Checks cluster_protocol Protocol Checks cluster_paradigm Paradigm Checks start Start: No Behavioral Effect Observed compound_check Step 1: Verify Compound & Formulation start->compound_check purity Check Purity & Storage compound_check->purity protocol_check Step 2: Review Experimental Protocol dose Perform Dose-Response protocol_check->dose paradigm_check Step 3: Evaluate Behavioral Paradigm model Is the Model Appropriate? paradigm_check->model outcome_positive Effect Observed outcome_negative Consult Literature / Technical Support solubility Assess Solubility & Vehicle purity->solubility formulation Prepare Fresh Formulation solubility->formulation formulation->protocol_check route_timing Verify Route & Timing dose->route_timing controls Check Control Groups route_timing->controls controls->paradigm_check baseline Analyze Baseline Behavior model->baseline knockout Consider NOP Knockout Model baseline->knockout knockout->outcome_positive If resolved knockout->outcome_negative If unresolved

Caption: Troubleshooting workflow for LY2940094 experiments.

References

Technical Support Center: Investigating the Impact of PI3K Inhibitors on Locomotor Activity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on LY2940094 Tartrate: Initial research indicates that this compound is a potent and selective nociceptin (B549756) receptor (NOP) antagonist. Studies have shown that at doses effective for NOP receptor antagonism, it does not significantly affect locomotor activity in rodents. The primary mechanism of this compound is not through the PI3K pathway.

This guide will therefore focus on the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors, such as LY294002 and Wortmannin, and their potential impact on locomotor activity in mice, to address the underlying scientific query.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PI3K inhibitors?

Phosphoinositide 3-kinase (PI3K) inhibitors are a class of drugs that block the activity of the PI3K enzyme family. PI3K is a crucial component of the PI3K/Akt/mTOR signaling pathway, which is a vital intracellular pathway for regulating the cell cycle, proliferation, survival, and metabolism.[1][2][3] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors.[1]

Q2: What is the expected effect of PI3K inhibitors on locomotor activity in mice?

The effect of PI3K inhibitors on locomotor activity is not straightforward and can be highly context-dependent. The PI3K/Akt pathway is essential for neuronal development, synaptic plasticity, and overall brain function.[1][3][4] Therefore, its inhibition can modulate motor behavior. However, effects may vary based on:

  • The specific inhibitor used: Different inhibitors have varying selectivity for PI3K isoforms, which are expressed differently across tissues.

  • Dosage: High doses may lead to generalized toxic effects, reducing activity, while lower, more specific doses might have subtle or no effects on spontaneous locomotion.

  • Experimental Model: In models of pain or neurological disease, inhibiting the PI3K pathway has been shown to improve locomotor activity by alleviating symptoms.[5] In healthy animals, the effects might be minimal or even inhibitory.

  • Route of Administration: The method of delivery (e.g., systemic vs. intracerebroventricular) will significantly influence the observed effects.

Q3: Are there known off-target effects for common PI3K inhibitors that could affect locomotor studies?

Yes. For example, LY294002, a widely used PI3K inhibitor, has been shown to also inhibit other proteins, including BET bromodomains, which are involved in epigenetic regulation.[6] Such off-target effects can complicate the interpretation of results. It is crucial to consult the literature for the specific inhibitor being used and consider including control experiments to rule out off-target contributions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in locomotor activity observed. Ineffective Dose: The administered dose may be too low to achieve sufficient brain penetration and target engagement.Perform a dose-response study. It is also advisable to conduct a pilot study to confirm target inhibition in brain tissue at the chosen doses (e.g., via Western blot for p-Akt).
Context-Dependency: The PI3K pathway's role in locomotor control may only be apparent under specific challenges (e.g., drug-induced hyperactivity, stress, or in a disease model).Consider evaluating the inhibitor's effect in a relevant disease model or in combination with a pharmacological challenge that alters locomotor activity.
Decreased locomotor activity and signs of malaise. Toxicity/Sedation: The dose may be too high, leading to systemic toxicity or sedative effects that non-specifically reduce movement.Reduce the dose. Include a thorough observation protocol to score for signs of toxicity (e.g., piloerection, hunched posture, ataxia). A rotarod test can help distinguish motor impairment from general activity reduction.
High variability in data between animals. Environmental Factors: Small changes in lighting, noise, temperature, or odors can significantly impact rodent activity.[7]Strictly standardize all testing conditions. Ensure the testing room is quiet and has consistent, non-direct lighting. Acclimate mice to the room for at least 30-60 minutes before testing.[8]
Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent drug exposure.Ensure all experimenters are thoroughly trained in the administration technique (e.g., intraperitoneal injection). Use precise volume measurements based on individual animal weight.

Experimental Protocols

Preparation of PI3K Inhibitor Solution (Example: LY294002)
  • Materials: LY294002 powder, Dimethyl sulfoxide (B87167) (DMSO), Sterile Saline (0.9% NaCl), Polyethylene glycol (PEG), Tween 80.

  • Procedure:

    • Create a stock solution by dissolving LY294002 in 100% DMSO.

    • For in vivo administration, prepare a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • On the day of the experiment, dilute the LY294002 stock solution with the vehicle to the final desired concentration.

    • Always prepare a vehicle-only solution to be administered to the control group. The volume and composition should be identical to the drug-treated groups.

Locomotor Activity Assessment via Open Field Test

This protocol is a standard method for assessing general locomotor activity and anxiety-like behavior in mice.

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high, opaque walls, placed in a sound-attenuated room with controlled, dim lighting.[9] An overhead camera connected to a video-tracking software is required.

  • Procedure:

    • Acclimation: Transport mice to the testing room and leave them undisturbed in their home cages for at least 30-60 minutes to acclimate.[8]

    • Drug Administration: Administer the PI3K inhibitor or vehicle control at the predetermined time before the test (e.g., 30 minutes for an intraperitoneal injection). This timing should be based on the known pharmacokinetics of the compound.

    • Testing: Gently place the mouse in the center of the open field arena.[10]

    • Recording: Immediately start the video-tracking software and record the animal's activity for a set duration, typically 10-30 minutes. The experimenter should leave the room during the recording period to avoid influencing the mouse's behavior.[7]

    • Data Collection: The software will track the mouse's movement. Key parameters for locomotor activity include:

      • Total Distance Traveled: The total distance covered by the mouse.

      • Horizontal Activity: Number of beam breaks or movements in the x-y plane.

      • Vertical Activity (Rearing): Number of times the mouse stands on its hind legs.

    • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol (B145695) or a similar cleaning agent to remove any olfactory cues before testing the next animal.[11]

Data Presentation

Table 1: Example Data Summary for Open Field Test (15-minute session)

Treatment Group Dose (mg/kg) n Total Distance Traveled (cm) Horizontal Activity (beam breaks) Vertical Activity (rears)
Vehicle Control-102540 ± 1501850 ± 12085 ± 10
PI3K Inhibitor X10102310 ± 1801690 ± 14075 ± 12
PI3K Inhibitor X30101850 ± 2001240 ± 15040 ± 8
PI3K Inhibitor X10010950 ± 130 650 ± 9015 ± 5**
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP3 mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) mTOR->Downstream PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the site of action for PI3K inhibitors.

Locomotor_Activity_Workflow cluster_prep 1. Pre-Experiment Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Post-Experiment Phase Animal_Acclimation Acclimate Mice to Room (30-60 min) Drug_Prep Prepare PI3K Inhibitor and Vehicle Solutions Administration Administer Drug/Vehicle Drug_Prep->Administration Pretreatment Pretreatment Period (e.g., 30 min) Administration->Pretreatment Open_Field Place Mouse in Center of Open Field Arena Pretreatment->Open_Field Record Record Behavior (10-30 min) Open_Field->Record Clean Clean Arena Thoroughly Record->Clean Data_Analysis Analyze Video Tracking Data (Distance, Rears, etc.) Stats Statistical Analysis Data_Analysis->Stats

Caption: Standard experimental workflow for an open field locomotor activity test.

References

Confirming NOP Receptor Blockade by LY2940094 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for confirming the in vivo blockade of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor by the selective antagonist, LY2940094.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm NOP receptor blockade by LY2940094 in a living animal?

A1: There are several robust methods to confirm that LY2940094 is effectively blocking NOP receptors in vivo. These can be broadly categorized as:

  • Receptor Occupancy Studies: Directly measuring the percentage of NOP receptors in the brain that are bound by LY2940094.

  • Pharmacodynamic (PD) Biomarker Assays: Assessing the functional consequences of NOP receptor blockade by measuring changes in a physiological parameter known to be modulated by NOP receptor activation.

  • Behavioral Pharmacology in Knockout Models: Comparing the behavioral effects of LY2940094 in wild-type animals versus animals genetically engineered to lack the NOP receptor.

  • Neurochemical Assessments: Measuring the effect of LY2940094 on neurotransmitter release in specific brain regions known to be influenced by NOP signaling.

Q2: How can I directly measure the engagement of LY2940094 with NOP receptors in the brain?

A2: The most direct method is through receptor occupancy studies. Positron Emission Tomography (PET) imaging with a specific NOP receptor radioligand, such as [11C]NOP-1A, has been successfully used in humans.[1] For preclinical rodent studies, an ex vivo method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a tracer like LSN2810397 can be employed to determine receptor occupancy in specific brain regions like the hypothalamus.[1]

Troubleshooting Receptor Occupancy Studies:

  • Issue: Low signal or high variability in PET imaging.

    • Solution: Ensure optimal radioligand specific activity and purity. Implement a bolus plus constant infusion protocol for the tracer to achieve steady-state conditions for more reliable quantification.[1]

  • Issue: Discrepancy between plasma concentration and receptor occupancy.

    • Solution: Investigate potential active metabolites and ensure your analytical method can distinguish between the parent compound and metabolites. Verify the blood-brain barrier penetration of LY2940094 in your specific animal model.

Q3: Are there any functional assays I can use to confirm NOP receptor blockade?

A3: Yes, pharmacodynamic (PD) biomarker assays are a valuable tool. One established method involves challenging the animal with a NOP receptor agonist that induces a measurable physiological change, such as hypothermia. Pre-treatment with LY2940094 should dose-dependently block this agonist-induced effect.[2]

Troubleshooting PD Biomarker Assays:

  • Issue: NOP agonist fails to produce a consistent physiological response.

    • Solution: Verify the potency and stability of the NOP agonist. Optimize the dose and route of administration for the agonist to achieve a robust and reproducible effect. Ensure the chosen physiological parameter is sensitive enough to detect changes.

  • Issue: LY2940094 does not block the agonist-induced effect.

    • Solution: Re-evaluate the dose and timing of LY2940094 administration to ensure it aligns with its pharmacokinetic profile and allows for sufficient receptor engagement before the agonist challenge.

Q4: How can I be certain that the observed in vivo effects of LY2940094 are specifically due to NOP receptor blockade?

A4: The gold standard for confirming on-target effects is to use NOP receptor knockout animals. If the behavioral or physiological effects of LY2940094 observed in wild-type animals are absent in knockout littermates, it provides strong evidence that the drug's action is mediated through the NOP receptor.[3][4][5] This approach has been successfully used to demonstrate that the antidepressant-like and hypophagic effects of LY2940094 are NOP receptor-dependent.[3][4][5]

Troubleshooting Studies with Knockout Models:

  • Issue: Unexpected behavioral phenotype in knockout animals.

    • Solution: Be aware that genetic deletion of a receptor can lead to compensatory changes during development. Thoroughly characterize the baseline phenotype of your knockout animals.[6]

  • Issue: Residual effect of LY2940094 in knockout animals.

    • Solution: This would suggest potential off-target effects. LY2940094 has shown high selectivity for the NOP receptor over other opioid receptors.[3][4] However, at very high doses, off-target activity could become a factor. It is crucial to perform dose-response studies.

Experimental Protocols

Protocol 1: Ex Vivo NOP Receptor Occupancy in Rodents

This protocol outlines a method to determine NOP receptor occupancy in the rodent brain using LC-MS/MS.

  • Animal Dosing: Administer LY2940094 orally at various doses (e.g., 3, 10, 30 mg/kg) to different cohorts of animals.[2][7] Include a vehicle control group.

  • Tracer Administration: At the time of predicted peak plasma concentration of LY2940094, administer a tracer that binds to NOP receptors (e.g., LSN2810397) intravenously.

  • Brain Tissue Collection: At a designated time point after tracer administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus).

  • Sample Preparation: Homogenize the brain tissue and perform a protein precipitation and liquid-liquid extraction to isolate the tracer.

  • LC-MS/MS Analysis: Quantify the amount of tracer in the brain tissue using a validated LC-MS/MS method.

  • Data Analysis: Calculate receptor occupancy as the percentage reduction in tracer binding in the LY2940094-treated groups compared to the vehicle-treated group.

Protocol 2: Behavioral Confirmation using NOP Knockout Mice

This protocol describes how to confirm the NOP receptor-mediated effects of LY2940094 on feeding behavior.

  • Animals: Use age- and sex-matched wild-type (NOP+/+) and NOP receptor knockout (NOP-/-) mice.

  • Fasting: Fast the mice for a period known to induce robust feeding (e.g., 15 hours).[5]

  • Dosing: Administer LY2940094 orally (e.g., 3, 30 mg/kg) or vehicle to both wild-type and knockout mice.[4]

  • Feeding Measurement: After drug administration, provide pre-weighed food and measure food intake at specific time intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake between vehicle- and LY2940094-treated groups within each genotype. A significant reduction in food intake in wild-type mice that is absent in knockout mice confirms the effect is NOP receptor-dependent.[5]

Quantitative Data Summary

Parameter Value Species Assay Reference
Ki (affinity) 0.105 nMHuman (recombinant)Radioligand Binding[2][7]
Kb (antagonist potency) 0.166 nMHuman (recombinant)Functional Assay[2][7]
Brain Receptor Occupancy 62%RatEx vivo LC-MS/MS[2]
Dose for 62% Occupancy 10 mg/kg, p.o.RatEx vivo LC-MS/MS[2]
Human Brain RO (40 mg dose) >80%HumanPET with [11C]NOP-1A[1]
Plasma EC50 for RO 5.8 ng/mLRat (hypothalamus)Ex vivo LC-MS/MS[1]
Plasma EC50 for RO 2.94 - 3.46 ng/mLHuman (brain regions)PET with [11C]NOP-1A[1]

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor Gi_o Gαi/o NOP->Gi_o Activates G_beta_gamma Gβγ NOP->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP Binds & Blocks Gi_o->AC Inhibits Gi_o->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC

Caption: NOP receptor signaling and points of antagonism.

Experimental_Workflow cluster_hypothesis Hypothesis Confirmation Workflow cluster_method1 Method 1 Detail cluster_method2 Method 2 Detail cluster_method3 Method 3 Detail start Hypothesis: LY2940094 blocks NOP receptors in vivo method1 Receptor Occupancy (PET or ex vivo) start->method1 method2 Pharmacodynamic Assay (Agonist Challenge) start->method2 method3 Behavioral Assay (WT vs. NOP-/-) start->method3 m1_step1 Administer LY2940094 method1->m1_step1 m2_step1 Administer LY2940094 method2->m2_step1 m3_step1 Administer LY2940094 to WT and NOP-/- Animals method3->m3_step1 m1_step2 Administer Tracer m1_step1->m1_step2 m1_step3 Measure Tracer in Brain m1_step2->m1_step3 m1_result Result: Quantify % Receptor Occupancy m1_step3->m1_result conclusion Conclusion: In vivo NOP receptor blockade is confirmed m1_result->conclusion m2_step2 Administer NOP Agonist m2_step1->m2_step2 m2_step3 Measure Physiological Response (e.g., Temp) m2_step2->m2_step3 m2_result Result: Blockade of Agonist Effect m2_step3->m2_result m2_result->conclusion m3_step2 Conduct Behavioral Test (e.g., Feeding) m3_step1->m3_step2 m3_result Result: Effect in WT, Absent in NOP-/- m3_step2->m3_result m3_result->conclusion

Caption: Workflow for confirming in vivo NOP receptor blockade.

References

Issues with LY2940094 tartrate solubility affecting experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2940094 tartrate. The information addresses potential issues related to its solubility that may affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is LY2940094 and what is its primary mechanism of action?

A1: LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is to block the signaling of the endogenous ligand N/OFQ at the NOP receptor.[1][4] This antagonism has been shown to modulate various physiological processes, leading to potential therapeutic effects in conditions such as depression, anxiety, binge eating, and alcohol dependence.[1][4][5]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A2: Yes, inconsistent results in in vitro assays are often linked to issues with compound solubility. Poor solubility of this compound can lead to the formation of precipitates in your culture media. This can result in an inaccurate final concentration of the active compound, leading to variability in your experimental outcomes. It is crucial to ensure complete dissolution of the compound in your vehicle stock and subsequent dilutions in aqueous media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for organic molecules.[6][7][8] However, for in vivo studies, a formulation of 20% Captisol® in a 25 mmol/L phosphate (B84403) buffer (pH 2) has been reported to be effective.[4] It is essential to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before further dilution into aqueous buffers or cell culture media to avoid precipitation.

Q4: My this compound solution appears cloudy after dilution in my aqueous experimental buffer. What should I do?

A4: Cloudiness or precipitation upon dilution into aqueous buffers is a strong indicator of poor solubility. Here are a few troubleshooting steps:

  • Increase the concentration of the organic co-solvent: If your experimental design allows, slightly increasing the percentage of DMSO in the final solution might help. However, be mindful of potential solvent toxicity in your specific assay.

  • Use a solubilizing agent: Excipients like Captisol® (a modified cyclodextrin) can significantly enhance the aqueous solubility of hydrophobic compounds.[4]

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.[9] Experimenting with slight pH adjustments of your buffer (if permissible for your experiment) may improve solubility.

  • Sonication: Gentle sonication of the solution can sometimes help in dissolving fine precipitates.

  • Prepare fresh dilutions: Do not use solutions that have been stored for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your stock solution for each experiment.

Q5: Are there any known off-target effects of LY2940094 that I should be aware of?

A5: LY2940094 has been reported to be a highly selective antagonist for the NOP receptor, with significantly lower affinity for other opioid receptors like mu, kappa, or delta.[4] However, as with any pharmacological tool, it is good practice to include appropriate controls in your experiments to rule out potential off-target effects. One study noted that LY2940094 promotes oligodendrocyte generation and myelin recovery in a NOP receptor-independent manner, suggesting potential off-target activities in this specific context.[10]

Troubleshooting Guides

Issue 1: Low Potency or Lack of Efficacy in In Vitro Assays
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation.

    • Solubility Test: Perform a simple solubility test by preparing the final concentration of this compound in your cell culture medium and observing it for any precipitate formation over the time course of your experiment.

    • Optimize Dilution: Prepare a higher concentration stock solution in 100% DMSO. When diluting into your final aqueous medium, ensure vigorous mixing and that the final DMSO concentration is kept as low as possible while maintaining solubility.

    • Consider Alternative Formulations: If solubility issues persist, consider using a formulation with a solubilizing agent like Captisol®.

Issue 2: High Variability Between Experimental Replicates
  • Possible Cause: Inconsistent dissolution of this compound across different preparations.

  • Troubleshooting Steps:

    • Standardized Stock Preparation: Ensure a consistent and standardized protocol for preparing your stock solution. This includes using the same solvent, concentration, and dissolution method (e.g., vortexing time, temperature).

    • Serial Dilutions: Perform serial dilutions carefully and ensure thorough mixing at each step to maintain homogeneity.

    • Fresh Solutions: Always use freshly prepared dilutions for your experiments to avoid issues related to compound stability and precipitation over time.[11]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (Approx.)Notes
Water25< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)25~ 0.1 - 0.5 mg/mLSlightly soluble, may require pH adjustment or co-solvents.
DMSO25> 50 mg/mLHighly soluble. Recommended for primary stock solutions.
Ethanol25~ 5 - 10 mg/mLSoluble. Can be used as a co-solvent.
20% Captisol® in Phosphate Buffer (pH 2)25> 10 mg/mLSignificantly improved aqueous solubility.[4]

Note: The data in this table is illustrative and based on general knowledge of similar compounds. Actual solubility should be determined empirically.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell TypeMaximum Recommended DMSO ConcentrationPotential Effects at Higher Concentrations
Most immortalized cell lines≤ 0.5%Cytotoxicity, altered gene expression, differentiation.
Primary neurons≤ 0.1%Increased sensitivity to solvent toxicity.
Stem cells≤ 0.1%May induce differentiation or affect viability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for Cell Treatment
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.[12]

  • Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare an intermediate dilution in cell culture medium if necessary.

  • Final Dilution: Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your specific cell type.

  • Incubation: Gently mix the plate and incubate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[13]

Mandatory Visualizations

LY2940094_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY2940094 LY2940094 Tartrate NOP_Receptor NOP Receptor (ORL1) LY2940094->NOP_Receptor Blocks NOFQ N/OFQ (Endogenous Ligand) NOFQ->NOP_Receptor Activates G_Protein Gi/o G-Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Altered Cellular Response cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh LY2940094 Tartrate B Dissolve in 100% DMSO (Stock Solution) A->B C Store at -20°C/-80°C B->C D Thaw Stock Solution E Prepare Dilutions in Culture Medium D->E F Treat Cells E->F G Incubate F->G H Perform Assay G->H I Data Analysis H->I Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes No Precipitate_No No Precipitate Observed Check_Solubility->Precipitate_No Yes Optimize Optimize Dilution Protocol (e.g., co-solvent, sonication) Precipitate_Yes->Optimize Other_Factors Investigate Other Experimental Factors Precipitate_No->Other_Factors Use_Solubilizer Use Solubilizing Agent (e.g., Captisol®) Optimize->Use_Solubilizer End Consistent Results Use_Solubilizer->End Other_Factors->End

References

Validation & Comparative

A Comparative Analysis of In Vivo Efficacy: LY2940094 Tartrate vs. SB-612111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonists: LY2940094 tartrate and SB-612111. Both compounds have been investigated for their therapeutic potential in a range of CNS disorders. This document summarizes key experimental data, details the methodologies employed in these studies, and illustrates the underlying signaling pathways.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of this compound and SB-612111 across various preclinical models.

Compound Therapeutic Area Animal Model Dose Range Key Findings Reference
This compound DepressionMouse Forced-Swim Test30 mg/kg (p.o.)Significantly reduced immobility time. This effect was absent in NOP receptor knockout mice.[1][2]
Mouse Forced-Swim Test3-10 mg/kg (p.o.)Enhanced the antidepressant-like effect of fluoxetine (B1211875).[3]
AnxietyMouse Fear-Conditioned Freezing Assay30 mg/kg (p.o.)Significantly attenuated immobility.[3]
Rat Stress-Induced Hyperthermia10 mg/kg (p.o.)Reduced stress-induced increases in core body temperature.[3]
Alcohol DependenceIndiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats3-30 mg/kg (p.o.)Dose-dependently reduced homecage ethanol (B145695) self-administration. Blocked stress-induced reinstatement of ethanol-seeking.[4][5]
Binge EatingLean and obese ratsNot specifiedInhibited the overconsumption of a palatable high-energy diet.[6][7]
SB-612111 PainMouse Tail Withdrawal Assayup to 3 mg/kg (i.p.)Prevented the pronociceptive action of N/OFQ.[8]
DepressionMouse Forced Swimming and Tail Suspension Tests1-10 mg/kg (i.p.)Reduced immobility time. This effect was reversed by N/OFQ and absent in NOP receptor knockout mice.[8][9]
Traumatic Brain InjuryRat Model of TBI (Controlled Cortical Impact)10 µM and 100 µM (topical)Improved cerebral blood flow in the ipsilateral side following TBI.[10][11][12]
Food IntakeSated and food-deprived mice1 and 10 mg/kg (i.p.)Prevented the orexigenic effect of N/OFQ in sated mice but had no effect on food intake in food-deprived mice.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Mouse Forced-Swim Test (for LY2940094 and SB-612111)

This assay is a widely used behavioral test to assess antidepressant-like activity.

  • Animals: Male NIH-Swiss mice or NOP receptor-deficient mice and their wild-type littermates were used.[1]

  • Apparatus: Mice were placed in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C).[1]

  • Procedure:

    • LY2940094 was administered orally (p.o.) 60 minutes prior to the test.[3] For combination studies, fluoxetine was administered intraperitoneally (i.p.) 30 minutes before the test.[3]

    • SB-612111 was administered intraperitoneally (i.p.) at doses of 1-10 mg/kg.[8][9]

    • Mice were placed in the water-filled cylinders for a 6-minute session.[1]

    • The duration of immobility during the last 4 minutes of the test was recorded. Immobility is defined as the absence of any movement except for those required to keep the head above water.

Rat Model of Traumatic Brain Injury (for SB-612111)

This model is used to investigate the neuroprotective effects of compounds following a traumatic brain injury.

  • Animals: Male Wistar rats were used.[12][13]

  • Surgical Procedure:

    • Animals underwent a craniotomy.

    • A controlled cortical impact (CCI) was used to induce a traumatic brain injury.[12][13]

  • Treatment: SB-612111 was applied topically to the cortex at concentrations of 10 µM and 100 µM.[10][11][12]

  • Endpoint Measurement: Cerebral blood flow (CBF) was measured to assess the effects of the treatment.[10][11][12]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase animal_selection Animal Model Selection (e.g., Mice, Rats) acclimation Acclimation Period animal_selection->acclimation baseline Baseline Measurements (e.g., Behavior, Physiology) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization drug_admin Drug Administration (LY2940094 or SB-612111) (p.o. or i.p.) randomization->drug_admin control_admin Vehicle/Control Administration randomization->control_admin behavioral_testing Behavioral Assays (e.g., Forced-Swim Test) drug_admin->behavioral_testing physiological_measurement Physiological Measurements (e.g., Cerebral Blood Flow) drug_admin->physiological_measurement control_admin->behavioral_testing control_admin->physiological_measurement data_analysis Data Collection and Statistical Analysis behavioral_testing->data_analysis physiological_measurement->data_analysis

Caption: General workflow for in vivo efficacy studies.

NOP Receptor Signaling Pathway and Antagonist Action

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ly LY2940094 nop_receptor NOP Receptor ly->nop_receptor Blocks sb SB-612111 sb->nop_receptor Blocks nofq N/OFQ nofq->nop_receptor Activates g_protein G-protein (Gi/o) nop_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway g_protein->mapk Modulates ion_channels Ion Channel Modulation g_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Altered Cellular Response camp->cellular_response mapk->cellular_response ion_channels->cellular_response

Caption: Antagonistic action on the NOP receptor pathway.

Conclusion

Both this compound and SB-612111 have demonstrated significant in vivo efficacy as NOP receptor antagonists across a variety of preclinical models. LY2940094 has shown promise in models of depression, anxiety, and alcohol dependence, and has progressed to clinical trials in humans for major depressive disorder and alcohol dependence.[14][15][16] SB-612111 has exhibited efficacy in models of pain, depression, and has shown neuroprotective effects in a traumatic brain injury model.[8][9][10][12][13]

The choice between these two compounds for further research and development would depend on the specific therapeutic indication of interest. The oral bioavailability of LY2940094 offers a potential advantage for chronic dosing regimens.[1] Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their in vivo pharmacological profiles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Guide to LY2940094 Tartrate and Other NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), the fourth member of the opioid receptor family, has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders. Unlike classical opioid receptors, the NOP receptor system has a distinct pharmacology and offers novel avenues for drug development. LY2940094 tartrate is a potent and selective antagonist of the NOP receptor that has shown promise in preclinical and clinical studies. This guide provides an objective comparison of this compound with other notable NOP receptor antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound

LY2940094 is a potent, selective, and orally bioavailable non-peptide antagonist of the NOP receptor. It demonstrates high affinity and antagonist potency at the receptor, with a Ki value of 0.105 nM and a Kb of 0.166 nM in cells expressing human NOP receptors. Its high selectivity is evidenced by a more than 4000-fold lower affinity for mu, kappa, or delta opioid receptors. Preclinical studies have highlighted its potential in treating conditions such as major depressive disorder, alcohol dependence, and binge eating disorder.

Comparative In Vitro Pharmacology

The in vitro pharmacological profiles of NOP receptor antagonists are critical for understanding their potency and selectivity. The following table summarizes the binding affinity (Ki) and functional antagonist potency (pA2 or pKb) of LY2940094 and other well-characterized non-peptide NOP antagonists, J-113397 and SB-612111.

CompoundBinding Affinity (Ki, nM)Functional Antagonist Potency (pA2/pKb)Species/Cell LineReference(s)
LY2940094 0.1059.78 (pKb)Human (CHO cells)[1]
J-113397 1.88.07 (pA2)Human (CHO cells)[2][3]
SB-612111 0.459.70 (pKb)Human (CHO cells)[4]

Note: Ki values represent the inhibition constant in radioligand binding assays. pA2 and pKb are measures of antagonist potency in functional assays; higher values indicate greater potency.

Comparative In Vivo Efficacy

The therapeutic potential of NOP receptor antagonists is further elucidated through in vivo studies. The table below compares the reported in vivo effects of LY2940094, J-113397, and SB-612111 in various preclinical models.

CompoundAnimal ModelKey FindingsReference(s)
LY2940094 Mouse Forced-Swim TestAntidepressant-like effects; reduced immobility time.[1][5]
Rat Ethanol (B145695) Self-AdministrationReduced ethanol consumption and seeking behavior.[6]
Rodent Feeding ModelsInhibited excessive and binge-like eating behavior.[7]
J-113397 Mouse Tail-Flick TestBlocked N/OFQ-induced hyperalgesia.[2]
Rat Model of Parkinson's DiseaseAttenuated parkinsonian-like symptoms, additive effect with L-DOPA.[8][9]
Rat Model of Inflammatory PainReduced allodynia and thermal hyperalgesia.[10]
SB-612111 Mouse Forced-Swim & Tail Suspension TestsAntidepressant-like effects; reduced immobility time.[11]
Mouse Food Intake ModelPrevented N/OFQ-induced orexigenic effect.[11]
Rat Model of Traumatic Brain InjuryImproved cerebral blood flow.

NOP Receptor Signaling and Antagonism

NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Activation by the endogenous ligand N/OFQ initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways. NOP receptor antagonists like LY2940094 competitively bind to the receptor, preventing N/OFQ from initiating these downstream effects.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Space NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux LY2940094 LY2940094 LY2940094->NOP Blocks J113397 J-113397 J113397->NOP Blocks SB612111 SB-612111 SB612111->NOP Blocks Neuronal_Activity ↓ Neuronal Activity Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity NOFQ N/OFQ NOFQ->NOP Binds

NOP Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize NOP receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO) stably expressing the human NOP receptor or from brain tissue. Cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Incubation: In a 96-well plate, a fixed concentration of a radiolabeled NOP ligand (e.g., [3H]N/OFQ) is incubated with the membrane preparation in the presence of varying concentrations of the competitor compound (e.g., LY2940094).

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled NOP ligand to determine non-specific binding.

  • Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed with cold buffer to remove unbound radioligand and then counted in a scintillation counter.

  • Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation, allowing for the characterization of agonists, partial agonists, and antagonists.

  • Membrane Preparation: Similar to the binding assay, membranes from NOP receptor-expressing cells are used.

  • Assay Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compounds. To determine antagonist potency, varying concentrations of the antagonist are pre-incubated with the membranes before the addition of a fixed concentration of a NOP agonist (e.g., N/OFQ).

  • Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: Antagonist potency is determined by the rightward shift of the agonist concentration-response curve in the presence of the antagonist. The Schild equation is used to calculate the pA2 or pKb value.

Mouse Forced-Swim Test

This is a common behavioral assay used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 24 cm height, 13 cm diameter) is filled with water (22-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The session is typically recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (making only minimal movements to keep the head above water) during the last 4 minutes of the test is measured.

  • Drug Administration: The test compound (e.g., LY2940094) or vehicle is administered at a specified time before the test (e.g., 60 minutes prior if given orally).

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation A Primary Screening (e.g., Radioligand Binding Assay) B Functional Assays (e.g., [35S]GTPγS Assay) A->B Determine Potency (Ki) C Selectivity Profiling (vs. other receptors) B->C Confirm Antagonism (pA2/pKb) D Pharmacokinetics (PK) (e.g., Oral Bioavailability) C->D Lead Compound Selection E Target Engagement (e.g., Receptor Occupancy) D->E F Efficacy Models (e.g., Forced-Swim Test, Ethanol Self-Administration) E->F G Safety & Tolerability F->G H Clinical Candidate G->H

General Workflow for NOP Antagonist Characterization.

Conclusion

This compound stands out as a highly potent and selective NOP receptor antagonist with a promising preclinical profile for the treatment of depression, alcohol use disorder, and eating disorders. When compared to other non-peptide antagonists like J-113397 and SB-612111, LY2940094 exhibits comparable or superior in vitro potency. All three compounds have demonstrated efficacy in various in vivo models, underscoring the therapeutic potential of NOP receptor blockade. The oral bioavailability of LY2940094 represents a significant advantage for its clinical development. The continued investigation of these and other NOP receptor antagonists will be crucial in translating the therapeutic promise of this target into novel treatments for a range of challenging disorders.

References

Head-to-head comparison of LY2940094 and naloxone mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of opioid receptor modulation, both LY2940094 and naloxone (B1662785) stand out as critical tools for research and potential therapeutic development. While both are classified as antagonists, their mechanisms of action, receptor targets, and downstream cellular effects are fundamentally distinct. This guide provides an objective, data-driven comparison of LY2940094 and naloxone to aid researchers in selecting the appropriate compound for their experimental needs.

At a Glance: Key Mechanistic Differences

FeatureLY2940094Naloxone
Primary Target Nociceptin (B549756)/Orphanin FQ (NOP) Receptor (ORL-1)Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptors
Primary Mechanism Selective, competitive antagonist of the NOP receptorCompetitive antagonist at classical opioid receptors, with highest affinity for the µ-opioid receptor.[1][2][3][4] It can also act as an inverse agonist.[1][2]
Primary Therapeutic Indication (Clinical/Investigational) Investigational for depression, anxiety, and substance use disorders.[5][6]FDA-approved for the reversal of opioid overdose.[1][2]

Quantitative Comparison of Receptor Binding and Potency

The binding affinity (Ki) and antagonist potency (Kb) are crucial parameters that define the interaction of these compounds with their respective receptors. The following table summarizes available quantitative data.

CompoundReceptorBinding Affinity (Ki)Antagonist Potency (Kb)
LY2940094 Human NOP Receptor0.105 nM[7][8]0.166 nM[7][8]
Naloxone Mu (µ) Opioid Receptor~1-3.9 nM[2][9][10]-
Kappa (κ) Opioid Receptor~16 nM[10]-
Delta (δ) Opioid Receptor~95 nM[10]-
Filamin A~4 pM[11][12]-

Signaling Pathways: A Tale of Two Receptors

The distinct receptor targets of LY2940094 and naloxone lead to the modulation of different intracellular signaling cascades.

LY2940094 and the NOP Receptor Signaling Pathway

LY2940094 acts as an antagonist at the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for the NOP receptor is nociceptin/orphanin FQ (N/OFQ). By blocking the binding of N/OFQ, LY2940094 prevents the activation of downstream signaling pathways typically initiated by this receptor. NOP receptor activation is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[4][13]

LY2940094_Signaling_Pathway cluster_inhibition Inhibited Pathway LY2940094 LY2940094 NOP_Receptor NOP Receptor (ORL-1) LY2940094->NOP_Receptor Antagonizes G_protein Gi/o Protein NOP_Receptor->G_protein Activates NOFQ N/OFQ NOFQ->NOP_Receptor Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Converts ATP ATP ATP->AC

Fig 1. Antagonistic action of LY2940094 on the NOP receptor signaling cascade.
Naloxone and the Classical Opioid Receptor Signaling Pathway

Naloxone is a competitive antagonist at the classical opioid receptors (µ, κ, and δ), with the highest affinity for the µ-opioid receptor.[1][2][3][4] Opioid agonists binding to these receptors also activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This results in the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability. Naloxone competitively blocks these effects. Interestingly, some research suggests naloxone can also bind with very high affinity to the intracellular scaffolding protein Filamin A, which may play a role in preventing opioid-induced Gs coupling, a mechanism implicated in tolerance and dependence.[11][12]

Naloxone_Signaling_Pathway cluster_inhibition Inhibited Pathway Naloxone Naloxone Opioid_Receptor Opioid Receptor (µ, κ, δ) Naloxone->Opioid_Receptor Antagonizes G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Production AC->cAMP Converts ATP ATP ATP->AC Neuronal_Activity Neuronal Excitability Ion_Channels->Neuronal_Activity Decreases

Fig 2. Competitive antagonism of naloxone at classical opioid receptors.

Experimental Protocols

Accurate characterization of novel ligands requires robust and reproducible experimental protocols. Below are standardized methodologies for key assays used to determine the binding and functional activity of compounds like LY2940094 and naloxone.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the NOP or µ-opioid receptor).

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Nociceptin for NOP receptor, [³H]-DAMGO or [³H]-Naloxone for µ-opioid receptor).

  • Unlabeled test compound (e.g., LY2940094 or naloxone) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Filter Filter to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Fig 3. Workflow for a radioligand competition binding assay.
cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing a Gi/o-coupled receptor.

Objective: To determine the functional potency (IC50) of an antagonist.

Materials:

  • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Test antagonist (e.g., LY2940094 or naloxone) at various concentrations.

  • A known agonist for the receptor (e.g., N/OFQ for NOP receptor, DAMGO for µ-opioid receptor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the agonist (typically the EC80) and forskolin to all wells.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay (Antagonist Mode)

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the activated GPCR.

Objective: To assess the effect of an antagonist on β-arrestin recruitment.

Materials:

  • Cells engineered to express the GPCR of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Test antagonist at various concentrations.

  • A known agonist for the receptor.

  • Substrate for the reporter enzyme.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80).

  • Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection: Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or chemiluminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the antagonist concentration to determine the IC50.

Conclusion

LY2940094 and naloxone are both invaluable pharmacological tools, but their distinct mechanisms of action dictate their applications. LY2940094's high selectivity for the NOP receptor makes it a precise instrument for investigating the N/OFQ system's role in various physiological and pathological processes, with potential therapeutic implications in psychiatry and addiction medicine. In contrast, naloxone's broad-spectrum antagonism of classical opioid receptors, particularly the µ-opioid receptor, underpins its life-saving role in reversing opioid overdose. A thorough understanding of their respective receptor targets, binding kinetics, and downstream signaling effects, as detailed in this guide, is paramount for the design and interpretation of research in the field of opioid pharmacology and beyond.

References

Validating LY2940094 Tartrate: A Comparative Guide to its Binding Affinity via Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LY2940094 tartrate's binding affinity with other notable Nociceptin (B549756)/Orphanin FQ (NOP) receptor antagonists. The data presented is supported by experimental findings from radioligand binding assays, offering a clear perspective on the compound's potency and selectivity. Detailed experimental protocols and illustrative diagrams of the relevant signaling pathway and assay workflow are included to provide a comprehensive resource for researchers in the field.

Comparative Binding Affinity of NOP Receptor Antagonists

This compound demonstrates high-affinity binding to the NOP receptor, a key target in the modulation of various neurological processes, including mood, stress, and addiction.[1][2] The following table summarizes the binding affinities (Ki) of LY2940094 and other selective NOP receptor antagonists, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) in nMSelectivity
LY2940094 NOP0.105 [1]>4000-fold vs. mu, kappa, and delta opioid receptors[3]
SB-612111NOP0.33[4]>100-fold vs. mu, kappa, and delta opioid receptors[4]
AT-076NOPNanomolar range (pan-opioid antagonist)[5]Binds to mu, kappa, and delta opioid receptors with nanomolar affinity[5]
C-24NOP-Phenylpiperidine-based NOP antagonist[5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol outlines a typical radioligand competition binding assay used to determine the binding affinity (Ki) of a test compound like this compound for the NOP receptor.

1. Membrane Preparation:

  • Frozen tissue or cells expressing the NOP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

  • The homogenate is centrifuged at a low speed to remove large debris.[6]

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C.[6]

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL per well.[6]

  • Each well contains:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[6]

    • 50 µL of the radioligand solution (a substance that binds to the NOP receptor and is labeled with a radioactive isotope, used at a concentration at or below its Kd).

    • 50 µL of the competing test compound (e.g., this compound) at various concentrations.[6]

  • To determine non-specific binding, a high concentration of an unlabeled competitor is used in a separate set of wells.[6]

  • The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., 0.3% PEI presoaked GF/C filters) to separate the bound radioligand from the free radioligand.[6]

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • The filters are then dried, and a scintillation cocktail is added.[6]

  • The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.[6]

  • The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of LY2940094's action, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation Incubation 4. Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Solution Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilutions Compound_Prep->Incubation Filtration 5. Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Analysis 7. Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

NOP_Receptor_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling LY2940094 LY2940094 (Antagonist) NOP_R NOP Receptor LY2940094->NOP_R Blocks G_Protein G Protein (Gi/o, Gz, etc.) NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces Neurotransmitter Neurotransmitter Release (e.g., Dopamine) cAMP->Neurotransmitter Modulates Ion_Channels->Neurotransmitter Modulates MAPK->Neurotransmitter Modulates

Caption: Simplified NOP receptor signaling pathway and the antagonistic action of LY2940094.

Conclusion

This compound is a potent and highly selective NOP receptor antagonist, as evidenced by its low nanomolar Ki value in radioligand binding assays. This high affinity, coupled with its selectivity over other opioid receptors, makes it a valuable tool for investigating the role of the NOP receptor in various physiological and pathological processes. The provided experimental protocol and diagrams offer a foundational understanding for researchers looking to validate and compare the binding characteristics of NOP receptor ligands.

References

Synergistic Antidepressant Effects of LY2940094 Tartrate and Fluoxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antidepressant-like effects observed with the combination of LY2940094 tartrate, a selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). The data presented herein is based on preclinical findings and aims to elucidate the potential for this combination therapy in the context of treatment-resistant depression.

Mechanism of Action and Rationale for Synergy

LY2940094 exerts its effects by blocking the NOP receptor, which is implicated in mood regulation. Blockade of this receptor has been shown to produce antidepressant-like effects in preclinical models. Fluoxetine, a widely prescribed antidepressant, functions by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability.

The synergistic effect of combining LY2940094 with fluoxetine is hypothesized to stem from a multi-faceted interaction between the nociceptin and serotonin systems. While the precise signaling cascade underlying this synergy is an area of ongoing investigation, a plausible mechanism involves the convergence of their downstream pathways. It is proposed that NOP receptor antagonism by LY2940094 may modulate the activity of serotonergic neurons, potentially sensitizing them to the effects of fluoxetine. This could lead to a more robust activation of signaling pathways critical for neurogenesis and synaptic plasticity, such as the PI3K/Akt pathway, which is known to be involved in the therapeutic effects of some antidepressants.

Experimental Data: Forced-Swim Test in Mice

The most direct evidence for the synergistic effect of LY2940094 and fluoxetine comes from the mouse forced-swim test, a standard preclinical model for assessing antidepressant efficacy. In a key study, the combination of a sub-effective dose of LY2940094 and a sub-effective dose of fluoxetine produced a significant antidepressant-like effect, greater than either compound administered alone.

Table 1: Synergistic Effects of LY2940094 and Fluoxetine in the Mouse Forced-Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEMStatistical Significance (vs. Vehicle)Statistical Significance (vs. Individual Drugs)
Vehicle-155 ± 10--
LY29400943 (p.o.)140 ± 12Not Significant-
Fluoxetine10 (i.p.)135 ± 15Not Significant-
LY2940094 + Fluoxetine 3 + 10 95 ± 8 p < 0.05 p < 0.05

Data adapted from Witkin, J. M., et al. (2016). Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors. Pharmacology Research & Perspectives, 4(6), e00275.[1][2][3]

These results demonstrate a clear synergistic interaction, where the combination therapy achieves a significant antidepressant-like effect at doses where the individual drugs are ineffective.

Pharmacokinetic and Receptor Occupancy Data

To rule out the possibility that the observed synergy was due to pharmacokinetic interactions (i.e., one drug increasing the concentration of the other), plasma and brain levels of both compounds, as well as their respective target receptor occupancies, were measured.

Table 2: Plasma/Brain Concentrations and Receptor Occupancy Following Co-administration

Treatment GroupPlasma [LY2940094] (ng/mL)Brain [LY2940094] (ng/g)NOP Receptor Occupancy (%)Plasma [Fluoxetine] (ng/mL)Brain [Fluoxetine] (ng/g)SERT Occupancy (%)
LY2940094 (3 mg/kg) + Vehicle140 ± 14123 ± 2597.0 ± 0.8--6.0 ± 1.3
Vehicle + Fluoxetine (10 mg/kg)--16.5 ± 4.4450 ± 407349 ± 52095.7 ± 1.3
LY2940094 (3 mg/kg) + Fluoxetine (10 mg/kg)150 ± 37131 ± 30Not Reported400 ± 346960 ± 781Not Reported

Data adapted from Witkin, J. M., et al. (2016). Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors. Pharmacology Research & Perspectives, 4(6), e00275.[1]

The data indicates that co-administration of LY2940094 and fluoxetine did not significantly alter the plasma or brain concentrations of either drug.[1] This suggests that the observed synergistic behavioral effect is likely due to a pharmacodynamic interaction at the level of their respective signaling pathways, rather than a pharmacokinetic one.[1]

Experimental Protocols

Mouse Forced-Swim Test
  • Animals: Male CD1 mice.

  • Apparatus: Cylindrical beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the water-filled cylinders.

    • A 6-minute test session is recorded.

    • The duration of immobility (defined as the time the mouse floats motionless or makes only movements necessary to keep its head above water) is scored during the last 4 minutes of the test.

  • Drug Administration:

    • LY2940094 was administered orally (p.o.) 60 minutes before the test.

    • Fluoxetine was administered intraperitoneally (i.p.) 30 minutes before the test.

    • In the combination group, LY2940094 was given 30 minutes prior to fluoxetine.

Drug Concentration and Receptor Occupancy Measurement
  • Sample Collection: Plasma and whole brain samples were collected at the time of the behavioral test.

  • Analysis: Drug concentrations were determined using a validated analytical method (e.g., LC-MS/MS).

  • Receptor Occupancy:

    • NOP Receptor: Measured using an ex vivo tracer binding assay with a specific radioligand for the NOP receptor.

    • Serotonin Transporter (SERT): Measured using an ex vivo tracer binding assay with a specific radioligand for SERT.

Visualizations

Experimental_Workflow cluster_drug_admin Drug Administration cluster_behavioral_test Forced-Swim Test cluster_analysis Data Analysis LY_admin LY2940094 (p.o.) 60 min pre-test FST 6-min swim session LY_admin->FST Fluox_admin Fluoxetine (i.p.) 30 min pre-test Fluox_admin->FST Combo_admin_LY LY2940094 (p.o.) 60 min pre-test Combo_admin_Fluox Fluoxetine (i.p.) 30 min pre-test Combo_admin_LY->FST Combo_admin_Fluox->FST Scoring Score immobility (last 4 min) FST->Scoring PK_data Pharmacokinetic Data (Plasma/Brain Levels) FST->PK_data Sample Collection RO_data Receptor Occupancy Data (NOP & SERT) FST->RO_data Sample Collection Behavioral_data Behavioral Data (Immobility Time) Scoring->Behavioral_data Synergy_analysis Synergy Analysis Behavioral_data->Synergy_analysis PK_data->Synergy_analysis RO_data->Synergy_analysis

Caption: Experimental workflow for assessing the synergistic effects of LY2940094 and fluoxetine.

Proposed_Signaling_Pathway cluster_intracellular Intracellular LY2940094 LY2940094 NOP_R NOP Receptor LY2940094->NOP_R antagonizes Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT inhibits Serotonin Serotonin PI3K PI3K Serotonin->PI3K Activates (via 5-HT receptors) NOP_R->PI3K Modulates (Hypothesized) SERT->Serotonin reuptake Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., GSK3β, mTOR) Akt->Downstream activates/inhibits Response Increased Neuronal Survival & Synaptic Plasticity Downstream->Response

References

A Comparative Guide to the Off-Target Effects of LY2940094 Tartrate Versus Classical Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of LY2940094 tartrate, a selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with those of classical opioid analgesics. The information presented is supported by experimental data to assist researchers in evaluating its potential therapeutic applications and safety profile.

Executive Summary

This compound operates through a distinct mechanism of action compared to traditional opioids. Its high selectivity for the NOP receptor results in a significantly different and more favorable off-target effect profile. While classical opioids exert their primary analgesic effects through the mu-opioid receptor (MOR), they also interact with delta- (DOR) and kappa- (KOR) opioid receptors, as well as other receptor systems, leading to a range of undesirable side effects. In contrast, LY2940094 demonstrates minimal affinity for these classical opioid receptors, suggesting a lower potential for common opioid-related adverse effects such as respiratory depression, physical dependence, and gastrointestinal issues.

Receptor Binding Profile: A Quantitative Comparison

The fundamental difference in the off-target effects of LY2940094 and classical opioids lies in their receptor binding affinities. LY2940094 is a potent and highly selective antagonist of the NOP receptor, with a binding affinity (Ki) of 0.105 nM.[1][2] Notably, it exhibits over 4000-fold greater selectivity for the NOP receptor compared to the mu, kappa, and delta opioid receptors.[3][4] This high degree of selectivity minimizes its interaction with the classical opioid receptors that mediate the well-known side effects of traditional opioid analgesics.

The following table summarizes the binding affinities (Ki) of LY2940094 and a selection of classical opioids for their primary target receptors and key off-target opioid receptors.

CompoundPrimary TargetKi (nM) at Primary TargetOff-Target Opioid Receptor Binding Affinity (Ki, nM)
Mu (MOR)
This compound NOP0.105[2]>420 (>4000-fold selective)[3][4]
Morphine MOR1.168-
Fentanyl MOR1.346[5]-
Oxycodone MOR25.87[5]-
Methadone MOR3.378[5]Low affinity for delta and kappa receptors[6]
Buprenorphine MOR (partial agonist)<1[7]-
Tramadol MOR12,486[7]-

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Downstream Effects

The distinct receptor targets of LY2940094 and classical opioids lead to the activation of different intracellular signaling pathways and physiological responses.

Classical Opioid Signaling

Classical opioids, as agonists at the MOR, primarily couple to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, decreased production of cyclic AMP (cAMP), activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability, resulting in analgesia. However, activation of these pathways in off-target tissues contributes to adverse effects. For example, MOR activation in the brainstem respiratory centers can lead to respiratory depression, while activation in the gastrointestinal tract causes constipation. Furthermore, MOR activation can also lead to the recruitment of β-arrestin, a pathway implicated in the development of tolerance and other side effects.

cluster_classical Classical Opioid Signaling Opioid Classical Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Gi_o Gi/o Protein MOR->Gi_o beta_arrestin β-arrestin MOR->beta_arrestin AC Adenylyl Cyclase Gi_o->AC K_channel ↑ K+ Channel Activation Gi_o->K_channel Ca_channel ↓ Ca2+ Channel Inhibition Gi_o->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Respiratory Depression, Constipation, etc. cAMP->Side_Effects K_channel->Analgesia K_channel->Side_Effects Ca_channel->Analgesia Ca_channel->Side_Effects Tolerance Tolerance beta_arrestin->Tolerance

Fig. 1: Classical Opioid Signaling Pathway
LY2940094 Signaling

As a NOP receptor antagonist, LY2940094 blocks the binding of the endogenous ligand N/OFQ. The NOP receptor also couples to Gi/o proteins, and its activation by N/OFQ produces effects that can be complex and context-dependent, sometimes opposing the effects of classical opioids. By blocking NOP receptor activation, LY2940094 is being investigated for its potential in treating depression, anxiety, and substance use disorders. Its minimal interaction with classical opioid receptors means it does not directly trigger the signaling cascades associated with opioid-related side effects.

cluster_ly2940094 LY2940094 Signaling LY2940094 LY2940094 NOPR NOP Receptor LY2940094->NOPR Antagonism Gi_o_NOP Gi/o Protein NOPR->Gi_o_NOP N_OFQ N/OFQ (Endogenous Ligand) N_OFQ->NOPR Endogenous Activation Downstream_NOP Downstream Effects (e.g., modulation of mood, reward pathways) Gi_o_NOP->Downstream_NOP

Fig. 2: LY2940094 Mechanism of Action

Comparative Analysis of Off-Target Effects: Experimental Evidence

The following sections detail the experimental protocols used to assess common on-target and off-target effects of opioids and discuss the expected outcomes for LY2940094 versus classical opioids based on their mechanisms of action.

Analgesia (On-Target Effect for Classical Opioids)
  • Experimental Protocol: Hot Plate Test

    • Objective: To assess the thermal pain threshold in rodents.

    • Apparatus: A metal plate that can be heated to a constant temperature (typically 50-55°C) enclosed by a transparent cylinder.[8]

    • Procedure:

      • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.[9]

      • The test compound (e.g., morphine, LY2940094) or vehicle is administered.

      • At specified time points after administration, the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.[9][10]

      • A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.[9][11]

    • Expected Outcome:

      • Classical Opioids: Dose-dependent increase in the latency to the nocifensive response, indicating analgesia.

      • LY2940094: As a NOP receptor antagonist, it is not expected to produce direct analgesia in this acute thermal pain model.

cluster_hotplate Hot Plate Test Workflow Start Place Mouse on Hot Plate Observe Observe for Nocifensive Behavior Start->Observe Record_Time Record Latency Observe->Record_Time Behavior Observed Cutoff Cut-off Time Reached? Observe->Cutoff No Behavior Remove_No Remove Mouse Record_Time->Remove_No Cutoff->Observe No Remove_Yes Remove Mouse Cutoff->Remove_Yes Yes End End Trial Remove_No->End Remove_Yes->End

Fig. 3: Hot Plate Test Experimental Workflow
Respiratory Depression (Off-Target Effect)

  • Experimental Protocol: Whole-Body Plethysmography

    • Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents.[12]

    • Apparatus: An airtight chamber connected to a pressure transducer to detect respiratory-induced pressure changes.

    • Procedure:

      • The animal is placed in the plethysmography chamber and allowed to acclimatize.[13]

      • Baseline respiratory parameters (tidal volume, respiratory rate, minute ventilation) are recorded.[14]

      • The test compound or vehicle is administered.

      • Respiratory parameters are continuously monitored for a defined period to detect any changes from baseline.[15]

    • Expected Outcome:

      • Classical Opioids: Dose-dependent decrease in respiratory rate and minute ventilation, indicative of respiratory depression.

      • LY2940094: Due to its lack of affinity for mu-opioid receptors, LY2940094 is not expected to cause respiratory depression.

Gastrointestinal Transit (Off-Target Effect)
  • Experimental Protocol: Charcoal Meal Gastrointestinal Transit Assay

    • Objective: To measure the rate of gastric emptying and intestinal transit.

    • Procedure:

      • Animals are fasted overnight with free access to water.[16]

      • The test compound or vehicle is administered.

      • After a set time, a charcoal meal (a non-absorbable marker) is administered orally.[16]

      • After another set time (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected.[17]

      • The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[18][19]

    • Expected Outcome:

      • Classical Opioids: Significant decrease in the distance traveled by the charcoal meal, indicating opioid-induced constipation.

      • LY2940094: No significant effect on gastrointestinal transit is expected.

Rewarding Effects and Abuse Potential (Off-Target Effect)
  • Experimental Protocol: Conditioned Place Preference (CPP)

    • Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

    • Apparatus: A two- or three-chambered box with distinct visual and tactile cues in each compartment.[20]

    • Procedure:

      • Pre-conditioning (Baseline): The animal is allowed to freely explore all chambers to determine any initial preference.[21]

      • Conditioning: Over several days, the animal receives the test drug and is confined to one of the non-preferred compartments. On alternate days, it receives a vehicle injection and is confined to the opposite compartment.[22]

      • Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[23]

    • Expected Outcome:

      • Classical Opioids: A significant increase in the time spent in the drug-paired compartment, indicating a conditioned place preference and rewarding properties.

      • LY2940094: Is not expected to produce a conditioned place preference. In fact, NOP receptor antagonists are being investigated for their potential to reduce the rewarding effects of drugs of abuse.[1]

Conclusion

The available preclinical data strongly indicate that this compound possesses a significantly improved off-target effect profile compared to classical opioids. Its high selectivity for the NOP receptor and lack of significant affinity for mu, kappa, and delta opioid receptors suggest a lower propensity for inducing common and often severe opioid-related side effects, including respiratory depression, constipation, and abuse liability. This distinct pharmacological profile positions LY2940094 as a promising candidate for therapeutic indications where modulation of the NOP receptor system is desired, without the adverse effects that limit the clinical utility of traditional opioid medications. Further clinical investigation is warranted to fully characterize its safety and efficacy in human populations.

References

Comparative Efficacy of LY2940094 Tartrate in NOP Receptor Knockout Mice: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of LY2940094 tartrate, a potent and selective NOP receptor antagonist, with other alternative NOP receptor modulators in NOP receptor knockout (NOP-/-) mice. The data presented herein, derived from preclinical studies, highlights the on-target effects of these compounds and offers a comparative framework for future research and development.

The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse. This compound has been identified as a potent and selective antagonist of the NOP receptor.[1] Studies in NOP receptor knockout mice have been instrumental in confirming the specificity of its action. This guide synthesizes available data on LY2940094 and compares its efficacy with other NOP receptor modulators, including the antagonist UFP-101 and the agonist SCH221510, in NOP-/- mice.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation by the endogenous ligand N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca2+ Channel Neuronal_Activity Neuronal Excitability Ca_channel->Neuronal_Activity Decreases Influx K_channel K+ Channel K_channel->Neuronal_Activity Increases Efflux (Hyperpolarization) N_OFQ N/OFQ N_OFQ->NOP Activates LY2940094 LY2940094 LY2940094->NOP Antagonizes G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates cAMP->Neuronal_Activity Modulates

NOP Receptor Signaling Pathway

Comparative Efficacy in NOP Receptor Knockout Mice

The use of NOP-/- mice is crucial for demonstrating that the observed pharmacological effects of a compound are mediated through the NOP receptor. The absence of an effect in these knockout animals provides strong evidence for on-target activity.

Antidepressant-Like Effects

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity. In this test, a reduction in immobility time is indicative of an antidepressant effect.

CompoundClassDoseWild-Type (WT) MiceNOP-/- MiceReference
LY2940094 Antagonist30 mg/kgAntidepressant-like effect observedEffect absent[2]
UFP-101 Antagonist10 nmol (i.c.v.)Immobility time: 91 ± 15 s (vs. 192 ± 14 s in control)Immobility time: 143 ± 12 s (no significant reduction)[3]

Key Finding: Both LY2940094 and UFP-101 demonstrate antidepressant-like effects that are dependent on the presence of the NOP receptor, as these effects are absent in NOP-/- mice.[2][3] NOP receptor knockout mice themselves exhibit a baseline reduction in immobility time compared to their wild-type littermates.[3]

Feeding Behavior

The NOP receptor system is implicated in the regulation of food intake.

CompoundClassEffect in Wild-Type (WT) MiceEffect in NOP-/- MiceReference
LY2940094 AntagonistInhibited fasting-induced feedingEffect absent[4][5]

Key Finding: LY2940094's ability to reduce fasting-induced feeding is mediated by the NOP receptor.[4][5] NOP-/- mice also show a baseline phenotype of reduced fasting-induced feeding compared to wild-type controls.[4][5]

Rewarding Effects of Ethanol (B145695)

The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of drugs.

CompoundClassEffect on Ethanol-Induced CPP in Wild-Type (WT) MiceEffect on Ethanol-Induced CPP in NOP-/- MiceReference
SCH221510 AgonistBlocks acquisition of ethanol CPPEffect absent[6]

Key Finding: The NOP agonist SCH221510 blocks the rewarding effects of ethanol through a NOP receptor-dependent mechanism.[6] This contrasts with NOP antagonists, which have been shown to reduce ethanol self-administration.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings.

Forced Swim Test

Objective: To assess antidepressant-like activity.

Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • Behavior is typically recorded by a video camera.

  • The duration of immobility (floating passively with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.

  • A decrease in immobility time is interpreted as an antidepressant-like effect.[8][9]

Conditioned Place Preference

Objective: To evaluate the rewarding or aversive properties of a compound.

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

Procedure:

  • Pre-conditioning phase: Mice are allowed to freely explore both chambers to establish baseline preference.

  • Conditioning phase: Over several days, mice receive injections of the test compound and are confined to one chamber, and vehicle injections while confined to the other chamber.

  • Test phase: Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.

  • A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a decrease indicates an aversive effect.[6][10]

Experimental Workflow for Evaluating a NOP Receptor Modulator

Experimental_Workflow start Start compound Administer Test Compound (e.g., LY2940094) start->compound wt_mice Wild-Type Mice compound->wt_mice ko_mice NOP-/- Mice compound->ko_mice behavioral_test Behavioral Assay (e.g., Forced Swim Test) wt_mice->behavioral_test ko_mice->behavioral_test data_collection Collect and Analyze Data behavioral_test->data_collection comparison Compare Effects between WT and NOP-/- data_collection->comparison conclusion Determine On-Target Efficacy comparison->conclusion

Experimental Workflow

Conclusion

References

Reproducibility of LY2940094 Tartrate's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Preclinical Evidence for a Novel Antidepressant and Anxiolytic Candidate

LY2940094 tartrate, a potent and selective antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, has shown promise in preclinical studies as a novel therapeutic agent for depression and anxiety-related disorders.[1][2] This guide provides a comprehensive comparison of the reported behavioral effects of LY2940094 across various preclinical models, with a focus on the available data to assess the reproducibility of these findings. Detailed experimental protocols are provided to aid researchers in the potential replication and further investigation of this compound.

Summary of Behavioral Effects

Preclinical research, primarily conducted by Eli Lilly and Company, has consistently demonstrated the antidepressant- and anxiolytic-like properties of LY2940094. The compound has also been shown to modulate feeding and alcohol consumption behaviors. The on-target activity of LY2940094 at the NOP receptor has been confirmed in studies using NOP receptor knockout mice, where the behavioral effects of the compound were absent.[1]

However, a critical assessment of the reproducibility of these findings across different laboratories is currently limited by the lack of independent published studies replicating these specific behavioral experiments. The vast majority of the available data originates from the developing pharmaceutical company. While this provides a strong foundational dataset, independent verification is a crucial step in validating novel therapeutic claims. One independent study has explored the effects of LY2940094 on myelination, suggesting a potential NOPR-independent mechanism in that context, which highlights the need for broader investigation of this compound's activities.[3]

Quantitative Comparison of Behavioral Studies

The following tables summarize the key quantitative findings from preclinical studies on LY2940094.

Antidepressant-Like Effects
Behavioral TestSpecies (Strain)SexDose (mg/kg, p.o.)Key Finding
Forced Swim TestMouse (CD-1)Male30Significantly decreased immobility time.[1]
Forced Swim TestMouse (129S6)Male30Effect absent in NOP knockout mice.[1]
Forced Swim Test (with Fluoxetine)Mouse (CD-1)Male3, 10Augmented the antidepressant-like effect of fluoxetine.[1][4]
Anxiolytic-Like Effects
Behavioral TestSpecies (Strain)SexDose (mg/kg, p.o.)Key Finding
Fear-Conditioned FreezingMouse (CD-1)Male30Attenuated conditioned freezing.[4]
Stress-Induced HyperthermiaRat (Sprague-Dawley)Male10, 30Reduced stress-induced increase in body temperature.
Novelty-Suppressed FeedingNot specifiedNot specifiedNot specifiedNo significant effect observed.[1][2]
4-Plate TestNot specifiedNot specifiedNot specifiedNo significant effect observed.[1][2]
Effects on Substance Use and Feeding
Behavioral ModelSpecies (Strain)SexDose (mg/kg, p.o.)Key Finding
Ethanol (B145695) Self-AdministrationRat (P and msP)Not specified10, 30Dose-dependently reduced ethanol intake.[5][6]
Stress-Induced Reinstatement of Ethanol SeekingRat (msP)Not specified30Blocked stress-induced reinstatement.[5][6]
Fasting-Induced FeedingMouseNot specifiedNot specifiedInhibited fasting-induced feeding; effect absent in NOP knockout mice.[7]
Palatable High-Energy Diet ConsumptionRat (lean)Not specifiedNot specifiedInhibited overconsumption of palatable food.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

cluster_0 NOP Receptor Signaling N_OFQ Nociceptin/Orphanin FQ (N/OFQ) NOPR NOP Receptor N_OFQ->NOPR Binds and Activates G_protein Gi/o Protein NOPR->G_protein Activates LY2940094 LY2940094 LY2940094->NOPR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (GIRK, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity cluster_1 Forced Swim Test Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle or LY2940094) Animal_Acclimation->Drug_Administration Pre_treatment_Period Pre-treatment Period (e.g., 60 min) Drug_Administration->Pre_treatment_Period Forced_Swim_Test Forced Swim Test (e.g., 6 min duration) Pre_treatment_Period->Forced_Swim_Test Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Forced_Swim_Test->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis

References

A Comparative Analysis of NOP Receptor Antagonists: LY2940094 Tartrate and J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent non-peptidyl antagonists of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor: LY2940094 tartrate and J-113397. Both compounds have been instrumental in elucidating the physiological roles of the N/OFQ system and are valuable tools in the development of novel therapeutics for a range of disorders, including depression, anxiety, substance abuse, and pain.

At a Glance: Key Pharmacological Properties

The following tables summarize the core pharmacological data for this compound and J-113397, offering a direct comparison of their in vitro and in vivo characteristics.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterLY2940094J-113397
Target Receptor Nociceptin/Orphanin FQ (NOP) Receptor (ORL1)Nociceptin/Orphanin FQ (NOP) Receptor (ORL1)
Mechanism of Action Potent and selective antagonistPotent and selective antagonist
Binding Affinity (Ki) 0.105 nM (human NOP)[1][2]1.8 nM (cloned human ORL1)[3][4], 1.1 nM (mouse ORL1)[4]
Functional Antagonist Potency (Kb) 0.166 nM[1][2]Not explicitly stated
IC50 (GTPγS Binding Assay) Not explicitly stated5.3 nM (in CHO-ORL1 cells)[3][4]
Selectivity Over 4000-fold selectivity over mu, kappa, and delta opioid receptors[5]High selectivity over other opioid receptors (Ki: 1000 nM for human mu, >10,000 nM for human delta, 640 nM for human kappa)[4]
Oral Bioavailability Orally bioavailable[5][6]Not explicitly stated, administered subcutaneously in vivo studies[3][4]
Table 2: In Vivo Pharmacological Effects
ParameterLY2940094J-113397
Primary Therapeutic Areas of Investigation Depression, anxiety, substance abuse (alcohol)[5][6][7], binge eating[8]Pain[3][4][9], Parkinson's disease[9][10][11][12]
Key In Vivo Effects - Antidepressant-like effects in rodent models (e.g., forced-swim test)[5][6].- Anxiolytic-like effects in specific assays (e.g., fear-conditioned freezing)[5][6].- Reduces ethanol (B145695) self-administration and seeking in rats[1][7].- Inhibits excessive feeding behavior in rodents[8].- Inhibits N/OFQ-induced hyperalgesia in mice[3][4].- Prevents the development of tolerance to morphine[9].- Stimulates dopamine (B1211576) release in the striatum[9].- Attenuates experimental parkinsonism in rats[10][11][12].
Clinical Development Has been tested in clinical trials for major depressive disorder[5][13][14].Primarily a preclinical research tool.

Signaling Pathways and Experimental Workflows

The antagonism of the NOP receptor by LY2940094 and J-113397 modulates downstream signaling cascades. The following diagrams illustrate the canonical NOP receptor signaling pathway and a typical experimental workflow for characterizing NOP receptor antagonists.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP_Receptor NOP Receptor (ORL1) G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates GRK GRK2/3 NOP_Receptor->GRK Phosphorylation Arrestin β-Arrestin NOP_Receptor->Arrestin Recruitment N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->NOP_Receptor Activates Antagonist LY2940094 or J-113397 Antagonist->NOP_Receptor Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Physiological_Response Modulation of Neuronal Activity & Behavior cAMP->Physiological_Response MAPK MAPK (e.g., ERK) MAPK->Physiological_Response JNK_ROCK JNK/ROCK Pathways JNK_ROCK->Physiological_Response Arrestin->MAPK Arrestin->JNK_ROCK

Figure 1. Simplified NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (e.g., [³H]-Nociceptin) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Determine Ki Functional_Assay Functional Assay (e.g., [³⁵S]GTPγS Binding) Functional_Assay->Data_Analysis Determine IC50/Kb Selectivity_Screen Selectivity Screening (vs. other opioid receptors) Selectivity_Screen->Data_Analysis Assess Selectivity Animal_Models Animal Models (e.g., Tail-flick, Forced-swim test) Animal_Models->Data_Analysis Evaluate Efficacy PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Data_Analysis Determine Bioavailability & Receptor Occupancy

Figure 2. General Experimental Workflow for NOP Antagonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assays (for determining Ki)

Objective: To determine the binding affinity of the test compound (LY2940094 or J-113397) for the NOP receptor.

Materials:

  • Membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • Radioligand, such as [³H]-Nociceptin.

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled Nociceptin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for determining functional antagonism)

Objective: To assess the ability of the antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

  • Membranes from cells expressing the NOP receptor (e.g., CHO-ORL1 cells)[3][4].

  • [³⁵S]GTPγS.

  • Agonist (e.g., Nociceptin/Orphanin FQ).

  • Test compound (J-113397) at various concentrations.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compound for a specified time.

  • Add the agonist (Nociceptin) to stimulate G-protein activation.

  • Add [³⁵S]GTPγS and GDP.

  • Incubate to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration of the antagonist against the inhibition of agonist-stimulated [³⁵S]GTPγS binding to determine the IC₅₀ value.

Discussion and Conclusion

Both this compound and J-113397 are potent and selective antagonists of the NOP receptor, making them invaluable probes for studying the N/OFQ system. However, they exhibit key differences that dictate their primary applications.

J-113397 was one of the first potent and selective non-peptidyl NOP receptor antagonists to be developed.[9] Its characterization has been pivotal in understanding the role of the N/OFQ system in pain modulation and motor control, particularly in the context of Parkinson's disease.[9][10][11][12] Its use in preclinical studies has largely been via subcutaneous administration.

This compound , a more recently developed compound, is distinguished by its high potency and, critically, its oral bioavailability.[5][6] This has facilitated its advancement into clinical trials for major depressive disorder.[5][13][14] The preclinical profile of LY2940094 suggests a broad therapeutic potential, with demonstrated efficacy in models of depression, anxiety, alcohol dependence, and binge eating.[1][5][6][7][8]

References

Safety Operating Guide

Proper Disposal of LY2940094 Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of LY2940094 tartrate, a potent nociceptin (B549756) receptor antagonist used in research. Adherence to these protocols is vital for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.

LY2940094 is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are paramount. The following procedures are based on established guidelines for hazardous chemical waste management in a laboratory setting.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect against splashes and airborne particles.[1]

  • Protective Gloves: Impervious gloves, such as nitrile, are recommended to prevent skin contact.[1]

  • Laboratory Coat: To protect clothing and skin.

  • Respiratory Protection: A suitable respirator should be used if handling large quantities or if there is a risk of dust or aerosol formation.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid abbreviations.

  • Compatibility: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly sealed waste container.

2. Preparing for Disposal:

  • Solid Waste:

    • Carefully sweep up any solid this compound, minimizing dust generation.

    • Place the solid waste into a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste (Solutions):

    • If this compound is in a solution (e.g., DMSO), absorb the liquid with a non-reactive absorbent material like vermiculite (B1170534) or sand.

    • Place the absorbed material into the designated solid hazardous waste container.

    • Do not dispose of liquid solutions containing this compound down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weighing papers, and contaminated gloves, must be disposed of as hazardous waste.

    • Place these items in the same designated solid hazardous waste container.

3. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous chemical waste. Follow your institution's specific procedures for requesting a waste pickup.

  • Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

Hazard Summary for LY2940094

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Note: This data is for LY2940094. The tartrate salt is expected to have a similar hazard profile.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Powder, Contaminated Items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO) identify_waste->liquid_waste Liquid collect_solid Place in Labeled Hazardous Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid seal_container Securely Seal and Label Container collect_solid->seal_container collect_absorbed Place Absorbed Material in Hazardous Waste Container absorb_liquid->collect_absorbed collect_absorbed->seal_container store_waste Store in Designated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of LY2940094 tartrate, a potent nociceptin (B549756) receptor (NOP) antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling new, potent pharmaceutical compounds in a research environment. A thorough risk assessment should be conducted by qualified personnel before commencing any work.[1][2][3][4][5]

Pre-Handling Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory.[1][2][3][4][5] This should evaluate the compound's physical and chemical properties, potential hazards, and the specific procedures to be performed. As this compound is a potent NOP receptor antagonist, its biological activity should be a primary consideration in the risk assessment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required level of PPE depends on the quantity of the compound being handled, its physical form (e.g., solid powder, solution), and the specific laboratory procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., two pairs of nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[6]High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide enhanced protection against contamination.[6]
Solution Preparation - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).[6][7][8][9]Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills.[6]
General Laboratory Operations (with dilute solutions) - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile).[7][8][9]Standard laboratory practice to protect against incidental contact.
Experimental Protocols: Step-by-Step Handling Procedures

3.1. Preparation

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.[2]

  • Prepare Work Area: Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces and have a spill kit readily accessible.[6]

  • Don Appropriate PPE: Select and put on the appropriate PPE as outlined in Table 1, based on the planned activity.[6]

3.2. Handling

  • Weighing and Aliquoting: When handling the solid form of this compound, conduct all weighing and aliquoting within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[6]

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Experimental Use: When using solutions of this compound, handle them with care to prevent spills and splashes.

3.3. Post-Handling

  • Decontamination: After handling, decontaminate all equipment and work surfaces with an appropriate cleaning solution.[10]

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination.

  • Waste Segregation: Collect all contaminated materials, including disposable PPE, in designated, sealed hazardous waste containers.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect human health and the environment.[11]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Unused Solid Compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[12]Prevents environmental contamination and ensures compliance with regulations.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[6]Minimizes handling of contaminated items and ensures proper disposal.[6]
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[6]Prevents exposure to residual compound on PPE.
Aqueous Waste Solutions - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not dispose of down the drain.Prevents the release of the potent compound into the water system.[11]

All waste disposal must comply with local, state, and federal regulations.[11][13][14]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If trained and equipped, clean the spill using an appropriate spill kit, wearing the recommended PPE for handling the solid compound.

  • Collect all spill cleanup materials in a sealed hazardous waste container.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Wash out the mouth with water.

In all cases of exposure, seek immediate medical attention and provide details of the compound.

Visual Workflow for Safe Handling

Safe Handling of this compound start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment (Evaluate Hazards and Procedures) start->risk_assessment select_ppe 2. Select Appropriate PPE (Based on Risk Assessment and Task) risk_assessment->select_ppe weighing_ppe High-Containment PPE (PAPR, Double Gloves, etc.) select_ppe->weighing_ppe Handling Solid solution_ppe Standard Lab PPE (Fume Hood, Goggles, Gloves) select_ppe->solution_ppe Handling Solution prepare_workspace 3. Prepare Workspace (Certified Fume Hood, Spill Kit) weighing_ppe->prepare_workspace solution_ppe->prepare_workspace handling_solid 4a. Handle Solid Compound (Weighing, Aliquoting) prepare_workspace->handling_solid If applicable handling_solution 4b. Handle Solution (Preparation, Use) prepare_workspace->handling_solution If applicable decontaminate 5. Decontaminate (Equipment and Surfaces) handling_solid->decontaminate handling_solution->decontaminate dispose_waste 6. Segregate and Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose_waste end End of Procedure dispose_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.